Glu(OtBu)-NPC
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H21NO6 |
|---|---|
Molecular Weight |
323.34 g/mol |
IUPAC Name |
(2S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(phenoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C16H21NO6/c1-16(2,3)23-13(18)10-9-12(14(19)20)17-15(21)22-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20)/t12-/m0/s1 |
InChI Key |
GDQOXLJOEYOLJO-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)O)NC(=O)OC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OC1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of Tert-Butyl Protected Glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core chemical properties of tert-butyl protected glutamic acid, a critical reagent in peptide synthesis and drug development. This document details the physicochemical properties, experimental protocols for characterization and deprotection, and visual representations of its structure and utility in synthetic workflows.
Introduction
Glutamic acid, an acidic amino acid, possesses a side-chain carboxylic acid group that necessitates protection during chemical synthesis to prevent unwanted side reactions. The tert-butyl (tBu) group is a widely employed protecting group for the carboxyl functions of glutamic acid due to its stability under various conditions and its facile removal under specific acidic conditions.[1] This orthogonal protection strategy is fundamental in complex peptide synthesis, allowing for the selective deprotection of other protecting groups without affecting the tert-butyl ester.[2][3] This guide will explore the properties of various commercially available forms of tert-butyl protected glutamic acid.
Physicochemical Properties
The introduction of tert-butyl protecting groups significantly alters the physical and chemical properties of glutamic acid, enhancing its solubility in organic solvents and rendering it suitable for solid-phase peptide synthesis (SPPS).[4] The following table summarizes the key quantitative data for common forms of tert-butyl protected glutamic acid.
| Property | H-Glu(OtBu)-OtBu·HCl | Fmoc-Glu(OtBu)-OH | Boc-Glu(OtBu)-OH | H-Glu(OtBu)-NH2·HCl |
| Molecular Formula | C₁₃H₂₆ClNO₄[4] | C₂₄H₂₇NO₆[5] | C₁₄H₂₅NO₆[6] | C₉H₁₉ClN₂O₃ |
| Molecular Weight ( g/mol ) | 295.80[3][7] | 425.49[5] | 303.35[6] | 238.71 |
| Appearance | White solid/powder[7] | White powder[5] | White powder crystal[6] | - |
| Melting Point (°C) | - | 100 - 112[5] | 111.0 - 115.0[6] | - |
| Purity (%) | ≥98[7] | ≥99.5 (Chiral HPLC)[5] | ≥98 (HPLC)[6] | - |
| Optical Rotation | - | [α]D²⁰ = -11 ± 1.5º (c=1 in AcOH)[5] | - | - |
| Storage Temperature | −20°C[7] | 0 - 8 °C[5] | -20°C[6] | - |
| Solubility | Soluble in methanol[8] | - | Soluble in dimethyl formamide[6] | - |
Experimental Protocols
Accurate characterization and efficient deprotection are crucial for the successful application of tert-butyl protected glutamic acid in synthesis. This section outlines the methodologies for key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural confirmation of protected amino acids.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the tert-butyl protected glutamic acid derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For peptides, a concentration of 1-5 mM is recommended.[9]
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz).
-
Data Acquisition: Record the spectra at room temperature. For peptides, two-dimensional NMR techniques like COSY and TOCSY can be employed to assign proton resonances within each amino acid spin system.[10][11]
-
Data Analysis: Analyze the chemical shifts and coupling constants to confirm the presence of the tert-butyl group (typically a singlet around 1.4-1.5 ppm in ¹H NMR) and the overall structure of the molecule.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of tert-butyl protected glutamic acid and to monitor reaction progress.
Methodology:
-
Instrumentation: Utilize a reverse-phase HPLC system equipped with a C18 column.
-
Mobile Phase: A common mobile phase system consists of a gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).
-
Sample Preparation: Prepare a dilute solution of the analyte in the mobile phase.
-
Analysis: Inject the sample and monitor the elution profile using a UV detector, typically at 214 nm and 280 nm. The purity is determined by the relative area of the main peak.
Deprotection of the Tert-Butyl Group
The removal of the tert-butyl protecting group is a critical step in peptide synthesis. Two common methods are detailed below.
This is the most common method for cleaving tert-butyl esters.
Protocol:
-
Dissolve the tert-butyl protected peptide or amino acid in a cleavage cocktail. A typical mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger to trap the released tert-butyl cations.[12]
-
Stir the reaction mixture at room temperature for 1-4 hours. The progress of the deprotection can be monitored by HPLC.
-
Following completion, remove the TFA by rotary evaporation or by precipitation of the deprotected product with cold diethyl ether.
-
Wash the precipitate with cold diethyl ether and dry under vacuum.
The mechanism involves the protonation of the ester oxygen by TFA, followed by the loss of the stable tert-butyl cation.[13][14]
This method offers a milder alternative for the selective deprotection of tert-butyl esters, particularly in the presence of other acid-labile protecting groups.[15][16]
Protocol:
-
Dissolve the tert-butyl protected substrate in dichloromethane (DCM).
-
Add 1.5 equivalents of anhydrous ferric chloride (FeCl₃) to the solution.
-
Stir the reaction at room temperature for approximately 1 hour.[16] Monitor the reaction by TLC or HPLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[16]
Visualizing Chemical Structures and Workflows
Graphical representations are invaluable for understanding the structure and application of tert-butyl protected glutamic acid.
References
- 1. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Di-tert-butyl glutamate hydrochloride | C13H26ClNO4 | CID 208636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cymitquimica.com [cymitquimica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Boc-L-glutamic acid 1-tert-butyl ester Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. L-Glutamic acid di-tert-butyl ester 32677-01-3 [sigmaaldrich.com]
- 8. L-Glutamic acid di-tert-butyl ester hydrochloride | 32677-01-3 [chemicalbook.com]
- 9. nmr-bio.com [nmr-bio.com]
- 10. chem.uzh.ch [chem.uzh.ch]
- 11. di.univr.it [di.univr.it]
- 12. researchgate.net [researchgate.net]
- 13. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 14. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Characteristics of Glu(OtBu)-NPC: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
L-Glutamic acid γ-(tert-butyl) ester α-(p-nitrophenyl) carbonate, or Glu(OtBu)-NPC, is a key building block in synthetic chemistry, particularly in the assembly of peptides and other complex organic molecules. Its utility is intrinsically linked to its solubility in various solvent systems and its stability under different reaction conditions. This technical guide provides a comprehensive overview of the expected solubility and stability profile of this compound, alongside detailed experimental protocols for researchers to determine these parameters for their specific applications.
Solubility Profile
Protected amino acids, such as this compound, are typically soluble in polar aprotic solvents commonly used in peptide synthesis and organic chemistry. The presence of the bulky tert-butyl ester and the aromatic p-nitrophenyl carbonate group contributes to a more hydrophobic character compared to the parent amino acid.
Expected Solubility of this compound
| Solvent Class | Specific Solvents | Expected Solubility |
| Polar Aprotic | Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) | High solubility is expected. These solvents are effective at solvating the protected amino acid structure. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to high solubility is likely. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate solubility is expected. |
| Alcohols | Methanol, Ethanol | Lower solubility is anticipated compared to polar aprotic solvents. The potential for transesterification with the p-nitrophenyl carbonate group exists, especially with heating or catalysis. |
| Aqueous Solutions | Water, Buffers | Low to negligible solubility is expected due to the hydrophobic protecting groups. The solubility may be slightly influenced by pH due to the free carboxylic acid. |
| Non-polar | Hexanes, Toluene | Very low to negligible solubility is expected. |
Stability Profile
The stability of this compound is primarily dictated by the lability of its two protecting groups: the γ-tert-butyl ester (OtBu) and the α-p-nitrophenyl carbonate (NPC).
-
p-Nitrophenyl Carbonate (NPC) Group: The NPC group is an activated ester, making it susceptible to nucleophilic attack. It is known to be base-labile and will readily hydrolyze under basic conditions.[1] This hydrolysis is often accelerated at higher pH values (pH 12 and above).[1] The release of the p-nitrophenolate anion, which has a distinct yellow color, can be used to monitor the decomposition of the compound spectrophotometrically.[1] The NPC group is generally more stable under neutral and acidic conditions.
-
tert-Butyl Ester (OtBu) Group: The OtBu group is a bulky ester that provides steric hindrance, offering some protection to the γ-carboxyl group. It is generally stable to basic conditions but is labile to strong acids, such as trifluoroacetic acid (TFA), which is a common condition for its removal in peptide synthesis.
Summary of Expected Stability
| Condition | Expected Stability of this compound |
| Acidic (pH < 4) | The OtBu group is susceptible to cleavage in strong acidic conditions (e.g., neat TFA). The NPC group is expected to be relatively stable. |
| Neutral (pH 6-8) | The compound is expected to have moderate stability. Slow hydrolysis of the NPC group may occur over extended periods, particularly in the presence of nucleophiles or water. |
| Basic (pH > 8) | The NPC group is highly susceptible to hydrolysis, leading to the rapid degradation of the compound.[1] The OtBu group is generally stable under basic conditions. |
| Temperature | Elevated temperatures are expected to accelerate the rate of degradation, particularly the hydrolysis of the NPC group. For long-term storage, keeping the compound in a cool, dry environment is recommended. |
| Light | While no specific photolability data is available for this compound, p-nitrophenyl compounds can be light-sensitive. It is good practice to store the compound protected from light. |
Experimental Protocols
Given the absence of specific data, the following generalized protocols are provided for researchers to determine the solubility and stability of this compound.
Protocol 1: Kinetic Solubility Determination
This method is a high-throughput approach to estimate the solubility of a compound in an aqueous buffer, which is particularly relevant for drug discovery applications.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO) (e.g., 10-20 mM).
-
Assay Plate Preparation: In a multi-well plate, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Addition: Add a small, fixed volume of the DMSO stock solution to the buffer in the wells to achieve the highest desired concentration (the final DMSO concentration should be kept low, typically ≤1%, to minimize its effect on solubility).
-
Serial Dilution: If a range of concentrations is being tested, perform serial dilutions across the plate.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours) with gentle agitation.
-
Measurement: Measure the amount of precipitated compound using a nephelometer or a plate reader capable of measuring turbidity (absorbance at a high wavelength, e.g., 600-700 nm).
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering or turbidity is observed compared to the buffer control.
Protocol 2: Thermodynamic (Equilibrium) Solubility Determination
This method determines the solubility of a compound at equilibrium and is considered the "gold standard" for solubility measurement.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the solvent of interest in a sealed vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to stand, or centrifuge it, to sediment the undissolved solid.
-
Filtration: Carefully filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove all solid particles.
-
Quantification: Accurately dilute the saturated filtrate and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The thermodynamic solubility is the concentration of the compound in the saturated solution.
Protocol 3: Stability Assessment via HPLC-UV
This protocol allows for the quantitative assessment of the stability of this compound under various conditions by monitoring its degradation over time.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound of known concentration in a relevant solvent (e.g., acetonitrile or DMF).
-
Incubation Solutions: Dilute the stock solution into a series of buffers with different pH values (e.g., pH 4, 7, and 9) to a final concentration suitable for HPLC analysis.
-
Incubation: Incubate these solutions at one or more controlled temperatures (e.g., 4°C, 25°C, and 40°C).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each incubation solution.
-
Sample Quenching: If necessary, quench the degradation process by, for example, neutralizing the pH or immediately freezing the sample at -20°C or below.
-
HPLC Analysis: Analyze each sample by a validated HPLC-UV method to determine the concentration of the remaining this compound. A reverse-phase C18 column is often suitable. The appearance of new peaks will indicate the formation of degradation products.
-
Data Analysis: Plot the percentage of the initial concentration of this compound remaining against time for each condition. From these plots, degradation kinetics, such as the half-life (t½) of the compound under each condition, can be calculated.
Logical Flow for Characterization
For a researcher encountering this compound for the first time, a logical progression of characterization is recommended.
By following this structured approach, researchers and drug development professionals can efficiently gather the necessary solubility and stability data for this compound, enabling its effective and reliable use in their scientific endeavors.
References
The Role of the OtBu Protecting Group in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the tert-butyl ester (OtBu) protecting group, a cornerstone of modern solid-phase peptide synthesis (SPPS). We will delve into its chemical principles, applications, and the critical considerations required for its successful implementation, including detailed experimental protocols and strategies to mitigate common side reactions.
Introduction: The Principle of Orthogonal Protection
Modern peptide synthesis relies on the strategic use of protecting groups to temporarily mask reactive functional groups on amino acids, ensuring that peptide bonds form only at the desired locations. The most widely adopted strategy is the Fmoc/tBu approach, which exemplifies the principle of "orthogonal protection." In this scheme, the α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while reactive amino acid side chains are protected by acid-labile groups, primarily derived from tert-butyl chemistry, such as the tert-butyl ester (OtBu).[1][2]
The OtBu group is predominantly used to protect the side-chain carboxyl groups of aspartic acid (Asp) and glutamic acid (Glu), and the hydroxyl groups of serine (Ser), threonine (Thr), and tyrosine (Tyr).[3] Its stability to the mildly basic conditions (typically 20% piperidine in DMF) used for repeated Fmoc removal, combined with its clean cleavage under strong acid conditions (trifluoroacetic acid, TFA), makes it an indispensable tool for the assembly of complex peptides.[4][5]
Chemical Mechanism and Workflow
The successful application of the OtBu group hinges on its distinct chemical stability relative to the temporary Fmoc group. This orthogonality allows for a repetitive cycle of deprotection and coupling to build the peptide chain on a solid support.
The Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) Cycle
The synthesis proceeds through a series of iterative steps performed on an insoluble resin support. The C-terminal amino acid is first anchored to the resin, and the peptide is elongated in the N-terminal direction.
Mechanism of OtBu Deprotection
The liberated tert-butyl cation is a reactive electrophile that can cause deleterious side reactions. It can be trapped by nucleophilic scavengers in the cleavage cocktail or deprotonate to form isobutylene gas.[6]
Key Side Reactions and Mitigation Strategies
While highly effective, the use of OtBu is associated with two primary side reactions that researchers must anticipate and control.
Aspartimide Formation
The most significant side reaction involving Asp(OtBu) is the formation of a cyclic aspartimide intermediate.[7] This occurs under the basic conditions of Fmoc deprotection, where the backbone amide nitrogen C-terminal to the Asp residue attacks the side-chain carbonyl.[8][9] This is especially problematic in sequences containing Asp-Gly, Asp-Asn, and Asp-Ser motifs.[9][10]
The five-membered aspartimide ring is prone to reopening by the base (e.g., piperidine) or water, which can result in a mixture of the desired α-peptide, the isomeric β-peptide, and racemized D-Asp products, complicating purification and reducing yield.[7]
Mitigation Strategies:
-
Bulky Protecting Groups: Replacing OtBu with sterically bulkier esters like 3-ethyl-3-pentyl (OEpe) or 5-n-butyl-5-nonyl (OBno) physically hinders the intramolecular attack, significantly reducing aspartimide formation.[11]
-
Backbone Protection: Using dipeptide building blocks such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where the glycine nitrogen is protected by a 2,4-dimethoxybenzyl (Dmb) group, completely prevents the initial nucleophilic attack.[7][12]
-
Modified Deprotection: Using weaker bases for Fmoc removal (e.g., morpholine instead of piperidine) or adding acidic additives (e.g., 0.1 M HOBt or formic acid) to the piperidine solution can lower the basicity and suppress the side reaction.[4]
Alkylation from tert-Butyl Cations
During the final TFA cleavage, the liberated tert-butyl cations can alkylate electron-rich side chains, particularly the indole ring of tryptophan (Trp), the thioether of methionine (Met), and the thiol of cysteine (Cys).[9] This leads to the formation of peptide byproducts with an additional mass of +56 Da.
Mitigation Strategies:
-
Scavengers: The addition of "scavenger" molecules to the TFA cleavage cocktail is mandatory. These molecules are nucleophiles designed to efficiently trap the t-butyl cations.[10]
-
Triisopropylsilane (TIS): A highly effective scavenger that reduces the trityl cations from Trt groups and traps t-butyl cations.
-
Water: Acts as a scavenger and helps hydrolyze the protecting groups.
-
1,2-Ethanedithiol (EDT): A soft nucleophile, particularly effective at protecting Cys and Met residues.
-
Thioanisole: Protects Trp from t-butylation.
-
Quantitative Data Analysis
The choice of protecting group has a quantifiable impact on the purity and isomeric integrity of the final peptide. The following tables summarize comparative data for aspartimide-related side reactions and the effect of scavengers on cleavage byproducts.
Table 1: Comparison of Asp Side-Chain Protecting Groups on Aspartimide Formation Data derived from the synthesis of model peptide VKDXYI (where X=G, N, or R) after treatment with 20% piperidine/DMF to simulate 100 deprotection cycles.
| Protecting Group | Peptide Sequence | Target Peptide (%) | Aspartimide (%) | Piperidide (%) | D-Asp (%) |
| OtBu | VKDG YI | 16.5 | 1.8 | 79.5 | 25.1 |
| OMpe | VKDG YI | 49.6 | 1.9 | 45.4 | 11.0 |
| OEpe | VKDG YI | 75.3 | 0.9 | 20.9 | 3.1 |
| OBno | VKDG YI | 91.1 | 0.3 | 5.8 | 1.4 |
| OtBu | VKDN YI | 72.9 | 1.2 | 23.7 | 9.1 |
| OBno | VKDN YI | 95.8 | 0.2 | 2.6 | 0.9 |
| OtBu | VKDR YI | 75.2 | 1.1 | 21.5 | 1.65 |
| OBno | VKDR YI | 97.4 | 0.2 | 1.3 | 0.06 |
Data adapted from Behrendt, R. et al., J. Pept. Sci. 2015; 21(8): 680-687 and White, P. et al. (Sigma-Aldrich).[13][14] This data clearly demonstrates that increasing the steric bulk of the protecting group from OtBu to OBno drastically reduces aspartimide-related byproducts and racemization across different sequences.[13]
Table 2: Effect of Scavengers on S-t-Butylation of C-Terminal Cysteine Data derived from the TFA-mediated cleavage of a linear somatostatin analog containing C-terminal Cys.
| Cleavage Cocktail Composition (TFA/TIS/H₂O/Scavenger) | S-t-Butylated Cys Byproduct (%) |
| 95 / 2.5 / 2.5 / 0 | 18.6 |
| 90 / 2.5 / 2.5 / 5% Thioanisole | 10.3 |
| 90 / 2.5 / 2.5 / 5% Anisole | 12.8 |
| 90 / 2.5 / 2.5 / 5% m-Cresol | 14.2 |
| 90 / 2.5 / 2.5 / 5% Dithiothreitol (DTT) | 3.0 |
| 90 / 2.5 / 2.5 / 5% 1,2-Ethanedithiol (EDT) | 2.5 |
Data adapted from Mthembu, S.N. et al., Org. Lett. 2021, 23, 10, 3898–3902.[6][9] This data highlights the critical role of scavengers, with dithiol reagents like DTT and EDT being particularly effective in preventing S-alkylation of cysteine.[9]
Experimental Protocols
The following protocols provide standardized procedures for the use of Fmoc-Asp(OtBu)-OH in SPPS.
Protocol: Synthesis of Fmoc-Asp(OtBu)-OH
This protocol outlines a representative method for the preparation of the title compound.
-
Starting Material: L-Aspartic acid β-tert-butyl ester (H-Asp(OtBu)-OH).
-
Dissolution: Dissolve H-Asp(OtBu)-OH (1.0 eq) in a 1:1 mixture of 10% aqueous sodium carbonate and dioxane. Cool the solution to 0 °C in an ice bath.
-
Fmoc-Cl Addition: Slowly add a solution of 9-fluorenylmethyl chloride (Fmoc-Cl) (1.05 eq) in dioxane dropwise to the cooled amino acid solution while maintaining vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, add water and wash the mixture with diethyl ether to remove unreacted Fmoc-Cl and byproducts.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1N HCl. The product will precipitate as a white solid.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield Fmoc-Asp(OtBu)-OH.[4]
Protocol: Standard SPPS Coupling Cycle
This protocol details a single cycle of amino acid addition to the peptide-resin. (0.1 mmol scale)
-
Fmoc Deprotection: Treat the peptide-resin with 5 mL of 20% (v/v) piperidine in DMF for 3 minutes. Drain the solution. Repeat with a second 5 mL portion for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asp(OtBu)-OH (0.4 mmol, 4 eq) and an activator such as HATU (0.38 mmol, 3.8 eq) in 2 mL of DMF. Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq) and vortex for 1 minute.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate via nitrogen bubbling or orbital shaking for 1-2 hours at room temperature.
-
Monitoring (Optional): Perform a Kaiser test on a small sample of beads to confirm the absence of free primary amines, indicating reaction completion.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL). The resin is now ready for the next deprotection cycle.
Protocol: Final Cleavage and Deprotection
This protocol describes the final step to release the crude peptide from the resin and remove all tBu-based protecting groups.
-
Resin Preparation: Wash the final peptide-resin thoroughly with DCM (3 x 10 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail immediately before use. For a standard peptide without sensitive residues, Reagent B (TFA/Water/Phenol/TIS, 88:5:5:2 v/v/w/v) is effective. For a 100 mg resin sample, prepare 2 mL of the cocktail.
-
Caution: Work in a certified fume hood. TFA is highly corrosive.
-
-
Cleavage Reaction: Add the freshly prepared TFA cocktail to the dried resin in a reaction vessel. Agitate gently at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the TFA solution away from the resin beads directly into a centrifuge tube containing 10 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form immediately.
-
Isolation: Centrifuge the suspension at 3000-4000 rpm for 5 minutes. Carefully decant the ether.
-
Washing: Resuspend the peptide pellet in another 10 mL of cold diethyl ether, vortex briefly, and centrifuge again. Repeat this wash step two more times to remove residual scavengers and organic impurities.
-
Drying: After the final wash and decanting, dry the white peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification by HPLC.[10]
Conclusion
The OtBu protecting group is a robust and essential component of the Fmoc/tBu strategy for solid-phase peptide synthesis. Its acid lability provides the necessary orthogonality for the stepwise construction of peptide chains. However, a thorough understanding of the potential for aspartimide formation and t-butyl cation-mediated alkylation is critical for success. By employing mitigation strategies such as the use of sterically hindered analogs for problematic sequences and the judicious selection of scavengers in cleavage cocktails, researchers can harness the power of OtBu protection to synthesize high-purity peptides for a wide range of applications in research and drug development.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. GAP Peptide Synthesis via Design of New GAP Protecting Group: An Fmoc/tBu Synthesis of Thymopentin Free from Polymers, Chromatography and Recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bot Detection [iris-biotech.de]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. tools.thermofisher.com [tools.thermofisher.com]
An In-depth Technical Guide to Fmoc-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Fmoc-Glu(OtBu)-OH in Peptide Synthesis
Fmoc-Glu(OtBu)-OH is a cornerstone building block in modern Solid-Phase Peptide Synthesis (SPPS), a technique that has revolutionized the production of synthetic peptides for research, diagnostics, and therapeutic applications. This derivative of L-glutamic acid is strategically modified with two critical protecting groups: the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and the acid-labile tert-butyl (OtBu) group on the γ-carboxyl side chain. This orthogonal protection scheme is fundamental to the success of Fmoc-based SPPS, allowing for the sequential and controlled assembly of amino acids into a desired peptide sequence.
The incorporation of glutamic acid residues is vital for the structure and function of a vast array of biologically active peptides. Glutamic acid, an excitatory neurotransmitter, plays a crucial role in processes ranging from neurotransmission to muscle and skin protein development.[1] Peptides containing glutamic acid are implicated in a variety of signaling pathways and are key components of many therapeutic peptides, including those targeting G protein-coupled receptors (GPCRs). The precise and efficient incorporation of glutamic acid, without unintended side reactions, is therefore paramount. Fmoc-Glu(OtBu)-OH is designed to meet this need, ensuring high-purity synthesis of complex peptides.[2]
This guide provides a comprehensive overview of the chemical properties, experimental protocols, and critical considerations for the effective use of Fmoc-Glu(OtBu)-OH in SPPS.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Fmoc-Glu(OtBu)-OH is essential for its proper handling, storage, and use in peptide synthesis.
| Property | Value | References |
| Chemical Formula | C₂₄H₂₇NO₆ | [3][4][5] |
| Molecular Weight | 425.47 g/mol | [3][6] |
| CAS Number | 71989-18-9 | [3][7][8] |
| Appearance | White to off-white powder/solid | [5][9] |
| Melting Point | 80-95 °C | [10] |
| Solubility | Soluble in DMF, NMP, and DCM. Insoluble in water. | [10][11] |
| Storage | 2-8°C, desiccated | [8][12] |
The Role of Protecting Groups in SPPS
The success of SPPS hinges on the strategic use of protecting groups to prevent unwanted side reactions during peptide chain elongation. Fmoc-Glu(OtBu)-OH exemplifies the principle of orthogonal protection, where two different classes of protecting groups can be removed under distinct chemical conditions.[13][14]
The N-α-Fmoc Group: A Temporary Shield
The Fluorenylmethyloxycarbonyl (Fmoc) group serves as the temporary protecting group for the α-amino group. Its key features include:
-
Base Lability: The Fmoc group is readily cleaved by a mild base, typically a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[14] This deprotection step unmasks the α-amino group, making it available for coupling with the next amino acid in the sequence.
-
Acid Stability: The Fmoc group is stable to the acidic conditions used for the final cleavage of the peptide from the resin and the removal of side-chain protecting groups.[14]
The γ-OtBu Group: A Permanent Safeguard
The tert-butyl (OtBu) ester protects the γ-carboxyl group of the glutamic acid side chain. Its characteristics are complementary to the Fmoc group:
-
Acid Lability: The OtBu group is stable throughout the iterative cycles of Fmoc deprotection but is efficiently removed under strong acidic conditions, typically using trifluoroacetic acid (TFA) during the final cleavage step.[7]
-
Base Stability: It remains intact during the piperidine-mediated Fmoc removal, preventing the side-chain carboxyl group from participating in unwanted reactions.[14]
Experimental Protocols
The following sections provide detailed methodologies for the key steps involving Fmoc-Glu(OtBu)-OH in a standard Fmoc-SPPS workflow.
The SPPS Cycle: A Step-by-Step Workflow
The synthesis of a peptide on a solid support is a cyclical process involving repeated steps of deprotection and coupling.
Coupling (Peptide Bond Formation)
The coupling step involves the formation of an amide bond between the free amino group on the resin-bound peptide and the carboxyl group of the incoming Fmoc-Glu(OtBu)-OH. This reaction is facilitated by activating agents that convert the carboxylic acid into a more reactive species.
Common Coupling Reagents and Their Performance:
| Coupling Reagent Combination | General Coupling Efficiency | Notes |
| HBTU/DIPEA | >99% | A widely used and highly efficient method. |
| HATU/DIPEA | >99% | Often preferred for hindered couplings and to minimize racemization. |
| DIC/HOBt | >98% | A cost-effective and reliable method, though potentially slower than uronium-based reagents. |
Protocol for HBTU/DIPEA Coupling:
-
Resin Preparation: Swell the resin (e.g., Rink Amide or Wang resin) with the N-terminal Fmoc group removed in DMF.
-
Activation Mixture: In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the mixture and vortex briefly.
-
Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature for 1-2 hours.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.
-
Washing: After a successful coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Fmoc Deprotection
This step removes the temporary Fmoc protecting group to expose the α-amino group for the next coupling cycle.
Deprotection Kinetics:
The deprotection of the Fmoc group with piperidine is generally a rapid reaction. While specific kinetic data for Fmoc-Glu(OtBu)-OH is not available, studies on other Fmoc-amino acids provide a good indication of the reaction rate.
| Deprotection Reagent | Half-life (t₁/₂) of Fmoc Removal (for Fmoc-Val) | Reference |
| 20% Piperidine in DMF | ~7 seconds | [15] |
| 5% Piperazine + 2% DBU in DMF | ~4 seconds | [11] |
Protocol for Piperidine Deprotection:
-
Reagent Preparation: Prepare a fresh solution of 20% (v/v) piperidine in DMF.
-
Deprotection Reaction: Add the deprotection solution to the resin-bound peptide and agitate for 5-20 minutes at room temperature. A two-step deprotection (e.g., 2 minutes followed by 8 minutes with fresh reagent) is often employed to ensure complete removal.
-
Monitoring: The completion of the deprotection can be monitored by UV-Vis spectroscopy by quantifying the release of the fluorene-piperidine adduct, which has a characteristic absorbance maximum around 301 nm.
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and the fluorene-piperidine adduct.
Cleavage and Final Deprotection
The final step involves cleaving the synthesized peptide from the solid support and simultaneously removing all side-chain protecting groups, including the OtBu group from the glutamic acid residues.
TFA Cleavage Cocktails:
The composition of the TFA "cocktail" is critical to prevent side reactions caused by the reactive cationic species generated during the cleavage process. Scavengers are added to trap these carbocations.
| Reagent Cocktail | Composition | Use Case |
| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | A robust, general-purpose cocktail for peptides containing sensitive residues like Cys, Met, and Trp.[16] |
| TFA/TIS/Water | TFA/Triisopropylsilane/Water (95:2.5:2.5) | A common and effective cocktail for most standard peptides.[16] |
| Reagent B | TFA/Phenol/Water/TIS (88:5:5:2) | Useful for scavenging trityl groups but does not protect Met from oxidation.[2] |
Protocol for TFA Cleavage:
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Reaction: Add the freshly prepared TFA cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the peptide by adding cold diethyl ether.
-
Isolation and Purification: Centrifuge the mixture to pellet the crude peptide, wash with cold ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Potential Side Reactions and Mitigation Strategies
While Fmoc-Glu(OtBu)-OH is designed to minimize side reactions, certain issues can still arise during SPPS.
Pyroglutamate Formation
N-terminal glutamic acid residues can undergo intramolecular cyclization to form pyroglutamic acid, especially under acidic or basic conditions. This results in a modification of the N-terminus and can affect the biological activity of the peptide.
-
Mechanism: The free amino group of the N-terminal glutamic acid attacks the side-chain γ-carboxyl group, leading to the formation of a five-membered lactam ring and the elimination of water.
-
Mitigation:
-
Minimize the time the N-terminal glutamic acid is exposed with a free amino group.
-
Couple the subsequent amino acid promptly after the deprotection of the N-terminal glutamic acid.
-
For peptides with N-terminal glutamine, which is more prone to this cyclization, consider using a pre-formed pyroglutamic acid residue if the modification is acceptable or desired.
-
While quantitative data on the extent of pyroglutamate formation from Fmoc-Glu(OtBu)-OH during SPPS is scarce, studies on antibodies have shown that this conversion can occur spontaneously in solution, with rates influenced by pH and temperature.[17]
Incomplete Coupling or Deprotection
Failure to achieve complete coupling or deprotection in each cycle can lead to deletion sequences (missing amino acids) or truncated peptides, respectively.
-
Mitigation:
-
Use a sufficient excess of amino acid and coupling reagents.
-
Monitor reaction completion using the ninhydrin test.
-
Employ double coupling or extended reaction times for difficult sequences.
-
Ensure fresh and high-quality reagents, especially the deprotection solution.
-
Applications in Drug Discovery and Research: Peptides in GPCR Signaling
Peptides containing glutamic acid are crucial for the function of numerous endogenous signaling molecules that act on G protein-coupled receptors (GPCRs). The synthesis of these peptides and their analogs using Fmoc-Glu(OtBu)-OH is a key strategy in drug discovery and the study of cellular signaling.
Glucagon-Like Peptide-1 (GLP-1) Receptor Signaling
GLP-1 is a 30-amino acid peptide hormone that plays a central role in glucose homeostasis.[4] It contains several glutamic acid residues. Analogs of GLP-1 are major therapeutics for type 2 diabetes. The GLP-1 receptor (GLP-1R) is a class B GPCR that, upon activation, primarily couples to the Gαs subunit of the heterotrimeric G protein.
Vasoactive Intestinal Peptide (VIP) Receptor Signaling
VIP is a 28-amino acid peptide hormone with diverse physiological roles, including vasodilation and smooth muscle relaxation. It also contains glutamic acid. VIP binds to its receptors, VPAC1 and VPAC2, which are class B GPCRs. Similar to GLP-1R, these receptors primarily signal through the Gαs-adenylate cyclase pathway.
Conclusion
Fmoc-Glu(OtBu)-OH is an indispensable tool in the arsenal of the peptide chemist. Its well-defined orthogonal protection strategy enables the reliable and efficient synthesis of complex peptides containing the functionally critical glutamic acid residue. A thorough understanding of its properties, coupled with optimized experimental protocols and an awareness of potential side reactions, empowers researchers and drug developers to harness the full potential of this versatile building block in advancing scientific discovery and therapeutic innovation.
References
- 1. bachem.com [bachem.com]
- 2. pnas.org [pnas.org]
- 3. cellsciences.com [cellsciences.com]
- 4. GLP-1 Protein Human | Glucagon Like Peptide-1 | ProSpec [prospecbio.com]
- 5. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. researchgate.net [researchgate.net]
- 8. genscript.com [genscript.com]
- 9. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vasoactive intestinal peptide - Wikipedia [en.wikipedia.org]
- 11. The structure and expression of genes of vasoactive intestinal peptide and related peptides (Chapter 7) - Molecular Biology of the Islets of Langerhans [cambridge.org]
- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 13. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 14. researchgate.net [researchgate.net]
- 15. peptide.com [peptide.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Technical Guide to Orthogonal Protection in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, precision is paramount. The ability to selectively unmask specific functional groups while others remain shielded is the cornerstone of creating complex and therapeutically relevant peptides. This is the realm of orthogonal protection, a strategy that employs a suite of protecting groups with distinct chemical labilities, allowing for their sequential and independent removal. This in-depth guide explores the core principles of orthogonal protection, details common protecting group strategies, provides experimental protocols, and illustrates the application of these powerful techniques in modern peptide chemistry.
Core Principles of Orthogonal Protection
The fundamental principle of orthogonal protection lies in the use of multiple classes of protecting groups within the same molecule, where each class is removable by a specific chemical mechanism without affecting the others.[1][2][3][4][5] This allows for the precise and controlled modification of a peptide chain at various positions, which is crucial for the synthesis of complex structures such as cyclic peptides, branched peptides, and peptides with post-translational modifications.[6][7][8]
The two most widely adopted orthogonal strategies in solid-phase peptide synthesis (SPPS) are the Fmoc/tBu and Boc/Bzl approaches.
-
Fmoc/tBu Strategy: This is the most common approach and is considered a truly orthogonal system.[9] The Nα-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while side-chain functional groups are protected by acid-labile groups such as tert-butyl (tBu).[9][10] The Fmoc group is removed by a mild base, typically piperidine, while the tBu and other acid-labile groups are cleaved with a strong acid like trifluoroacetic acid (TFA) during the final cleavage from the resin.[10][11]
-
Boc/Bzl Strategy: This strategy is considered quasi-orthogonal because both the Nα-tert-butyloxycarbonyl (Boc) protecting group and the benzyl (Bzl)-based side-chain protecting groups are removed by acid.[1] However, their removal requires different acid strengths; the Boc group is removed by a moderately strong acid like TFA, while the Bzl groups require a much stronger acid such as hydrofluoric acid (HF).[9]
Beyond these two primary strategies, a variety of other protecting groups with unique cleavage conditions have been developed to offer additional layers of orthogonality, enabling even more complex synthetic routes.[3]
Common Orthogonal Protecting Groups and Their Cleavage Conditions
The selection of an appropriate protecting group strategy is critical for the success of a peptide synthesis campaign. The following tables summarize some of the most common orthogonal protecting groups and their respective cleavage reagents.
| Protecting Group | Protected Functionality | Cleavage Reagent | Strategy |
| Fmoc (9-Fluorenylmethoxycarbonyl) | α-Amino | 20-50% Piperidine in DMF | Base-labile |
| Boc (tert-Butyloxycarbonyl) | α-Amino, Side-chain (Lys, His, Trp) | Trifluoroacetic acid (TFA) | Acid-labile |
| tBu (tert-Butyl) | Side-chain (Asp, Glu, Ser, Thr, Tyr) | Trifluoroacetic acid (TFA) | Acid-labile |
| Trt (Trityl) | Side-chain (Asn, Gln, Cys, His) | Trifluoroacetic acid (TFA) | Acid-labile |
| Alloc (Allyloxycarbonyl) | α-Amino, Side-chain (Lys) | Pd(PPh₃)₄ / Phenylsilane | Palladium-catalyzed |
| Dde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | Side-chain (Lys) | 2% Hydrazine in DMF | Hydrazine-labile |
| ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) | Side-chain (Lys) | 2% Hydrazine in DMF | Hydrazine-labile |
| Mtt (4-Methyltrityl) | Side-chain (Lys, His) | 1-2% TFA in DCM | Mildly acid-labile |
| Mmt (4-Methoxytrityl) | Side-chain (Lys, His) | 1-2% TFA in DCM | Mildly acid-labile |
Quantitative Data on Peptide Synthesis Strategies
The efficiency of a peptide synthesis strategy is often evaluated by the final yield and purity of the target peptide. While these parameters are highly sequence-dependent, the choice of orthogonal protecting groups and deprotection conditions plays a significant role.
| Peptide Synthesis Strategy | Reported Purity | Reported Yield | Reference |
| Fmoc-Dbz(Alloc)-Arg synthesis | >95% | - | [12] |
| H3M-Nbz on Fmoc-Dbz(Alloc) resin | 60% (crude) | - | [12] |
| Gramicidin S (on-resin cyclization) | ~90% | 24% | [13] |
| Gramicidin S (off-resin cyclization) | 96% | 43% | [13] |
| Gramicidin S (off-resin, D-Phe start) | 95% | 69% | [13] |
| Gramicidin S (off-resin, Fmoc-Orn(Dde) start) | 70% | 17% | [13] |
| Cyclic Peptides (general on-resin) | 53-96% | 40-66% | [13] |
| Boc-AA-O-Cs+ to Merrifield resin | - | 44.2% - 56.2% | [14] |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for successful peptide synthesis. Below are protocols for the deprotection of several common orthogonal protecting groups.
Fmoc Group Deprotection
-
Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).
-
Resin Treatment: Swell the Fmoc-protected peptide-resin in DMF.
-
Deprotection: Treat the resin with the 20% piperidine solution for 5-20 minutes at room temperature. The progress of the deprotection can be monitored by UV spectroscopy by detecting the fulvene-piperidine adduct.
-
Washing: Filter the resin and wash thoroughly with DMF to remove the deprotection reagents and byproducts.
Boc Group Deprotection
-
Reagent Preparation: Prepare a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Resin Treatment: Swell the Boc-protected peptide-resin in DCM.
-
Deprotection: Treat the resin with the TFA/DCM solution for 30 minutes at room temperature.
-
Washing and Neutralization: Filter the resin and wash with DCM. Neutralize the resulting trifluoroacetate salt with a solution of 5-10% N,N-diisopropylethylamine (DIPEA) in DCM.
-
Final Washing: Wash the resin thoroughly with DCM.
Alloc Group Deprotection
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Preparation: Prepare a solution of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a scavenger such as phenylsilane in an appropriate solvent like dichloromethane (DCM) or chloroform.
-
Deprotection: Add the palladium catalyst and scavenger solution to the Alloc-protected peptide-resin and stir at room temperature for 1-2 hours.
-
Washing: Filter the resin and wash extensively with the reaction solvent, followed by DMF. A wash with a solution of sodium diethyldithiocarbamate in DMF can be used to remove residual palladium.
Dde Group Deprotection
-
Reagent Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Resin Treatment: Swell the Dde-protected peptide-resin in DMF.
-
Deprotection: Treat the resin with the 2% hydrazine solution for 3-10 minutes at room temperature. Repeat the treatment 2-3 times for complete removal.
-
Washing: Filter the resin and wash thoroughly with DMF.
Visualizing Workflows and Pathways
The ability to synthesize complex peptides using orthogonal protection enables the investigation of various biological processes. The following diagrams illustrate typical experimental workflows and signaling pathways where these synthetic peptides are employed.
Caption: General workflow for solid-phase peptide synthesis using orthogonal protection.
Caption: Workflow for a kinase activity assay using a synthetic peptide substrate.[15][16][17][18]
Caption: Simplified GPCR signaling pathway activated by a synthetic peptide agonist.[19][20][21][22]
Conclusion
Orthogonal protection is an indispensable tool in modern peptide chemistry, enabling the synthesis of highly complex and precisely modified peptides. The strategic selection of protecting groups and the optimization of deprotection protocols are critical for achieving high yields and purities. As the demand for sophisticated peptide-based therapeutics and research tools continues to grow, a thorough understanding of orthogonal protection strategies will remain essential for researchers, scientists, and drug development professionals. The ability to design and execute multi-step synthetic routes with multiple layers of orthogonal protection will continue to drive innovation in peptide science and its applications in medicine and biotechnology.[23][24][25]
References
- 1. biosynth.com [biosynth.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Branched peptides as bioactive molecules for drug design | Semantic Scholar [semanticscholar.org]
- 8. Branched oncolytic peptides target HSPGs, inhibit metastasis, and trigger the release of molecular determinants of immunogenic cell death in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bot Detection [iris-biotech.de]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diposit.ub.edu [diposit.ub.edu]
- 12. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 14. researchgate.net [researchgate.net]
- 15. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kinase activity and specificity assay using synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. conservancy.umn.edu [conservancy.umn.edu]
- 18. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. inpst.net [inpst.net]
- 22. mdpi.com [mdpi.com]
- 23. Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 25. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Safe Handling of Glu(OtBu) Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety protocols and handling guidelines for L-Glutamic acid γ-tert-butyl ester (Glu(OtBu)) and its derivatives, which are crucial reagents in peptide synthesis and other areas of chemical research. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of experimental outcomes.
Chemical Identification and Properties
Glu(OtBu) and its commonly used N-protected forms are white to off-white crystalline powders. The tert-butyl (OtBu) ester serves as a protecting group for the side-chain carboxylic acid of glutamic acid, preventing unwanted side reactions during chemical synthesis, particularly in solid-phase peptide synthesis (SPPS).[1] This protecting group is stable under a variety of reaction conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA).[2]
Table 1: Physical and Chemical Properties of Common Glu(OtBu) Reagents
| Property | H-Glu(OtBu)-OH | Fmoc-Glu(OtBu)-OH | Z-Glu(OtBu)-OH | Boc-D-Glu(OtBu)-OH |
| Synonyms | L-Glutamic acid 5-(tert-butyl) ester | Nα-Fmoc-L-glutamic acid γ-tert-butyl ester | N-Benzyloxycarbonyl-L-glutamic acid gamma-tert-butyl ester | N-tert-Butoxycarbonyl-D-glutamic acid 5-tert-butyl ester |
| CAS Number | 2419-56-9[3] | 71989-18-9[4] | 3886-08-6[5] | 104719-63-3[4] |
| Molecular Formula | C₉H₁₇NO₄[1] | C₂₄H₂₇NO₆[6] | C₁₉H₂₅NO₆ | C₁₄H₂₅NO₆[4] |
| Molecular Weight | 203.24 g/mol [3] | 425.5 g/mol [6] | 367.4 g/mol | 303.35 g/mol [4] |
| Melting Point | 182 °C[7] | - | 83-87°C[5] | - |
| Boiling Point | 336.4 ± 37.0 °C at 760 mmHg[7] | - | 522.6°C at 760 mmHg[5] | - |
| Flash Point | 157.3 ± 26.5 °C[7] | Not available | Not available | 225.8°C[4] |
| Solubility | Sparingly soluble in water; practically insoluble in ethanol or ether.[8] | - | No data available | - |
| Storage Temperature | 2-8°C[3] | Do not store above 5˚C (41˚F)[6] | -20°C for 1 month[5] | 2-8°C |
Hazard Identification and Safety Precautions
While many forms of Glu(OtBu) reagents are not classified as hazardous under OSHA 29 CFR 1910.1200, some may cause skin, eye, and respiratory tract irritation.[5][9] It is crucial to handle these reagents with care in a well-ventilated area, avoiding dust formation.
Table 2: Hazard Summary and GHS Classifications for Z-Glu(OtBu)-OH
| Hazard | GHS Classification | Precautionary Statement |
| Skin Irritation | Category 2[5] | H315: Causes skin irritation.[5] |
| Eye Irritation | Category 2A[5] | H319: Causes serious eye irritation.[5] |
| Respiratory Irritation | Category 3[5] | H335: May cause respiratory irritation.[5] |
| Skin Sensitization | Category 1[5] | H317: May cause an allergic skin reaction.[5] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling Glu(OtBu) reagents to minimize exposure.[10]
-
Eye Protection : Wear tightly fitting safety goggles or glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4][11]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[12] Gloves should be inspected before use and replaced if damaged or contaminated.[11]
-
Skin and Body Protection : A laboratory coat must be worn and buttoned.[13] For larger quantities or when there is a risk of splashing, consider additional protective clothing.[14]
-
Respiratory Protection : For operations that may generate dust, a NIOSH-approved N95 or P1 dust mask should be used.[6] If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.
Handling and Storage
Proper handling and storage procedures are vital to maintain the quality of Glu(OtBu) reagents and to ensure a safe laboratory environment.
-
Handling :
-
Storage :
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
First-Aid Measures
-
Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]
-
Skin Contact : Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Eye Contact : Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[4]
Accidental Release Measures
-
Personal Precautions : Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid dust formation and breathing vapors.
-
Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Containment and Cleanup :
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][11]
-
Unsuitable Extinguishing Media : Do not use a water jet.[1]
-
Specific Hazards : Thermal decomposition may produce carbon and nitrogen oxides (CO, CO₂, NOx).[1]
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full turnout gear.[1]
Disposal Considerations
Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1] Contaminated packaging should be treated as the product itself.[4]
Experimental Protocols
Glu(OtBu) reagents are fundamental building blocks in solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the incorporation of an Fmoc-Glu(OtBu)-OH residue into a growing peptide chain.
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: General workflow for solid-phase peptide synthesis.
Detailed Protocol for a Single Coupling Cycle of Fmoc-Glu(OtBu)-OH
-
Resin Swelling : Swell the resin (e.g., Wang or Rink amide resin) in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[9]
-
Fmoc Deprotection : Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat for another 10-20 minutes to ensure complete removal of the Fmoc protecting group.[9]
-
Washing : Wash the resin thoroughly with DMF (at least 5 times) to remove residual piperidine.
-
Amino Acid Activation and Coupling :
-
In a separate vial, dissolve 2-4 equivalents of Fmoc-Glu(OtBu)-OH and a suitable coupling agent (e.g., HBTU, HATU) in DMF.[6]
-
Add 4-8 equivalents of a base such as N,N-diisopropylethylamine (DIPEA).
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours, or until a negative Kaiser test indicates the completion of the coupling reaction.[11]
-
-
Washing : Wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times) to remove excess reagents.
-
Repeat : Proceed to the deprotection step for the next amino acid in the sequence.
-
Cleavage and Deprotection : After the final amino acid has been coupled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the OtBu group on glutamic acid) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[6]
Logical Relationships in Emergency Response
Caption: Decision tree for emergency response to exposure.
This guide is intended to provide comprehensive safety and handling information for Glu(OtBu) reagents. It is not a substitute for formal safety training and a thorough understanding of the specific Safety Data Sheet (SDS) for the particular reagent being used. Always consult the SDS before starting any new experimental procedure.
References
- 1. nbinno.com [nbinno.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. peptide.com [peptide.com]
- 5. Overview of Custom Peptide Synthesis [peptide2.com]
- 6. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 7. youtube.com [youtube.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [merckmillipore.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. peptide.com [peptide.com]
- 11. nbinno.com [nbinno.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 14. nbinno.com [nbinno.com]
Technical Guide: Physicochemical Properties of Fmoc-Glu(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physicochemical properties of N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-tert-butyl ester, commonly known as Fmoc-Glu(OtBu)-OH. This compound is a critical building block in solid-phase peptide synthesis (SPPS), widely utilized in the development of peptide-based therapeutics.
Physicochemical Data
The fundamental properties of Fmoc-Glu(OtBu)-OH are summarized below. This data is essential for accurate reagent preparation, reaction stoichiometry, and analytical characterization.
| Property | Value | Notes |
| CAS Number | 71989-18-9 | --- |
| Molecular Weight | 425.47 g/mol [1], 425.49 g/mol , 425.5 g/mol [2][3] | Anhydrous |
| Molecular Formula | C₂₄H₂₇NO₆[1][2] | --- |
| EC Number | 276-253-8[1] | --- |
| Beilstein/REAXYS | 3636375[1] | --- |
| PubChem CID | 2724637[3] | --- |
A hydrated form of this compound also exists with a molecular weight of 443.5 g/mol (C₂₄H₂₉NO₇)[4][5].
Experimental Protocols
Application in Peptide Synthesis:
Fmoc-Glu(OtBu)-OH is a standard derivative used in peptide synthesis. The tert-butyl (OtBu) ester protects the side chain of glutamic acid. This protecting group is stable under the basic conditions used for the removal of the Fmoc group from the N-terminus but is readily cleaved under acidic conditions.
Deprotection of the Side Chain:
The cleavage of the t-butyl ester from the side chain is typically performed concurrently with the cleavage of the peptide from the resin (e.g., Wang or Rink amide resins). A common acidic cleavage cocktail includes trifluoroacetic acid (TFA).
Scavengers:
The cleavage of the t-butyl group generates tert-butyl cations. These cations can lead to the formation of byproducts by reacting with nucleophilic residues in the peptide chain. To prevent these side reactions, it is crucial to add scavengers to the cleavage mixture. Common scavengers include triisopropylsilane (TIS) and water. For peptides containing sensitive residues like tryptophan or methionine, scavengers such as thioanisole or 1,2-ethanedithiol (EDT) are often included.
Logical Relationship of Compound Identifiers
The following diagram illustrates the relationship between the chemical compound and its various identifiers, which are crucial for regulatory and research tracking purposes.
Caption: Relationship between Fmoc-Glu(OtBu)-OH and its key chemical identifiers.
References
- 1. Fmoc-Glu(OtBu)-OH = 98.0 HPLC 71989-18-9 [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. Fmoc-Glu(OtBu)-OH | C24H27NO6 | CID 2724637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. FMOC-GLU(OTBU)-OH H2O | 204251-24-1 [chemicalbook.com]
- 5. Fmoc-Glu(OtBu)-OH HO | C24H29NO7 | CID 71317335 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to High-Purity Fmoc-Glu(OtBu)-OH for Peptide Synthesis
For researchers, scientists, and professionals in drug development, the quality of reagents is paramount to the success of peptide synthesis. Fmoc-Glu(OtBu)-OH (N-α-Fmoc-L-glutamic acid γ-tert-butyl ester) is a critical building block in solid-phase peptide synthesis (SPPS), prized for its ability to introduce a glutamic acid residue with a protected side chain. This guide provides an in-depth overview of commercial suppliers, quality control methodologies, and the application of this essential amino acid derivative.
Commercial Suppliers and Specifications
A variety of chemical suppliers offer high-purity Fmoc-Glu(OtBu)-OH. The quality and specifications can vary, so it is crucial to select a supplier that meets the stringent requirements of your research. Below is a comparative table of prominent suppliers and their stated purity levels.
| Supplier | Purity Specification | Analytical Method(s) | Additional Information |
| CEM Corporation | ≥ 99.0% (HPLC) | HPLC | Enantiomeric Purity ≥ 99.8%[1] |
| GlpBio | >99.50% | Not specified | Certificate of Analysis available[2] |
| Sigma-Aldrich (Novabiochem®) | ≥99.0% (HPLC), ≥98% (TLC), ≥95.0% (acidimetric) | HPLC, TLC, Acidimetry | Detailed Certificate of Analysis available for specific lots |
| Biosynth | > 99 area-% min (HPLC) | HPLC, ¹H-NMR, Karl Fischer | Example Certificate of Analysis shows specific batch results |
| Anaspec | ≥95% (Peak Area by HPLC) | HPLC | |
| Advanced ChemTech | Not specified | Not specified | |
| P3 BioSystems | Not specified | Not specified | |
| NINGBO INNO PHARMCHEM CO.,LTD. | Not specified | Not specified |
Experimental Protocols
Robust quality control and standardized synthesis protocols are essential for reproducible results. The following sections detail the methodologies for assessing the purity of Fmoc-Glu(OtBu)-OH and its use in SPPS.
Quality Control: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of Fmoc-protected amino acids.
Objective: To determine the chemical purity of Fmoc-Glu(OtBu)-OH by separating it from potential impurities.
Materials:
-
Fmoc-Glu(OtBu)-OH sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Analytical HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a small amount of Fmoc-Glu(OtBu)-OH in a known volume of diluent (e.g., 50:50 ACN/water) to a final concentration of approximately 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 100% B
-
25-30 min: 100% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Application in Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the incorporation of Fmoc-Glu(OtBu)-OH into a growing peptide chain on a solid support.
Objective: To couple Fmoc-Glu(OtBu)-OH to the N-terminus of a resin-bound peptide.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Glu(OtBu)-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).
-
-
Coupling:
-
Prepare the activation solution: Dissolve Fmoc-Glu(OtBu)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in a minimal amount of DMF.
-
Add the activation solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.
Cleavage of the OtBu Protecting Group
The tert-butyl (OtBu) protecting group on the glutamic acid side chain is removed during the final cleavage of the peptide from the resin.
Objective: To deprotect the glutamic acid side chain and cleave the peptide from the solid support.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane - TIS)
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[3]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the peptide pellet under vacuum.
Visualizing Workflows and Pathways
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Quality control workflow for Fmoc-Glu(OtBu)-OH purity analysis by HPLC.
Caption: The cycle of incorporating Fmoc-Glu(OtBu)-OH in solid-phase peptide synthesis.
References
The Versatile Toolkit: Applications of Protected Glutamic Acid Derivatives in Scientific Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Glutamic acid, a fundamental excitatory neurotransmitter, and its derivatives are at the forefront of biomedical research, offering a versatile scaffold for a myriad of applications. The strategic use of protecting groups on the alpha-amino and side-chain carboxyl functionalities of glutamic acid is paramount, enabling chemists to precisely control reactivity and construct complex molecular architectures. This guide delves into the core applications of protected glutamic acid derivatives, providing a technical overview of their roles in peptide synthesis, neuroscience, medicinal chemistry, and as biochemical probes.
Solid-Phase Peptide Synthesis (SPPS): The Workhorse of Peptide Chemistry
Protected glutamic acid derivatives are indispensable building blocks in the solid-phase synthesis of peptides and proteins. The use of orthogonal protecting groups, such as the base-labile Fluorenylmethoxycarbonyl (Fmoc) for the α-amino group and the acid-labile tert-butyl (tBu) ester for the γ-carboxyl group, allows for the sequential and controlled elongation of peptide chains.
Key Protected Glutamic Acid Derivatives in SPPS:
| Derivative | α-Amino Protecting Group | Side-Chain Protecting Group | Cleavage Condition for Side-Chain |
| Fmoc-Glu(OtBu)-OH | Fmoc | tert-Butyl (OtBu) | Strong acid (e.g., Trifluoroacetic acid) |
| Boc-Glu(OBzl)-OH | tert-Butoxycarbonyl (Boc) | Benzyl (OBzl) | Strong acid (e.g., HF) or hydrogenolysis |
| Z-Glu-OH | Benzyloxycarbonyl (Z or Cbz) | None (requires side-chain protection for coupling) | Hydrogenolysis |
Experimental Protocol: Standard Fmoc-based Solid-Phase Peptide Synthesis Cycle
This protocol outlines a single coupling cycle for incorporating an Fmoc-protected glutamic acid derivative onto a resin-bound peptide chain.
Materials:
-
Fmoc-protected amino acid (e.g., Fmoc-Glu(OtBu)-OH)
-
Peptide synthesis resin with a free N-terminal amine
-
Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with the deprotection solution for 3 minutes.
-
Drain the solution.
-
Treat the resin again with the deprotection solution for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) in DMF.
-
Add HBTU/HOBt (3-5 equivalents) and DIPEA (6-10 equivalents).
-
Allow the activation to proceed for 2-5 minutes.
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Figure 1: A simplified workflow for a single coupling cycle in Fmoc-based solid-phase peptide synthesis.
Neuroscience Research: Probing the Glutamatergic System
Glutamic acid is the principal excitatory neurotransmitter in the central nervous system, and its dysregulation is implicated in numerous neurological disorders. Protected glutamic acid derivatives are crucial for the synthesis of selective glutamate receptor agonists, antagonists, and allosteric modulators. These synthetic analogs allow researchers to dissect the roles of different glutamate receptor subtypes (NMDA, AMPA, kainate, and metabotropic receptors) in synaptic transmission, plasticity, and disease pathogenesis.[1]
Quantitative Data: IC50 Values of Glutamate Receptor Antagonists
| Compound | Receptor Subtype | IC50 (nM) | Reference |
| MK-801 | NMDA (Biphasic response) | 170 | [2] |
| MK-801 | NMDA (RD response) | 760 | [2] |
| DNQX | non-NMDA (Biphasic response) | 120 | [2] |
| DNQX | non-NMDA (RD response) | 110 | [2] |
Glutamate Receptor Signaling Pathway
The binding of glutamate to its receptors initiates a cascade of intracellular events. The following diagram illustrates a simplified metabotropic glutamate receptor (mGluR) signaling pathway.
Figure 2: Simplified metabotropic glutamate receptor (mGluR) signaling pathway initiated by glutamate binding.
Asymmetric Synthesis and Medicinal Chemistry: Chiral Scaffolds for Drug Discovery
Pyroglutamic acid, a cyclic derivative of glutamic acid, is a readily available and inexpensive chiral building block for the asymmetric synthesis of a wide range of biologically active molecules. Its rigid structure and multiple functionalization points make it an attractive starting material for the synthesis of constrained amino acids, alkaloids, and other complex natural products.
Experimental Protocol: Asymmetric Synthesis of a Pyroglutamic Acid Derivative
The following is a generalized procedure for the alkylation of a pyroglutamic acid derivative, a common step in the synthesis of more complex molecules.
Materials:
-
N-protected pyroglutamic acid ester (e.g., N-Boc-pyroglutamic acid methyl ester)
-
Strong base (e.g., Lithium diisopropylamide - LDA)
-
Alkylating agent (e.g., Benzyl bromide)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Quenching solution (e.g., Saturated aqueous ammonium chloride)
Procedure:
-
Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-protected pyroglutamic acid ester in anhydrous THF and cool the solution to -78 °C.
-
Enolate Formation: Slowly add a solution of LDA in THF to the reaction mixture. Stir for 30-60 minutes at -78 °C to ensure complete formation of the enolate.
-
Alkylation: Add the alkylating agent to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Workup: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired alkylated pyroglutamic acid derivative.
Figure 3: A generalized workflow for drug discovery, highlighting the role of protected amino acid derivatives in library synthesis.
Specialized Derivatives and Their Applications
Beyond their use as general building blocks, specific protected glutamic acid derivatives have unique and critical roles in research.
a) N-Acetylglutamic Acid (NAG)
NAG is an allosteric activator of carbamoyl phosphate synthetase I (CPS1), the rate-limiting enzyme of the urea cycle.[3] The synthesis of NAG and its analogs is crucial for studying the regulation of the urea cycle and for developing treatments for hyperammonemia.[4]
Kinetic Parameters of CPS1 Activation:
| Activator | Apparent Km for NH4+ (mmol/L) | Reference |
| N-Acetylglutamate (NAG) | 0.24-0.51 (Normal Range) | [5] |
| Abnormal Enzyme (Patient) | 0.73 | [5] |
b) γ-Carboxyglutamic Acid (Gla)
Gla is a post-translationally modified amino acid found in several proteins involved in blood coagulation and bone metabolism.[6] The two carboxylate groups on the γ-carbon of Gla are essential for chelating calcium ions, a process critical for the function of these proteins. Protected forms of Gla are used in the synthesis of peptides to study the structure and function of Gla-containing protein domains.
Calcium Binding Affinities of Gla-Containing Peptides:
| Peptide | Number of Gla Residues | KD for Ca2+ (mM) | Reference |
| Single Gla | 1 | ~15 | |
| Cooperative Gla | 2 | 0.6 |
Conclusion
Protected glutamic acid derivatives represent a cornerstone of modern chemical and biological research. Their application in solid-phase peptide synthesis has revolutionized the production of peptides and proteins for therapeutic and research purposes. In neuroscience, these derivatives are indispensable tools for unraveling the complexities of the glutamatergic system. Furthermore, their role as chiral synthons in medicinal chemistry continues to drive the discovery of novel therapeutic agents. The specialized functions of derivatives like N-acetylglutamic acid and γ-carboxyglutamic acid highlight the diverse and critical contributions of this class of molecules to our understanding of biological processes and the development of new technologies and treatments. As synthetic methodologies advance, the applications of protected glutamic acid derivatives are poised to expand even further, solidifying their importance in the scientific landscape.
References
- 1. Flow diagram for polypeptide synthesis by the solid phase method [www3.nd.edu]
- 2. researchgate.net [researchgate.net]
- 3. Carbamoyl phosphate synthetase I - Wikipedia [en.wikipedia.org]
- 4. Kinetic abnormalities of carbamyl phosphate synthetase-I in a case of congenital hyperammonaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gla domain - Wikipedia [en.wikipedia.org]
- 6. Calcium binding by γ-carboxyglutamic acid: it takes two to tether - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Protecting Groups: A Technical Guide to Boc-Glu(OtBu)-OH and Fmoc-Glu(OtBu)-OH
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful peptide synthesis. This in-depth technical guide dissects the core differences between two pivotal protected amino acids: Boc-L-glutamic acid γ-tert-butyl ester (Boc-Glu(OtBu)-OH) and Fmoc-L-glutamic acid γ-tert-butyl ester (Fmoc-Glu(OtBu)-OH). Understanding their distinct chemical properties and deprotection mechanisms is paramount for the rational design and efficient execution of peptide synthesis strategies.
At the heart of the distinction between these two essential reagents lies the nature of their N-α-amino protecting groups: the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The choice between a Boc or Fmoc strategy dictates the entire workflow of solid-phase peptide synthesis (SPPS), including the selection of resins, side-chain protecting groups, and cleavage cocktails.
Core Chemical and Physical Properties: A Comparative Analysis
A summary of the key quantitative data for both compounds is presented below, offering a clear comparison of their fundamental properties.
| Property | Boc-Glu(OtBu)-OH | Fmoc-Glu(OtBu)-OH |
| Molecular Formula | C14H25NO6[1][2][3] | C24H27NO6[1] |
| Molecular Weight | 303.35 g/mol [1][3][4] | 425.47 g/mol |
| Melting Point | 102-105 °C[4] | 80-95 °C |
| Solubility | Clearly soluble in DMF (1 mmole in 2 ml)[4] | Clearly soluble in DMF (25 mmole in 50 ml); Soluble in DMSO (100 mg/mL with sonication)[5]; Insoluble in water[6] |
| Appearance | White to slight yellow to beige powder[4] | White to off-white powder |
The Orthogonality of Protection: A Fundamental Divide
The primary difference between Boc and Fmoc protecting groups lies in their cleavage chemistry, a concept known as orthogonality. The Boc group is labile to acid, while the Fmoc group is removed under basic conditions. This fundamental divergence forms the basis of the two major strategies in SPPS.
Boc-Glu(OtBu)-OH is a cornerstone of the Boc/Bzl SPPS strategy . In this approach, the N-α-Boc group is removed at each cycle of amino acid addition using a moderately strong acid, typically trifluoroacetic acid (TFA).[7][8] The side-chain protecting groups, such as the tert-butyl (tBu) ester on the glutamic acid side chain, are also acid-labile but require a much stronger acid, like hydrofluoric acid (HF), for their removal during the final cleavage from the resin.
Conversely, Fmoc-Glu(OtBu)-OH is the building block for the Fmoc/tBu SPPS strategy . This is currently the more widely used method due to its milder reaction conditions. The N-α-Fmoc group is cleaved at each step using a secondary amine base, most commonly a solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF).[9][10][11] The acid-labile tBu side-chain protecting group remains intact throughout the synthesis and is removed concurrently with the cleavage of the peptide from the resin using a strong acid cocktail, typically containing TFA.
Experimental Protocols: Deprotection Methodologies
The following sections provide detailed, generalized protocols for the deprotection of the Boc and Fmoc groups from their respective glutamic acid derivatives during solid-phase peptide synthesis.
Boc Deprotection Protocol (TFA-mediated)
This protocol outlines the removal of the N-α-Boc group from a resin-bound peptide.
Reagents and Materials:
-
Boc-protected peptide-resin
-
Deprotection Solution: 25-50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
DCM for washing
-
Neutralization Solution: 10% (v/v) Diisopropylethylamine (DIPEA) in DCM
-
Reaction vessel for SPPS
Procedure:
-
Swell the Boc-protected peptide-resin in DCM.
-
Drain the solvent.
-
Add the deprotection solution (25-50% TFA in DCM) to the resin and agitate for 1-2 minutes.
-
Drain the deprotection solution.
-
Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.
-
Drain the solution and wash the resin thoroughly with DCM (3-5 times).
-
Neutralize the resulting trifluoroacetate salt by washing with 10% DIPEA in DCM (2 times for 2 minutes each).
-
Wash the resin again with DCM (3-5 times) to remove excess base.
-
The resin is now ready for the next amino acid coupling step.
Fmoc Deprotection Protocol (Piperidine-mediated)
This protocol describes the cleavage of the N-α-Fmoc group from a resin-bound peptide.
Reagents and Materials:
-
Fmoc-protected peptide-resin
-
Deprotection Solution: 20% (v/v) Piperidine in Dimethylformamide (DMF)
-
DMF for washing
-
Reaction vessel for SPPS
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF.
-
Drain the solvent.
-
Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 3-5 minutes.
-
Drain the deprotection solution. The characteristic UV absorbance of the dibenzofulvene-piperidine adduct can be monitored to quantify the extent of Fmoc removal.
-
Add a second portion of the deprotection solution and agitate for 15-20 minutes to ensure complete deprotection.
-
Drain the solution and wash the resin extensively with DMF (5-7 times) to completely remove the piperidine and the dibenzofulvene adduct.
-
The resin is now ready for the subsequent coupling step.
Visualizing the Chemical Logic: Structures and Workflows
The following diagrams, generated using the DOT language, illustrate the chemical structures and the distinct deprotection workflows for Boc-Glu(OtBu)-OH and Fmoc-Glu(OtBu)-OH.
Conclusion: Strategic Selection for Synthesis Success
The choice between Boc-Glu(OtBu)-OH and Fmoc-Glu(OtBu)-OH is not merely a matter of preference but a critical strategic decision that dictates the entire paradigm of peptide synthesis. The Boc strategy, with its reliance on strong acids, has historically been a robust method, while the now more prevalent Fmoc strategy offers the significant advantage of milder, base-labile deprotection conditions, which are often more compatible with sensitive peptide sequences and a wider array of solid supports. A thorough understanding of the chemical nuances, quantitative properties, and procedural workflows associated with each of these vital building blocks is indispensable for any researcher aiming to achieve high-purity, high-yield synthesis of complex peptides.
References
- 1. Fmoc-Glu(OtBu)-OH | C24H27NO6 | CID 2724637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Boc-Glu(OtBu)-OH 13726-84-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. peptide.com [peptide.com]
- 4. Boc-Glu(OtBu)-OH Novabiochem 13726-84-6 [sigmaaldrich.com]
- 5. glpbio.com [glpbio.com]
- 6. Fmoc-Glu(OtBu)-OH(71989-18-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. Bot Detection [iris-biotech.de]
The Role of N-Succinimidyl Carbonate in Amino Acid Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal function of N,N'-Disuccinimidyl carbonate (DSC), frequently referred to as N-succinimidyl carbonate, in the activation of amino acids. A versatile and efficient reagent, DSC plays a crucial role in modern peptide synthesis, bioconjugation, and the development of novel therapeutics. This document provides a comprehensive overview of its chemical mechanism, quantitative data, detailed experimental protocols, and potential side reactions, serving as a valuable resource for professionals in the field.
Core Principles of Amino Acid Activation with N,N'-Disuccinimidyl Carbonate (DSC)
N,N'-Disuccinimidyl carbonate is a homo-bifunctional activating agent widely employed for the conversion of carboxylic acids, including N-protected amino acids, into their corresponding N-hydroxysuccinimide (NHS) esters. These activated esters are sufficiently reactive to form stable amide bonds with primary amines, a fundamental reaction in peptide synthesis and the conjugation of molecules to proteins and other biomaterials.[1][2]
Chemical Mechanism
The activation of a carboxyl group with DSC proceeds via a nucleophilic attack of the carboxylate anion on one of the carbonyl carbons of DSC. The N-hydroxysuccinimide moieties are excellent leaving groups, facilitating this reaction. The process typically involves the following steps:
-
Deprotonation of the Carboxylic Acid: In the presence of a non-nucleophilic organic base, such as triethylamine (TEA) or N,N'-diisopropylethylamine (DIPEA), the carboxylic acid of the N-protected amino acid is deprotonated to form a more potent nucleophile, the carboxylate anion.[2]
-
Nucleophilic Attack on DSC: The carboxylate anion attacks one of the carbonyl carbons of DSC.
-
Formation of the NHS Ester: This attack leads to the displacement of one N-hydroxysuccinimide (NHS) molecule and the formation of a highly reactive N-hydroxysuccinimide ester of the amino acid. Carbon dioxide is released as a byproduct.[2]
The resulting NHS ester is a stable intermediate that can be isolated or, more commonly, used in situ for the subsequent coupling reaction with a primary amine.
Advantages of Utilizing DSC
The use of DSC for amino acid activation offers several distinct advantages over other methods:
-
Safety: DSC is a stable, crystalline solid and a much safer alternative to hazardous reagents like phosgene and its derivatives, which were historically used for similar transformations.[1]
-
Stability of Activated Esters: The formed N-hydroxysuccinimide esters are generally stable enough to be isolated and purified, yet sufficiently reactive for efficient coupling reactions.[2]
-
Mild Reaction Conditions: The activation and subsequent coupling reactions can be performed under mild conditions, which helps to minimize side reactions and preserve the integrity of sensitive functional groups.[1]
-
Minimal Racemization: When used under appropriate conditions, DSC-mediated coupling generally proceeds with a low degree of racemization, preserving the chiral purity of the amino acids.[2]
Key Considerations and Potential Side Reactions
While DSC is a robust reagent, optimal results depend on careful consideration of reaction conditions. The primary side reaction of concern is the hydrolysis of the N-hydroxysuccinimide ester.
-
Hydrolysis: NHS esters are susceptible to hydrolysis, particularly in the presence of water and at higher pH values. The rate of hydrolysis increases significantly with increasing pH.[3] Therefore, reactions should be carried out in anhydrous solvents, and the pH of aqueous buffers for bioconjugation should be carefully controlled, typically within the range of 7.2 to 8.5.[3] The half-life of NHS esters can range from hours at neutral pH to minutes at pH 8.6.
-
Side-Chain Reactivity: While the primary target for NHS esters is the α-amino group of an amino acid or the ε-amino group of lysine, side reactions with other nucleophilic amino acid side chains can occur. Specifically, the hydroxyl groups of serine and threonine and the phenolic hydroxyl group of tyrosine have been reported to show some reactivity towards NHS esters, particularly at higher pH.
Quantitative Data Summary
For effective experimental design, a clear understanding of the quantitative parameters of DSC is essential. The following table summarizes key data related to its solubility and reactivity.
| Parameter | Solvent/Condition | Value | Reference(s) |
| Solubility of DSC | Dichloromethane | 2 mg/mL | [1] |
| Acetone | 14 mg/mL | [1] | |
| Acetonitrile | 34 mg/mL | [1] | |
| Tetrahydrofuran | 3 mg/mL | [1] | |
| Ethyl acetate | 4 mg/mL | [1] | |
| Isopropyl alcohol | 2 mg/mL | [1] | |
| DMF | 88 mg/mL | [1] | |
| DMSO | >250 mg/mL | [1] | |
| Yield of Carbamate Formation | Primary Alcohols | 65-89% | [4] |
| Hindered Secondary Alcohols | 65-89% | [4] | |
| NHS Ester Hydrolysis Half-life | pH 7.0, 0°C | 4-5 hours | |
| pH 8.6, 4°C | 10 minutes |
Experimental Protocols
The following sections provide detailed methodologies for the activation of amino acids with DSC and their subsequent use in peptide synthesis and bioconjugation.
Activation of an N-Protected Amino Acid with DSC
This protocol describes the general procedure for the formation of an N-hydroxysuccinimide ester of an N-protected amino acid.
Materials:
-
N-protected amino acid (e.g., Fmoc-Ala-OH)
-
N,N'-Disuccinimidyl carbonate (DSC)
-
N,N'-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous acetonitrile or dichloromethane (DCM)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the N-protected amino acid (1.0 equivalent) in anhydrous acetonitrile or DCM.
-
Add N,N'-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add N,N'-Disuccinimidyl carbonate (DSC) (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-hydroxysuccinimide ester of the N-protected amino acid. This activated amino acid can be used in the next step without further purification.
Peptide Bond Formation using a DSC-Activated Amino Acid (In Situ)
This protocol outlines the one-pot synthesis of a dipeptide by activating an N-protected amino acid with DSC and then coupling it to an amino acid ester.
Materials:
-
N-protected amino acid (e.g., Boc-Phe-OH) (1.0 eq)
-
Amino acid ester hydrochloride (e.g., H-Gly-OEt·HCl) (1.0 eq)
-
N,N'-Disuccinimidyl carbonate (DSC) (1.1 eq)
-
Triethylamine (TEA) or N,N'-Diisopropylethylamine (DIPEA) (2.2 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard work-up and purification reagents (e.g., ethyl acetate, 1N HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄, silica gel for chromatography)
Procedure:
-
Dissolve the N-protected amino acid (1.0 eq) in anhydrous DCM or DMF.
-
Add TEA or DIPEA (1.1 eq) and stir for 5 minutes at 0 °C.
-
Add DSC (1.1 eq) and stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM or DMF and add TEA or DIPEA (1.1 eq) to neutralize the salt.
-
Add the solution of the free amino acid ester to the activated N-protected amino acid solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the completion of the reaction.
-
Work-up the reaction by diluting with ethyl acetate and washing sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by silica gel column chromatography.
Bioconjugation: Protein Labeling with DSC-Activated Biotin
This protocol provides a general method for labeling a protein with biotin that has been activated with DSC to form a biotin-NHS ester.
Materials:
-
Biotin derivative with a carboxylic acid handle
-
N,N'-Disuccinimidyl carbonate (DSC)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Protein to be labeled (e.g., Bovine Serum Albumin, BSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.0-8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
Part A: Preparation of Biotin-NHS Ester
-
Follow the procedure in Section 3.1 to activate the biotin derivative with DSC to generate the biotin-NHS ester. Ensure all solvents are anhydrous.
-
After work-up, the crude biotin-NHS ester is typically used directly or after a quick purification if necessary.
Part B: Protein Labeling
-
Dissolve the protein to be labeled in the reaction buffer (0.1 M sodium bicarbonate or borate buffer, pH 8.0-8.5) to a final concentration of 1-10 mg/mL.
-
Dissolve the biotin-NHS ester in a minimal amount of anhydrous DMF or DMSO.
-
Add the biotin-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the biotin-NHS ester over the protein is a common starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Quench the reaction by adding the quenching solution (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.
-
Purify the biotinylated protein from excess, unreacted biotin-NHS ester and byproducts using a size-exclusion chromatography column equilibrated with PBS.
-
Collect the protein-containing fractions and verify the success of the labeling using appropriate analytical techniques (e.g., HABA assay for biotin incorporation, SDS-PAGE to confirm protein integrity).
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the key chemical transformations and experimental workflows described in this guide.
Caption: Activation of an N-protected amino acid using DSC.
Caption: Workflow for dipeptide synthesis using DSC.
Caption: Workflow for protein biotinylation using DSC.
Conclusion
N,N'-Disuccinimidyl carbonate is a highly effective and versatile reagent for the activation of amino acids, enabling the efficient formation of peptide bonds and the conjugation of molecules to biological targets. Its safety profile, coupled with the stability of the resulting activated esters and the mild reaction conditions, makes it an invaluable tool in the repertoire of chemists and biochemists. A thorough understanding of its chemical properties, reaction kinetics, and potential side reactions, as outlined in this guide, is paramount for its successful application in research, drug development, and the synthesis of complex biomolecules.
References
- 1. DSC: a multifunctional activator in peptide chemistry and drug synthesis [en.highfine.com]
- 2. Enhancement of peptide coupling reactions by 4-dimethylaminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
Exploring Nanobody-Peptide Conjugates in Immunotherapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The field of immunotherapy is undergoing a paradigm shift with the advent of nanobody-peptide conjugates. These innovative constructs, which combine the exquisite targeting capabilities of nanobodies with the therapeutic potential of peptides, are opening new avenues for cancer treatment and beyond. This technical guide provides an in-depth exploration of the core principles, methodologies, and data underpinning this exciting area of research. We will delve into the design and synthesis of these conjugates, their mechanisms of action, and the experimental protocols used to evaluate their efficacy, offering a comprehensive resource for professionals in drug development and immunology.
Introduction to Nanobody-Peptide Conjugates
Nanobodies, the single-domain antigen-binding fragments derived from camelid heavy-chain antibodies, offer significant advantages over conventional monoclonal antibodies. Their small size (~15 kDa) facilitates superior tissue penetration, including into dense solid tumors, and they can be engineered with high affinity and specificity for a wide range of targets. When conjugated to bioactive peptides, nanobodies can serve as highly specific delivery vehicles, concentrating the peptide's therapeutic effect at the desired site of action while minimizing off-target toxicity.
The peptide component of these conjugates can be designed to perform a variety of functions, including:
-
Immune Checkpoint Inhibition: Peptides that block the interaction between inhibitory receptors like PD-1 and their ligands (PD-L1) can reinvigorate the anti-tumor immune response.
-
T-cell Engagement: Bispecific constructs can be created where a nanobody targets a tumor antigen and a peptide engages T-cells, bringing them into close proximity to cancer cells to induce killing.
-
Targeted Radionuclide Therapy: Chelating peptides can be conjugated to nanobodies to deliver therapeutic radioisotopes directly to tumor cells.
-
Antigen Delivery: Peptides derived from tumor-associated antigens can be delivered to antigen-presenting cells (APCs) to elicit a potent and specific anti-tumor T-cell response.[1]
Quantitative Data on Nanobody-Peptide Conjugates
The efficacy of nanobody-peptide conjugates is underpinned by their specific binding characteristics and potent biological activity. The following tables summarize key quantitative data from preclinical studies, providing a comparative overview of different constructs and their therapeutic potential.
Table 1: Binding Affinity of Nanobody-Peptide Conjugates
| Nanobody Target | Peptide Conjugate | Target Cell/Protein | Binding Affinity (Kd/IC50) | Reference |
| PD-L1 | N/A (Nanobody alone) | PD-L1 | ~3 nM (Affinity) | [2][3] |
| VEGF | Nanobody-derived peptide | HUVEC cells | IC50 (24h): 300 nM; IC50 (48h): 170 nM | [4] |
| EGFR | Doxorubicin (via pAcF) | A431 & SKOV-3 cells | 276 nM (Affinity of nanobody alone) | [5] |
| HER2 | 177Lu-DTPA | HER2-positive tumors | N/A | [4] |
| CD11b | E749–57 peptide | CD11b+ cells | N/A | [1] |
| GPC3/WT1 | N/A (TCR-like CAR) | HLA-A2/GPC3 & HLA-A2/WT1 | N/A |
Table 2: In Vivo Efficacy of Nanobody-Peptide Conjugates in Mouse Tumor Models
| Nanobody Target | Peptide Conjugate | Tumor Model | Key Efficacy Results | Reference |
| HER2 | 177Lu-DTPA | SKOV3 xenograft | Almost complete suppression of tumor growth | [4] |
| CD11b | E749–57 peptide | HPV+ tumor model | 7/8 mice showed complete tumor regression | [1][6] |
| EGFR | Doxorubicin (via pAcF) | A431 & SKOV-3 xenografts | Significantly lower IC50 values compared to non-targeted Dox | [5] |
| PD-L1 | N/A (mRNA-delivered) | Colorectal cancer | ~50% reduction in tumor growth | [7] |
| ARTC2 | AF680 (fluorophore) | Lymphoma xenograft | T/B ratio of ~12 for nanobody vs. ~6 for mAb at 6h | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and evaluation of nanobody-peptide conjugates.
Synthesis and Purification of Nanobody-Peptide Conjugates
Objective: To generate and purify nanobody-peptide conjugates with high purity and yield.
Protocol: Site-Specific Conjugation using Sortase A
This protocol describes a common method for site-specific conjugation, which ensures a homogenous product.[9][10][11][12]
-
Nanobody Expression and Purification:
-
Peptide Synthesis:
-
Synthesize the peptide with an N-terminal oligo-glycine (GGG) motif using solid-phase peptide synthesis (SPPS).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Sortase A-Mediated Ligation:
-
Incubate the purified nanobody and a molar excess of the peptide with recombinant Sortase A enzyme in a suitable buffer (e.g., Tris-HCl, CaCl2, pH 7.5).
-
Allow the reaction to proceed for several hours at room temperature. An overnight reaction with a molar ratio of nanobody:Sortase A:peptide of 1:3:30 has been found to be optimal.[10]
-
-
Purification of the Conjugate:
-
Purify the nanobody-peptide conjugate from the reaction mixture using Nickel-NTA affinity chromatography to remove the His-tagged Sortase A and unreacted nanobody.
-
Further purify the conjugate using SEC to separate the conjugate from any remaining free peptide and aggregates.[14]
-
-
Characterization:
-
Confirm the identity and purity of the conjugate by SDS-PAGE, which will show a shift in molecular weight corresponding to the addition of the peptide.
-
Use mass spectrometry to confirm the precise mass of the conjugate.
-
Analyze the binding activity of the conjugated nanobody to its target antigen using ELISA or surface plasmon resonance (SPR).
-
In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic potential of nanobody-peptide conjugates on cancer cell lines.
-
Cell Culture:
-
Culture the target cancer cell line (e.g., A431 for EGFR-positive tumors) and a negative control cell line in appropriate media.
-
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the nanobody-peptide conjugate, the unconjugated nanobody, the free peptide, and a relevant chemotherapeutic agent (e.g., doxorubicin) in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated control wells.
-
-
Incubation:
-
Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound.
-
In Vivo Efficacy Study in a Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy of nanobody-peptide conjugates in a living organism.
Protocol: Xenograft Mouse Model [8]
-
Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude or NSG mice).
-
Subcutaneously inject the target cancer cells (e.g., 5 x 10^6 A431 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment Groups:
-
Randomly assign the mice to different treatment groups (e.g., n=8-10 mice per group):
-
Vehicle control (e.g., PBS)
-
Nanobody-peptide conjugate
-
Unconjugated nanobody
-
Free peptide
-
Positive control (e.g., a standard-of-care chemotherapy agent)
-
-
-
Drug Administration:
-
Administer the treatments intravenously (i.v.) or intraperitoneally (i.p.) at a predetermined dose and schedule (e.g., twice weekly for 3 weeks).
-
-
Tumor Measurement:
-
Measure the tumor volume using calipers every 2-3 days. Calculate the tumor volume using the formula: (length x width²) / 2.
-
-
Monitoring:
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a certain size or at a predetermined time point.
-
Collect tumors and major organs for histological analysis and to assess the biodistribution of the conjugate.
-
Analyze the tumor growth inhibition and survival rates for each group.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanisms of action and the research pipeline for nanobody-peptide conjugates. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and workflows.
Signaling Pathway: Nanobody-Mediated PD-L1/PD-1 Blockade
Caption: Nanobody-mediated blockade of the PD-L1/PD-1 immune checkpoint.
Signaling Pathway: Nanobody-Based CAR-T Cell Activation
Caption: Signaling cascade upon nanobody-based CAR-T cell engagement with a tumor antigen.
Experimental Workflow: Preclinical Evaluation of Nanobody-Peptide Conjugates
Caption: A typical preclinical workflow for the development of nanobody-peptide conjugates.
Conclusion and Future Directions
Nanobody-peptide conjugates represent a versatile and powerful platform for the next generation of immunotherapies. Their modular nature allows for the rational design of therapeutics with tailored functionalities, addressing some of the key challenges in oncology, such as poor tumor penetration and off-target toxicities of conventional therapies. The data and protocols presented in this guide highlight the significant progress made in this field and provide a solid foundation for further research and development.
Future directions in this area are likely to focus on:
-
Multispecific Conjugates: The development of conjugates that can simultaneously target multiple pathways or cell types to overcome tumor heterogeneity and resistance mechanisms.
-
Novel Peptide Payloads: The discovery and incorporation of new classes of bioactive peptides with enhanced potency and novel mechanisms of action.
-
Advanced Delivery Systems: The integration of nanobody-peptide conjugates with nanoparticle-based delivery systems to further improve their pharmacokinetic properties and tumor accumulation.
-
Clinical Translation: The progression of the most promising preclinical candidates into clinical trials to evaluate their safety and efficacy in patients.
The continued exploration of nanobody-peptide conjugates holds immense promise for revolutionizing cancer treatment and other therapeutic areas, offering the potential for more effective and personalized medicines.
References
- 1. Nanobody-antigen conjugates elicit HPV-specific antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanobodies targeting immune checkpoint molecules for tumor immunotherapy and immunoimaging (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. Active Targeting of Cancer Cells by Nanobody Decorated Polypeptide Micelle with Bio-orthogonally Conjugated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PD-L1 Nanobody Competitively Inhibits the Formation of the PD-1/PD-L1 Complex: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of nanobody-based CAR-T in tumor immunotherapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of Nanobody and Antibody Based In Vivo Tumor Xenograft NIRF-imaging Experiments in Mice Using Ex Vivo Flow Cytometry and Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-specific nanobody-oligonucleotide conjugation for super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Site-specific nanobody-oligonucleotide conjugation for super-resolution imaging [polscientific.com]
- 12. Modular Site-Specific Conjugation of Nanobodies Using Two Co-Associating Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Employing nanobodies for immune landscape profiling by PET imaging in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Effect of peptide-conjugated nanoparticles on cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Incorporation of Fmoc-Glu(OtBu)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Glu(OtBu)-OH is a critical building block in solid-phase peptide synthesis (SPPS), enabling the precise incorporation of glutamic acid residues into peptide sequences. The use of the acid-labile tert-butyl (OtBu) protecting group on the side-chain carboxyl function prevents unwanted side reactions during peptide chain elongation. This protection strategy is orthogonal to the base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group, allowing for selective deprotection and controlled, stepwise synthesis.[1][2] These application notes provide detailed protocols for the efficient incorporation of Fmoc-Glu(OtBu)-OH, methods for monitoring reaction completion, and final cleavage and analysis of the synthesized peptide.
Quantitative Data Summary
The efficiency of each step in solid-phase peptide synthesis is crucial for the successful synthesis of the target peptide. The following table summarizes key quantitative parameters for the incorporation of Fmoc-Glu(OtBu)-OH.
| Process Step | Parameter | Method of Quantification | Expected Efficiency/Yield |
| Resin Loading | Substitution Level | Fmoc Release Assay (UV-Vis Spectroscopy) | 0.2 - 1.0 mmol/g |
| Fmoc Deprotection | Fmoc Cleavage | UV-Vis Spectroscopy of Piperidine-DBF Adduct | > 99% |
| Amino Acid Coupling | Free Amine Availability | Kaiser Test (Qualitative) | Negative test indicates > 99.5% completion |
| Final Cleavage | Peptide Yield | RP-HPLC Analysis of Crude Product | > 90% (sequence dependent) |
Experimental Protocols
Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., Wang or Rink Amide resin, 100-200 mesh) in a solid-phase synthesis vessel.
-
Add N,N-dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.
-
After swelling, drain the DMF from the vessel.
Fmoc Deprotection
-
Add a 20% solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture at room temperature for 5-20 minutes. The reaction progress can be monitored by collecting the filtrate and measuring the absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm.[3]
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Fmoc-Glu(OtBu)-OH Coupling
This protocol utilizes HBTU/DIPEA as the activating agents.
-
In a separate vial, dissolve 3-4 equivalents of Fmoc-Glu(OtBu)-OH and 3-4 equivalents of HBTU in DMF.
-
Add 6-8 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid/HBTU solution.
-
Allow the activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To confirm the completion of the coupling reaction, perform a Kaiser test. A negative result (the beads remain colorless or slightly yellow) indicates that the coupling is complete.[4]
-
After a successful coupling, drain the reaction solution and wash the resin with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times).
Final Cleavage and Deprotection
This protocol is for the simultaneous cleavage of the peptide from the resin and removal of the OtBu side-chain protecting group.
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. A standard cocktail for peptides containing OtBu-protected residues is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). For peptides without other sensitive residues, a simpler cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) can be used.[5] TIS acts as a scavenger for the tert-butyl cations generated during the deprotection of OtBu groups.[5]
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Analysis of the Crude Peptide
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Analyze the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to assess its purity.
-
Confirm the identity of the peptide by mass spectrometry to verify the correct molecular weight.
Visualizations
Caption: Experimental workflow for SPPS incorporation of Fmoc-Glu(OtBu)-OH.
Caption: Glutamate receptor signaling pathways in a neuron.[6]
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 3. Bot Detection [iris-biotech.de]
- 4. chempep.com [chempep.com]
- 5. researchgate.net [researchgate.net]
- 6. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-Step Guide to the Deprotection of the OtBu Group: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyl ester (OtBu) is a commonly employed protecting group for carboxylic acids in organic synthesis, particularly in peptide and complex molecule synthesis. Its stability under a wide range of reaction conditions and its susceptibility to cleavage under specific acidic conditions make it a valuable tool. However, the selection of the appropriate deprotection method is crucial to ensure high yields and prevent unwanted side reactions, especially in the presence of other acid-labile protecting groups. This document provides a detailed guide to the deprotection of the OtBu group, outlining various protocols, their mechanisms, and guidance for selecting the most suitable method for a given substrate.
Mechanism of Deprotection
The deprotection of a tert-butyl ester is an acid-catalyzed process that proceeds via cleavage of the t-butyl C-O bond.[1] The reaction is initiated by protonation of the ester oxygen, which increases the electrophilicity of the carbonyl group. This is followed by the departure of the stable tert-butyl cation, which is then typically quenched by a nucleophile or eliminated as isobutylene.[1][2]
Experimental Protocols
Several reagents and conditions can be employed for the deprotection of the OtBu group. The choice of method depends on the substrate's sensitivity to acidic conditions and the presence of other protecting groups. Below are detailed protocols for the most common methods.
Protocol 1: Trifluoroacetic Acid (TFA) Mediated Deprotection
Trifluoroacetic acid is a strong acid that is widely used for the efficient cleavage of OtBu groups.[3][4] This method is often the go-to choice due to its reliability and the volatility of TFA, which simplifies work-up.
Materials:
-
OtBu-protected compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the OtBu-protected compound in dichloromethane (DCM). A common concentration is 0.1-0.2 M.
-
Add trifluoroacetic acid (TFA) to the solution. A typical ratio is 1:1 (v/v) of DCM to TFA.[5] For substrates sensitive to strong acidity, the concentration of TFA can be reduced.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 30 minutes to 5 hours.[5][6]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected carboxylic acid.
Protocol 2: Hydrochloric Acid (HCl) Mediated Deprotection
Anhydrous HCl in an organic solvent, such as dioxane or ethyl acetate, is another effective reagent for OtBu deprotection.[6] This method can offer better selectivity in some cases compared to TFA.
Materials:
-
OtBu-protected compound
-
Anhydrous dioxane or ethyl acetate
-
4 M HCl in dioxane or a saturated solution of HCl in ethyl acetate
-
Dry ethyl ether
-
Standard laboratory glassware under an inert atmosphere
Procedure:
-
Dissolve the OtBu-protected compound in anhydrous dioxane or ethyl acetate at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of 4 M HCl in dioxane or a saturated solution of HCl in ethyl acetate to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 5 hours.[6] Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture by rotary evaporation under high vacuum at room temperature.[6]
-
Wash the residue with dry ethyl ether and collect the product by filtration. For oily products, decantation can be used.[6]
Protocol 3: Formic Acid Mediated Deprotection
Formic acid is a milder acid that can be used for the deprotection of OtBu groups, particularly on sensitive substrates like β-lactams.[1][7]
Materials:
-
OtBu-protected compound
-
Formic acid (85-98%)
-
Standard laboratory glassware
Procedure:
-
Dissolve the OtBu-protected compound in formic acid.
-
Stir the reaction mixture at room temperature. Reaction times can vary and should be monitored by TLC or LC-MS.
-
Upon completion, remove the formic acid under reduced pressure.
-
Co-evaporate with a suitable solvent (e.g., toluene) to ensure complete removal of formic acid.
-
The crude product can be purified by standard methods such as crystallization or chromatography.
Protocol 4: Lewis Acid Mediated Deprotection (e.g., ZnBr₂)
Lewis acids like zinc bromide (ZnBr₂) can be used for the selective deprotection of tert-butyl esters in the presence of other acid-labile groups.[8][9]
Materials:
-
OtBu-protected compound
-
Dichloromethane (DCM)
-
Zinc bromide (ZnBr₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the OtBu-protected compound in DCM.
-
Add an excess of ZnBr₂ (e.g., 5 equivalents) to the solution.[9]
-
Stir the suspension at room temperature for 12-24 hours.[9] Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Data Presentation
The following table summarizes the reaction conditions for the different deprotection protocols.
| Protocol | Reagent(s) | Solvent | Temperature | Typical Reaction Time | Yield (%) | Notes |
| 1 | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | 0.5 - 5 hours | >90 | General and efficient method.[4][5] |
| 2 | Hydrochloric acid (HCl) | Dioxane or Ethyl Acetate | 0 °C to Room Temperature | 0.5 - 5 hours | >90 | Good for selective deprotection in some cases.[6] |
| 3 | Formic acid | None | Room Temperature | Variable | Good | Suitable for acid-sensitive substrates.[1][7] |
| 4 | Zinc bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | 12 - 24 hours | 75-95 | Offers chemoselectivity with other acid-labile groups.[8][9] |
Mandatory Visualization
Caption: General experimental workflow for the deprotection of a tert-butyl ester group.
Conclusion
The deprotection of the OtBu group is a fundamental transformation in organic synthesis. The choice of the deprotection protocol should be carefully considered based on the stability of the substrate and the presence of other functional groups. The protocols provided in this guide offer a range of options from strong acidic conditions to milder alternatives, enabling researchers to select the most appropriate method for their specific synthetic needs. Careful monitoring of the reaction and appropriate work-up procedures are essential for achieving high yields of the desired carboxylic acid.
References
- 1. Acids - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Site-Specific Protein Modification using Glu(OtBu)-NPC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a powerful tool in basic research, drug discovery, and the development of protein-based therapeutics and diagnostics. The ability to attach moieties such as fluorophores, polyethylene glycol (PEG), or cytotoxic drugs to a specific site on a protein allows for precise control over its function and properties. This document provides detailed application notes and protocols for the use of L-Glutamic acid α-(N-succinimidyl carbonate) γ-tert-butyl ester, hereafter referred to as Glu(OtBu)-NPC, for the site-specific modification of proteins.
This compound is an amine-reactive building block designed for the targeted conjugation to primary amines, such as the ε-amino group of lysine residues and the N-terminus of a protein. The key features of this reagent are:
-
Amine Reactivity: The N-succinimidyl carbonate (NPC) group is a highly reactive ester that readily forms stable amide bonds with primary amines under mild conditions.
-
Protected Side Chain: The γ-carboxyl group of the glutamic acid is protected by a tert-butyl (OtBu) group. This prevents unwanted side reactions and polymerization, ensuring that only the α-amine of the target protein reacts with the NPC moiety. The OtBu group can be removed post-conjugation under acidic conditions if the free carboxyl group is desired for further modifications or to modulate the properties of the final conjugate.
These characteristics make this compound a versatile reagent for introducing a protected glutamic acid linker to a protein, which can then be used for various applications, including the attachment of further molecules or for altering the surface charge of the protein.
Principle of the Reaction
The modification of a protein with this compound proceeds via a nucleophilic acyl substitution reaction. The primary amine of a lysine residue or the N-terminus of the target protein acts as a nucleophile, attacking the carbonyl carbon of the N-succinimidyl carbonate group. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a leaving group. The reaction is typically carried out in a slightly alkaline buffer (pH 7.5-8.5) to ensure that the primary amines are deprotonated and thus more nucleophilic.
Experimental Protocols
Materials
-
Target protein containing accessible primary amines (lysine residues or N-terminus)
-
This compound (ensure it is stored under desiccated conditions)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette)
-
Phosphate Buffered Saline (PBS), pH 7.4
Experimental Workflow
Detailed Protocol
-
Protein Preparation:
-
Dissolve the target protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain any primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the this compound.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Note: this compound is sensitive to moisture. Handle the solid reagent and the solution quickly to minimize hydrolysis.
-
-
Conjugation Reaction:
-
Calculate the required amount of this compound solution to add to the protein solution. A molar excess of the reagent is typically used to drive the reaction. The optimal molar ratio will depend on the protein and the desired degree of labeling and should be determined empirically. A starting point is a 5 to 20-fold molar excess of this compound over the protein.
-
Add the calculated volume of the this compound solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C. The reaction time can be optimized based on the reactivity of the protein.
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature. The primary amines in the quenching buffer will react with any unreacted this compound.
-
-
Purification of the Conjugate:
-
Remove the excess reagent, NHS, and quenching buffer components by size-exclusion chromatography, dialysis, or spin filtration.
-
Exchange the buffer of the purified protein conjugate into a suitable storage buffer, such as PBS.
-
-
Analysis of the Modified Protein:
-
Determine the concentration of the purified protein conjugate using a standard protein assay (e.g., BCA assay).
-
Analyze the extent of modification using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) to determine the number of Glu(OtBu) moieties attached per protein molecule.
-
Data Presentation
The following tables provide representative data for a typical protein modification experiment. The exact values will vary depending on the specific protein and reaction conditions.
Table 1: Reaction Conditions
| Parameter | Recommended Range |
| Protein Concentration | 1 - 10 mg/mL |
| This compound Molar Excess | 5 - 20 fold |
| Reaction pH | 7.5 - 8.5 |
| Reaction Temperature | 4°C - Room Temperature |
| Reaction Time | 1 - 24 hours |
Table 2: Quantitative Analysis of Modification
| Analytical Method | Information Provided |
| MALDI-TOF Mass Spectrometry | Molecular weight of the modified protein, allowing for the determination of the average degree of labeling. |
| ESI-MS | More precise mass determination and can sometimes resolve different labeled species. |
| SDS-PAGE | A shift in the molecular weight of the modified protein compared to the unmodified protein can indicate successful conjugation. |
| UV-Vis Spectroscopy | If the attached molecule has a chromophore, the degree of labeling can be estimated. |
Signaling Pathways and Logical Relationships
The modification of proteins with this compound can be a key step in studying or modulating various cellular signaling pathways. For example, attaching a fluorescent probe can allow for the visualization of a protein's localization in response to a specific signal. Attaching a drug molecule can enable targeted delivery to cells expressing a particular surface receptor.
Conclusion
This compound is a valuable reagent for the site-specific modification of proteins. The protocols and information provided in this document offer a comprehensive guide for researchers to effectively utilize this compound in their studies. By carefully optimizing the reaction conditions, highly specific and efficient protein conjugation can be achieved, enabling a wide range of applications in research and drug development.
Application Notes and Protocols: Loading Fmoc-Glu(OtBu)-OH onto Wang Resin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the efficient loading of Fmoc-Glu(OtBu)-OH onto Wang resin, a critical first step in solid-phase peptide synthesis (SPPS) for peptides with a C-terminal glutamic acid. The protocols detailed below are based on established methodologies to ensure high loading efficiency while minimizing common side reactions such as racemization and the formation of dipeptides.[1]
Overview of the Loading Process
The attachment of the first amino acid to the resin is a pivotal step in Fmoc-based SPPS. Wang resin is a popular solid support for the synthesis of peptide acids due to its acid-labile linker, which allows for peptide cleavage under relatively mild conditions.[2] The hydroxyl group of the Wang resin is esterified with the carboxylic acid of the N-terminally protected Fmoc-Glu(OtBu)-OH. This reaction is typically facilitated by a carbodiimide activator, such as N,N'-diisopropylcarbodiimide (DIC), and a catalyst, 4-(dimethylamino)pyridine (DMAP).[2][3] To suppress potential racemization, an additive like 1-hydroxybenzotriazole (HOBt) is often included.[2] Following the coupling reaction, any unreacted hydroxyl groups on the resin are "capped" using an acetylating agent to prevent the formation of deletion sequences in the subsequent peptide synthesis.
The loading capacity of the resulting Fmoc-Glu(OtBu)-Wang resin is a crucial parameter that dictates the scale and stoichiometry of the subsequent coupling reactions. Therefore, accurate determination of the loading is essential for efficient and cost-effective peptide synthesis.[4] A common and reliable method for determining the loading capacity is by spectrophotometric analysis of the Fmoc-piperidine adduct released upon treatment of a known weight of the dried resin with a piperidine solution.[4][5]
Quantitative Data Summary
The following table summarizes the typical quantities and reaction parameters for loading Fmoc-Glu(OtBu)-OH onto Wang resin. These values are provided as a general guideline and may be optimized for specific applications.
| Parameter | Value | Notes |
| Reagents | ||
| Wang Resin | 1 equivalent | Based on the initial substitution of the resin. |
| Fmoc-Glu(OtBu)-OH | 1.5 - 5 equivalents | Using a higher excess can drive the reaction to completion.[2][6] |
| DIC | 1.5 - 5 equivalents | Typically used in equimolar amounts to the amino acid. |
| HOBt | 1.5 - 5 equivalents | Used to minimize racemization.[2] |
| DMAP | 0.1 equivalents | Acts as a catalyst for the esterification.[2][7] |
| Acetic Anhydride | 2 equivalents | For capping unreacted hydroxyl groups.[2][7] |
| DIPEA / Pyridine | 2 equivalents | Base used in the capping step.[2][7] |
| Reaction Conditions | ||
| Swelling Solvent | DCM/DMF mixture | Typically 10-15 mL per gram of resin.[2][7] |
| Reaction Solvent | DMF or DCM | DMF is often used to dissolve the reagents.[2][6] |
| Reaction Time | 2 - 12 hours | Can be monitored for completion.[2][7] |
| Reaction Temperature | Room Temperature | Microwave heating (e.g., 75°C for 5 minutes) can be used to accelerate the reaction.[6] |
| Loading Determination | ||
| Deprotection Agent | 20% Piperidine in DMF | Used to cleave the Fmoc group for quantification.[4] |
| Wavelength for UV Analysis | ~301 nm | This is the characteristic absorbance maximum for the dibenzofulvene-piperidine adduct.[5] |
| Molar Extinction Coefficient (ε) | ~7800 M⁻¹cm⁻¹ | For the dibenzofulvene-piperidine adduct in DMF.[8] |
Experimental Protocols
Protocol for Loading Fmoc-Glu(OtBu)-OH onto Wang Resin
This protocol is a standard procedure for the chemical attachment of the first amino acid to Wang resin.
Materials:
-
Wang resin
-
Fmoc-Glu(OtBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIPEA) or Pyridine
-
Methanol (MeOH)
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Place the Wang resin in the reaction vessel and swell it in a 9:1 (v/v) mixture of DCM and DMF (approximately 10-15 mL per gram of resin) for 1-2 hours.[2][7] After swelling, drain the solvent.
-
Amino Acid Activation and Coupling:
-
In a separate flask, dissolve 1.5 to 2.5 equivalents of Fmoc-Glu(OtBu)-OH and an equimolar amount of HOBt in a minimal amount of DMF.[2]
-
Add this solution to the swollen resin.
-
In another small flask, dissolve 0.1 equivalents of DMAP in a minimal amount of DMF.[2]
-
Add 1.0 equivalent (relative to the amino acid) of DIC to the resin mixture, followed by the DMAP solution.[2]
-
Agitate the mixture with a mechanical shaker for 2 to 12 hours at room temperature.[2][7]
-
-
Capping of Unreacted Hydroxyl Groups:
-
Washing and Drying:
-
Drain the capping solution and wash the resin thoroughly. A typical washing sequence is:
-
3 x DMF
-
3 x DCM
-
3 x Methanol
-
-
Dry the resin under vacuum to a constant weight.[7]
-
Protocol for Determining Resin Loading by UV-Vis Spectrophotometry
This protocol allows for the quantification of the Fmoc groups on the resin, which corresponds to the loading level.
Materials:
-
Fmoc-Glu(OtBu)-Wang resin (dried)
-
20% (v/v) Piperidine in DMF
-
DMF, spectroscopic grade
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Spectrophotometric Measurement:
-
After the deprotection is complete, carefully take a known volume of the supernatant and dilute it with DMF in a volumetric flask to bring the absorbance into the linear range of the spectrophotometer.
-
Measure the absorbance of the diluted solution at approximately 301 nm, using DMF as a blank.[5]
-
-
Calculation of Loading:
-
Use the Beer-Lambert law (A = εcl) to calculate the concentration of the dibenzofulvene-piperidine adduct.
-
The loading (in mmol/g) can be calculated using the following formula: Loading (mmol/g) = (Absorbance × Dilution Factor) / (ε × Path Length (cm) × Resin Weight (g))
-
Where:
-
Absorbance is the measured absorbance at ~301 nm.
-
Dilution Factor is the total volume of the diluted sample divided by the volume of the supernatant taken.
-
ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (~7800 M⁻¹cm⁻¹).[8]
-
Path Length is typically 1 cm.
-
Resin Weight is the initial weight of the dried resin in grams.
-
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for loading Fmoc-Glu(OtBu)-OH onto Wang resin.
This document provides a detailed guide for the successful loading of Fmoc-Glu(OtBu)-OH onto Wang resin. For specific applications, further optimization of the described protocols may be necessary. Always consult relevant safety data sheets (SDS) for all chemicals used.
References
Application Notes & Protocols for the Use of Non-Cleavable Linkers in Antibody-Drug Conjugates
A Note on H-Glu-OtBu: The molecule H-Glu-OtBu (L-Glutamic acid 5-tert-butyl ester) is a protected amino acid. While amino acids can be components of larger, more complex linker structures, H-Glu-OtBu itself is not typically used as a standalone non-cleavable linker in Antibody-Drug Conjugate (ADC) technology. For instance, glutamic acid has been incorporated into cleavable peptide linkers like glutamic acid-valine-citrulline, which are designed to be selectively cleaved by enzymes within the tumor cell.[1][2]
This document will focus on a well-established and clinically validated non-cleavable linker strategy to provide relevant and accurate information for researchers. We will use the principles of thioether-based linkers, exemplified by the technology used in ado-trastuzumab emtansine (Kadcyla®), as a representative model.
Introduction to Non-Cleavable ADC Linkers
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.[3] The linker connecting these two components is critical to the ADC's success, governing its stability, pharmacokinetics, and mechanism of payload release.[4]
Non-cleavable linkers are characterized by their high stability in systemic circulation.[5][6][7] Unlike cleavable linkers that are designed to release the payload in response to specific triggers like low pH or enzymes, non-cleavable linkers rely on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cancer cell.[4][5][7][8] This process releases the cytotoxic drug still attached to the linker and the amino acid residue (e.g., cysteine) through which it was conjugated.[3]
Key Advantages of Non-Cleavable Linkers:
-
Enhanced Plasma Stability: Their resistance to cleavage in the bloodstream minimizes premature drug release, reducing the potential for off-target toxicity and improving the therapeutic window.[5][6][8]
-
Reduced Bystander Effect: The released drug-linker-amino acid metabolite is often charged and less membrane-permeable, concentrating the cytotoxic effect on the target antigen-expressing cell and limiting its ability to diffuse to neighboring healthy cells.[3]
-
Improved Therapeutic Index: Several in vivo and clinical studies have shown that non-cleavable linked ADCs can outperform their cleavable counterparts in terms of efficacy and safety.[5][6]
Mechanism of Action of a Non-Cleavable ADC
The mechanism of action for an ADC with a non-cleavable linker involves several sequential steps, from antigen binding to payload-induced cell death.
-
Binding and Internalization: The ADC circulates in the bloodstream and binds to a specific target antigen on the surface of a cancer cell.
-
Endocytosis: Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized vesicle traffics to the lysosome.
-
Antibody Degradation: Inside the acidic and enzyme-rich environment of the lysosome, the antibody component of the ADC is completely degraded by proteases.
-
Payload Release: This degradation releases the cytotoxic payload, which remains attached to the linker and the conjugating amino acid (e.g., a lysine or cysteine residue).
-
Cytotoxic Effect: The active payload-linker metabolite then exerts its cytotoxic function, for example, by binding to tubulin and disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.
Below is a diagram illustrating the general mechanism of action.
References
- 1. "INCORPORATING GLUTAMIC ACID-VALINE-CITRULLINE LINKER IN TRIFUNCTIONAL " by Toufiq Ul Amin [scholarlycommons.pacific.edu]
- 2. Glutamic acid–valine–citrulline linkers - Creative Biolabs [creative-biolabs.com]
- 3. Non-cleavable Linker Annotation - Creative Biolabs [creative-biolabs.com]
- 4. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 7. njbio.com [njbio.com]
- 8. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
Application of Glu(OtBu)-NPC in PROTAC Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins. The modular nature of PROTACs, consisting of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, allows for rational design and optimization. The linker plays a critical role in determining the efficacy of a PROTAC by influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule.
This document outlines a detailed application of L-Glutamic acid γ-tert-butyl ester α-(p-nitrophenyl carbonate), henceforth referred to as Glu(OtBu)-NPC, as a versatile building block in the synthesis of PROTACs. While direct literature explicitly detailing the use of this compound in PROTAC synthesis is not abundant, its chemical structure lends itself to the creation of functionalized linkers. The presence of a reactive p-nitrophenyl carbonate group allows for facile reaction with nucleophiles, such as amines, to form carbamate linkages, while the protected glutamic acid backbone provides a scaffold for further diversification. The tert-butyl ester protects the gamma-carboxylic acid, which can be deprotected in a later step to introduce another point of attachment or a desirable chemical feature.
Application Notes
This compound serves as a valuable starting material for the synthesis of PROTAC linkers with embedded functionality. Its primary application lies in the introduction of a protected glutamic acid moiety into the linker structure. This can be strategically employed to:
-
Introduce a rigid bend: The stereochemistry of the glutamic acid backbone can impart a specific conformational constraint on the linker, which can be advantageous for optimizing the geometry of the ternary complex.
-
Provide a handle for further functionalization: The protected gamma-carboxyl group can be deprotected under acidic conditions to reveal a carboxylic acid. This acid can then be coupled to an amine-containing warhead, E3 ligase ligand, or another linker component.
-
Enhance solubility: The presence of the polar glutamic acid backbone can improve the aqueous solubility of the final PROTAC molecule, a common challenge in PROTAC development.
The p-nitrophenyl carbonate (NPC) group is a highly reactive leaving group, enabling efficient coupling with primary and secondary amines under mild conditions to form a stable carbamate bond. This reaction is typically high-yielding and proceeds with minimal side products, making it ideal for the multi-step synthesis of complex PROTAC molecules.
Proposed Synthetic Workflow
A plausible synthetic strategy utilizing this compound involves its reaction with an amine-functionalized component of the PROTAC, followed by deprotection and subsequent coupling to the other half of the molecule.
Caption: Synthetic workflow for PROTAC synthesis using this compound.
Experimental Protocols
The following are generalized protocols for the key steps in the synthesis of a PROTAC using this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Synthesis of Carbamate-linked Intermediate
This protocol describes the reaction of this compound with an amine-containing building block, which could be an E3 ligase ligand or a linker fragment with a terminal amine.
Materials:
-
This compound
-
Amine-functionalized component (e.g., amine-terminated PEG linker, pomalidomide derivative with an amine handle)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amine-functionalized component (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired carbamate-linked intermediate.
Protocol 2: Deprotection of the tert-Butyl Ester
This protocol details the removal of the tert-butyl protecting group to reveal the free carboxylic acid.
Materials:
-
Carbamate-linked intermediate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Toluene
Procedure:
-
Dissolve the carbamate-linked intermediate (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (10-50% v/v in DCM) dropwise to the solution.
-
Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with toluene (3x) to ensure complete removal of residual TFA.
-
The resulting carboxylic acid intermediate is often used in the next step without further purification.
Protocol 3: Amide Coupling to form the Final PROTAC
This protocol describes the final coupling of the deprotected intermediate with an amine-functionalized POI ligand.
Materials:
-
Carboxylic acid intermediate from Protocol 2
-
Amine-functionalized POI ligand
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography or preparative HPLC
Procedure:
-
Dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of the amine-functionalized POI ligand (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up the reaction as described in Protocol 1 (dilution with EtOAc, washing with NaHCO₃ and brine, drying, and concentration).
-
Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final PROTAC.
Data Presentation
The following tables provide representative data for the synthesis of a hypothetical PROTAC using the protocols described above. Note: This is example data and actual results will vary depending on the specific substrates used.
Table 1: Reaction Yields and Purity for Synthesis Steps
| Step | Reaction | Product | Yield (%) | Purity (LC-MS, %) |
| 1 | Carbamate Formation | Carbamate-linked Intermediate | 75 | >95 |
| 2 | Deprotection | Carboxylic Acid Intermediate | >95 (crude) | ~90 |
| 3 | Amide Coupling | Final PROTAC | 60 | >98 |
Table 2: Characterization of Intermediates and Final PROTAC
| Compound | Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z, [M+H]⁺) |
| Carbamate-linked Intermediate | C₂₅H₃₅N₃O₈ | 505.24 | 506.25 |
| Carboxylic Acid Intermediate | C₂₁H₂₇N₃O₈ | 449.18 | 450.19 |
| Final PROTAC | C₄₀H₄₅N₇O₉ | 779.33 | 780.34 |
Signaling Pathway and Logical Relationships
The overarching goal of a PROTAC is to induce the degradation of a target protein. This is achieved by hijacking the cell's natural ubiquitin-proteasome system.
Caption: Mechanism of action of a PROTAC molecule.
Conclusion
This compound represents a promising, albeit not widely documented, building block for the synthesis of PROTAC linkers. Its reactive nature and the inherent functionality of the glutamic acid scaffold offer a valuable tool for medicinal chemists to explore novel linker architectures. The provided protocols and conceptual framework serve as a guide for researchers to incorporate this reagent into their PROTAC design and synthesis workflows, potentially leading to the discovery of degraders with improved properties and efficacy. Further exploration and publication of its use will undoubtedly benefit the growing field of targeted protein degradation.
Application Notes and Protocols for Manual Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the experimental setup and protocols for manual solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides. These guidelines are intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.
Introduction to Manual Solid-Phase Peptide Synthesis
Solid-phase peptide synthesis (SPPS), developed by Bruce Merrifield, revolutionized the synthesis of peptides by anchoring the C-terminal amino acid to an insoluble resin support.[1][2] This approach simplifies the purification process, as reagents and by-products in the liquid phase can be easily removed by filtration and washing, while the growing peptide chain remains attached to the solid support.[3][4] Manual SPPS, while requiring more hands-on time than automated synthesis, offers a cost-effective and flexible alternative for synthesizing peptides on a small to medium scale.[4][5] It allows for careful monitoring and optimization of each step of the synthesis.[5]
The most common strategy employed in modern SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry.[3][6] This method utilizes the base-labile Fmoc group for the protection of the α-amine of the amino acids and acid-labile protecting groups for the amino acid side chains.[3][6]
Experimental Setup
A well-equipped workstation is crucial for successful manual SPPS. The following table summarizes the essential equipment and materials.
Table 1: Essential Equipment and Materials for Manual SPPS
| Equipment/Material | Description | Typical Use |
| Reaction Vessels | Glass vessels with a fritted glass disc for resin support and a stopcock for draining solvents.[7] Disposable fritted cartridges or syringes are also commonly used for small-scale synthesis.[8] | Contains the resin and allows for the addition of reagents and solvents, as well as filtration. |
| Agitation System | An orbital shaker, wrist-action shaker, or vortex mixer to ensure proper mixing of the resin with reagents and solvents.[8][9] Note: Magnetic stirrers should be avoided as they can damage the resin beads.[9] | Facilitates complete and efficient chemical reactions on the solid support. |
| Filtration System | A vacuum flask connected to a water aspirator or vacuum pump to facilitate the removal of solvents and reagents from the reaction vessel.[8] | Speeds up the washing and deprotection steps. |
| Reagent & Solvent Dispensing | Glassware (graduated cylinders, pipettes), syringes, and spatulas for accurate measurement and transfer of liquids and solids. | Precise addition of amino acids, coupling reagents, and solvents. |
| Inert Gas Supply | A cylinder of nitrogen or argon with a regulator and tubing. | To maintain an inert atmosphere in the reaction vessel, preventing side reactions with atmospheric oxygen and moisture.[9] |
| Analytical Equipment | HPLC system for purification and purity analysis of the final peptide.[10][11] Mass spectrometer for confirming the molecular weight of the synthesized peptide.[10][11] | Quality control of the final product. |
| Lyophilizer (Freeze-Dryer) | For the removal of solvents from the purified peptide to obtain a stable, dry powder.[8][10] | Final step in peptide isolation. |
Reagents and Solvents
The quality of reagents and solvents is critical for achieving high yields and purity in SPPS.
Table 2: Key Reagents and Solvents for Fmoc-SPPS
| Reagent/Solvent | Function | Typical Concentration/Amount |
| Resin | Insoluble solid support. Common types include Wang resin for C-terminal carboxylic acids and Rink Amide resin for C-terminal amides.[12] | Starting material for peptide synthesis. |
| Fmoc-Protected Amino Acids | Building blocks of the peptide chain with side-chain protecting groups. | 1.5 - 5 equivalents relative to the resin loading.[11][12] |
| Coupling Reagents | Promote the formation of the amide bond. Examples include HATU, HBTU, and HCTU.[10][11][12] | 1.5 - 4.5 equivalents relative to the resin loading.[11][12] |
| Base (for coupling) | Activates the coupling reagent. Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) are commonly used.[10][12] | 2 - 4.5 equivalents relative to the resin loading.[11][12] |
| Deprotection Reagent | Removes the Fmoc protecting group from the N-terminus. | 20% (v/v) piperidine in DMF or NMP.[11][12] |
| Solvents | Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are used for swelling the resin and as reaction solvents.[10][12] Dichloromethane (DCM) is also used for washing.[10] | Used throughout the synthesis for dissolving reagents and washing the resin. |
| Cleavage Cocktail | Cleaves the peptide from the resin and removes side-chain protecting groups. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[10] | Used at the final step of the synthesis. |
| Ether (cold) | For precipitation of the cleaved peptide. | Used to isolate the crude peptide after cleavage.[11] |
Experimental Workflow
The following diagram illustrates the cyclical nature of manual solid-phase peptide synthesis.
Caption: General workflow for manual solid-phase peptide synthesis.
Detailed Experimental Protocols
The following protocols are based on a standard 0.1 mmol scale synthesis using Fmoc chemistry. Adjust volumes and amounts accordingly for different synthesis scales.
Protocol 1: Resin Preparation and Swelling
-
Weigh out the appropriate amount of resin (e.g., for a 0.1 mmol synthesis with a resin loading of 0.5 mmol/g, use 200 mg of resin) and transfer it to the reaction vessel.
-
Add 5-10 mL of DMF or NMP to the resin.
-
Agitate the resin suspension for at least 30-60 minutes at room temperature to allow for complete swelling of the resin beads.[12]
-
Drain the solvent by gravity or with the aid of vacuum.
Protocol 2: Fmoc Deprotection
-
Add 5-8 mL of 20% (v/v) piperidine in DMF to the swollen resin.[12]
-
Agitate the mixture for 5-20 minutes at room temperature. A common procedure is to perform this step twice for 5-10 minutes each.[11]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF or NMP (3-5 times with 5-10 mL each) to remove all traces of piperidine.
Protocol 3: Amino Acid Coupling
-
In a separate vial, dissolve the Fmoc-protected amino acid (e.g., 0.5 mmol, 5 equivalents) and the coupling reagent (e.g., HATU, 0.45 mmol, 4.5 equivalents) in DMF or NMP (approximately 5 mL).[12]
-
Add the activating base (e.g., DIEA or NMM, 1.0 mmol, 10 equivalents) to the amino acid solution and mix for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the reaction mixture for 1-4 hours at room temperature.[12] Reaction times may vary depending on the amino acids being coupled.
-
Drain the coupling solution.
-
Wash the resin with DMF or NMP (3-5 times with 5-10 mL each) to remove excess reagents.
Monitoring the Coupling Reaction
The completeness of the coupling reaction can be monitored using the Kaiser test (ninhydrin test). A small sample of the resin beads is taken and tested. A blue color indicates the presence of free primary amines, signifying an incomplete reaction. In such cases, a second coupling may be necessary.[4][10]
Protocol 4: Cleavage of the Peptide from the Resin and Deprotection of Side Chains
CAUTION: This step should be performed in a well-ventilated fume hood as it involves the use of strong acids.
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM (3 times with 5-10 mL each) and dry the resin under a stream of inert gas or in a desiccator.
-
Prepare the cleavage cocktail. A standard cocktail is 95% TFA, 2.5% water, and 2.5% TIS. The TIS acts as a scavenger to prevent side reactions with reactive carbocations generated during deprotection.
-
Add the cleavage cocktail to the dried peptide-resin (e.g., 5-10 mL for 0.1 mmol of resin).
-
Agitate the mixture at room temperature for 2-3 hours.[10]
-
Filter the cleavage mixture to separate the resin beads. Collect the filtrate, which contains the cleaved peptide.
-
Wash the resin with a small amount of TFA to ensure complete recovery of the peptide.
-
Precipitate the crude peptide by adding the TFA solution to a 50 mL centrifuge tube containing cold diethyl ether (approximately 40 mL).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.[10][11]
Logical Relationships in SPPS
The choice of reagents and reaction conditions is interconnected and crucial for the success of the synthesis.
Caption: Interdependencies of key components in SPPS.
By following these detailed protocols and understanding the underlying principles, researchers can effectively perform manual solid-phase peptide synthesis to obtain high-quality peptides for a wide range of applications in research and drug development.
References
- 1. csbio.com [csbio.com]
- 2. csbiochina.com [csbiochina.com]
- 3. bachem.com [bachem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Methods for solid phase peptide synthesis which employ a minimum of instrumentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. chemglass.com [chemglass.com]
- 8. americanpeptidesociety.org [americanpeptidesociety.org]
- 9. peptide.com [peptide.com]
- 10. wernerlab.weebly.com [wernerlab.weebly.com]
- 11. rsc.org [rsc.org]
- 12. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for Automated Peptide Synthesis of Glu(OtBu) Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamic acid (Glu) is a frequently incorporated amino acid in peptide-based therapeutics, playing a crucial role in their biological activity. During solid-phase peptide synthesis (SPPS), the side-chain carboxylic acid of glutamic acid must be protected to prevent unwanted side reactions. The tert-butyl (OtBu) protecting group is a widely used and effective choice for this purpose, offering stability during peptide chain elongation and facile removal during the final cleavage from the resin. This document provides detailed application notes and protocols for the efficient incorporation of Fmoc-Glu(OtBu)-OH in automated peptide synthesizers, a critical process in the development of peptide drugs such as GLP-1 receptor agonists.[1][2]
The use of automated peptide synthesizers has significantly advanced the field of peptide chemistry, enabling the rapid and reproducible synthesis of complex peptides.[3] This guide will cover key aspects of the automated synthesis workflow, including the selection of coupling reagents, optimized reaction conditions, and strategies to minimize common side reactions, thereby ensuring high purity and yield of the target peptide.
Key Considerations for Automated Synthesis of Glu(OtBu)-Containing Peptides
Successful incorporation of Fmoc-Glu(OtBu)-OH in automated SPPS relies on several factors, primarily the choice of coupling reagent and the optimization of reaction parameters. The OtBu protecting group is generally stable under the basic conditions used for Fmoc deprotection but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage step.[1][2]
Selecting the Appropriate Coupling Reagent
The efficiency of the amide bond formation between the incoming Fmoc-Glu(OtBu)-OH and the N-terminus of the growing peptide chain is highly dependent on the coupling reagent. Several classes of coupling reagents are commonly used in automated synthesizers, each with its own advantages and disadvantages.
Common Coupling Reagents for Fmoc-Glu(OtBu)-OH:
-
Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU): These are among the most popular and efficient coupling reagents for SPPS.[4][5] They react with the carboxylic acid of the Fmoc-amino acid to form a highly reactive activated ester, facilitating rapid amide bond formation. HATU is generally considered more reactive than HBTU and can be advantageous for sterically hindered couplings, though it is also more expensive.[4] HCTU is another efficient reagent, sometimes preferred for its stability and reduced allergenic potential.[4]
-
Carbodiimides (e.g., DIC): Diisopropylcarbodiimide (DIC) is a cost-effective coupling reagent. When used in combination with an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure, it effectively suppresses racemization and improves coupling efficiency.[4]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are also highly effective, particularly for difficult couplings. PyAOP is especially useful for coupling N-methylated amino acids.[4]
-
COMU: This uronium salt based on OxymaPure is a newer generation coupling reagent that offers high efficiency, good solubility, and is considered a safer alternative to benzotriazole-based reagents.[4][6]
Comparative Data on Coupling Reagent Performance
While direct comparative studies focusing solely on Fmoc-Glu(OtBu)-OH are limited, data from the synthesis of complex peptides and difficult sequences can provide valuable insights into the relative performance of different coupling reagents.
| Coupling Reagent | Peptide Model | Resin | Purity/Yield | Observations | Reference |
| HBTU/HCTU/COMU | Difficult sequences (ACP(65-74), etc.) | Polystyrene | HCTU ≥ HBTU > COMU in coupling efficiency | This study used Boc-chemistry but provides a relative ranking of these common reagents. | [7] |
| Not Specified | Semaglutide (a GLP-1 analogue) | Not Specified | 57% crude purity | Highlights the complexity of synthesizing long peptides containing modified amino acids. | [3] |
| DIC/HOBt | General Fmoc-SPPS | Not Specified | Generally high | A standard and cost-effective method, though potentially slower than uronium/aminium salt-based methods. | [4] |
Note: The efficiency of a coupling reaction is sequence-dependent, and the optimal choice of reagent may vary for different peptides. It is often recommended to perform a small-scale test synthesis to determine the best conditions for a specific sequence.
Experimental Protocols
The following are generalized protocols for the automated synthesis of a peptide containing a Glu(OtBu) residue using the Fmoc/tBu strategy. These should be adapted based on the specific peptide synthesizer and the peptide sequence.
Protocol 1: Standard Automated SPPS Cycle for Fmoc-Glu(OtBu)-OH Incorporation
This protocol is suitable for most standard peptide synthesizers.
1. Resin Swelling:
- Place the appropriate resin (e.g., Rink Amide, Wang) in the reaction vessel.
- Wash the resin with dimethylformamide (DMF) for 15-30 minutes to ensure proper swelling.
2. Fmoc Deprotection:
- Treat the resin with a solution of 20% piperidine in DMF.
- Allow the reaction to proceed for 5-10 minutes.
- Drain the reaction vessel and repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.
- Thoroughly wash the resin with DMF to remove all traces of piperidine.
3. Fmoc-Glu(OtBu)-OH Coupling:
- Activation: In a separate vial, dissolve Fmoc-Glu(OtBu)-OH (3-5 equivalents), the chosen coupling reagent (e.g., HBTU, HATU, or HCTU; 3-5 equivalents), and a base such as N,N-diisopropylethylamine (DIPEA; 6-10 equivalents) in DMF. Allow to pre-activate for 1-2 minutes.
- Coupling: Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.
- Agitate the reaction mixture for 30-60 minutes. The exact time may vary depending on the coupling reagent and the specific sequence.
- Monitoring (Optional but Recommended): Perform a Kaiser test or other colorimetric test to ensure the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.
4. Capping (Optional):
- To block any unreacted N-terminal amines and prevent the formation of deletion sequences, a capping step can be performed.
- Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 5-10 minutes.
- Wash the resin thoroughly with DMF.
5. Repeat Cycles:
- Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
Protocol 2: Microwave-Assisted Automated SPPS for Fmoc-Glu(OtBu)-OH
Microwave heating can significantly accelerate both the deprotection and coupling steps, leading to shorter synthesis times.[8][9]
1. Resin Swelling and Initial Deprotection:
- Follow the standard procedure as in Protocol 1.
2. Microwave-Assisted Fmoc Deprotection:
- Treat the resin with 20% piperidine in DMF.
- Apply microwave irradiation at a controlled temperature (e.g., 50-75°C) for 30-90 seconds.
- Repeat the deprotection step.
- Wash the resin with DMF.
3. Microwave-Assisted Fmoc-Glu(OtBu)-OH Coupling:
- Activation: Prepare the activated Fmoc-Glu(OtBu)-OH solution as described in Protocol 1.
- Coupling: Transfer the activated solution to the reaction vessel.
- Apply microwave irradiation at a controlled temperature (e.g., 50-80°C) for 3-10 minutes.
- Wash the resin with DMF.
4. Final Cleavage and Deprotection:
- After the complete peptide sequence has been assembled, wash the resin with dichloromethane (DCM).
- Treat the resin with a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95%) and scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) to protect sensitive residues and the OtBu group during cleavage.
- Agitate the mixture for 2-4 hours at room temperature.
- Filter the resin and collect the filtrate containing the crude peptide.
- Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
5. Purification:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualization of Workflows and Pathways
Automated SPPS Workflow
Caption: General workflow for automated solid-phase peptide synthesis (SPPS).
Logic Diagram for Coupling Reagent Selection
Caption: Factors influencing the selection of a coupling reagent for Glu(OtBu).
Conclusion
The successful automated synthesis of peptides containing Glu(OtBu) derivatives is readily achievable with careful consideration of the coupling strategy and reaction conditions. While uronium/aminium-based reagents like HBTU and HATU are widely used for their high efficiency, other reagents such as DIC in combination with an additive or newer reagents like COMU also offer excellent performance. The choice of a specific protocol, including the potential use of microwave assistance, will depend on the desired synthesis speed, the complexity of the peptide, and cost considerations. By following the detailed protocols and considering the comparative data presented, researchers can optimize their automated peptide synthesis for high-quality production of Glu(OtBu)-containing peptides for a wide range of applications in research and drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Universal peptide synthesis via solid-phase methods fused with chemputation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. researchgate.net [researchgate.net]
Application Note: Mass Spectrometry Analysis of Peptides with Tert-Butyl (OtBu) Protection
Introduction
In solid-phase peptide synthesis (SPPS), protecting groups are essential for preventing unwanted side reactions at reactive amino acid side chains. The tert-butyl (OtBu) group is a commonly used acid-labile protecting group for the carboxyl side chains of aspartic acid (Asp) and glutamic acid (Glu). While advantageous for synthesis, the labile nature of the OtBu group presents a significant challenge for mass spectrometry (MS)-based analysis. In-source decay (ISD) or fragmentation during ionization can lead to the premature loss of the protecting group, complicating data interpretation and hindering accurate molecular weight determination and characterization of the protected peptide.
This application note provides a detailed protocol for the successful analysis of OtBu-protected peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It outlines strategies to minimize in-source decay, optimize fragmentation for sequence analysis, and ensure accurate data interpretation. The protocols and methods described herein are intended for researchers, scientists, and drug development professionals working with protected peptides.
Challenges in the MS Analysis of OtBu-Protected Peptides
The primary challenge in the analysis of OtBu-protected peptides is the lability of the tert-butyl group in the acidic environment of the mass spectrometer source and during collisional activation. This can lead to:
-
In-Source Decay (ISD): The OtBu group can cleave within the ionization source, resulting in the observation of both the intact protected peptide and the deprotected peptide. This complicates spectral interpretation and can lead to an underestimation of the abundance of the fully protected species.
-
Neutral Loss during MS/MS: During collision-induced dissociation (CID), the OtBu group is readily lost as isobutylene (56 Da), often dominating the fragmentation spectrum and providing limited peptide backbone sequence information.
To address these challenges, careful optimization of both the LC and MS parameters is crucial.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to minimize contaminants that can interfere with ionization and chromatographic separation.
Materials:
-
OtBu-protected peptide sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA), LC-MS grade
-
0.22 µm syringe filters
Protocol:
-
Dissolution: Dissolve the lyophilized OtBu-protected peptide in a minimal amount of ACN. Dilute with HPLC-grade water containing 0.1% formic acid to a final concentration of 1 mg/mL. The final solvent composition should be compatible with the initial mobile phase conditions of the LC method (e.g., 95% water, 5% ACN, 0.1% FA).
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Storage: Store the prepared sample at 4°C in an autosampler vial. Analyze as soon as possible to prevent degradation.
LC-MS/MS Analysis
This protocol utilizes a reverse-phase liquid chromatography system coupled to a high-resolution mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.
LC Method:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5-60% B
-
35-40 min: 60-95% B
-
40-45 min: 95% B
-
45.1-50 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Method:
Full MS Scan (MS1):
-
Scan Range: m/z 300-2000
-
Resolution: 60,000
-
Polarity: Positive
-
Source Parameters (to minimize in-source decay):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 20 V
-
Source Temperature: 120°C
-
Desolvation Gas Temperature: 250°C
-
Desolvation Gas Flow: 600 L/hr
-
Data-Dependent MS/MS (dd-MS2):
-
Activation Type: Collision-Induced Dissociation (CID) and/or Electron Transfer Dissociation (ETD)
-
TopN: 3 (fragment the 3 most intense precursor ions from the MS1 scan)
-
Isolation Window: 2.0 m/z
-
CID Collision Energy: Stepped (20, 30, 40 eV)
-
ETD Reaction Time: 100 ms
-
Dynamic Exclusion: 30 seconds
Data Presentation
The following tables summarize hypothetical quantitative data for the analysis of an OtBu-protected peptide, demonstrating the impact of source conditions on in-source decay and comparing the effectiveness of different fragmentation methods.
Table 1: Effect of Cone Voltage on In-Source Decay of OtBu-Protected Peptide
| Cone Voltage (V) | Intact Protected Peptide Peak Area | Deprotected Peptide Peak Area (In-Source Decay) | % In-Source Decay |
| 20 | 9,876,543 | 123,456 | 1.23% |
| 40 | 7,654,321 | 1,987,654 | 20.6% |
| 60 | 3,456,789 | 5,432,109 | 61.1% |
Table 2: Comparison of Fragmentation Methods for Sequence Coverage
| Fragmentation Method | Precursor Ion (m/z) | Sequence Coverage (%) | Key Fragment Ions Observed |
| CID | 850.45 (2+) | 35% | Predominant neutral loss of OtBu (-56 Da), limited b and y ions |
| ETD | 850.45 (2+) | 85% | Extensive c and z ion series, OtBu group remains intact |
| HCD | 850.45 (2+) | 45% | Mix of b/y ions and neutral loss of OtBu |
Mandatory Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of OtBu-protected peptides.
Caption: Fragmentation pathways of OtBu-protected peptides in CID vs. ETD.
Results and Discussion
The successful mass spectrometric analysis of OtBu-protected peptides hinges on minimizing in-source decay and selecting the appropriate fragmentation technique.
Minimizing In-Source Decay: As demonstrated in Table 1, higher cone voltages lead to a significant increase in the in-source loss of the OtBu protecting group. By maintaining a low cone voltage (e.g., 20 V), the integrity of the protected peptide can be preserved, allowing for accurate determination of its molecular weight from the MS1 spectrum.
Optimizing Fragmentation for Sequence Analysis: Collision-Induced Dissociation (CID) is often suboptimal for OtBu-protected peptides. The low-energy collisions readily cleave the bond to the protecting group, resulting in a dominant neutral loss of 56 Da (isobutylene) and providing minimal backbone fragmentation for sequence elucidation.
In contrast, Electron Transfer Dissociation (ETD) is highly effective for sequencing OtBu-protected peptides. ETD is a non-ergodic fragmentation method that cleaves the peptide backbone at N-Cα bonds, generating c and z type fragment ions, while leaving labile modifications like the OtBu group intact on the side chains. As shown in Table 2, ETD can provide significantly higher sequence coverage compared to CID.
For instruments equipped with both CID and ETD capabilities, a data-dependent acquisition method that triggers both fragmentation techniques can provide comprehensive characterization. The CID spectrum can confirm the presence of the OtBu group through its characteristic neutral loss, while the ETD spectrum provides the peptide sequence.
Conclusion
The analysis of peptides with OtBu protection by mass spectrometry requires careful method development to account for the lability of the protecting group. By optimizing ESI source conditions to minimize in-source decay and utilizing Electron Transfer Dissociation (ETD) for fragmentation, it is possible to obtain accurate mass determination and extensive sequence coverage of the intact protected peptide. The protocols outlined in this application note provide a robust framework for the successful characterization of OtBu-protected peptides, aiding in the quality control of synthetic peptides and facilitating research in drug development and proteomics.
Application Notes and Protocols for the Synthesis of Macrocyclic Peptides Using Glutamic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocyclic peptides are a promising class of therapeutic agents due to their high binding affinity, selectivity, and stability compared to their linear counterparts. The introduction of conformational constraints through cyclization can pre-organize the peptide into a bioactive conformation, leading to enhanced biological activity. Glutamic acid and its analogs are versatile building blocks for peptide macrocyclization, offering various strategies for ring formation. These application notes provide detailed protocols for two common methods for synthesizing macrocyclic peptides using glutamic acid analogs: side-chain lactamization and ring-closing metathesis (RCM) . Additionally, we discuss the application of these peptides in targeting signaling pathways, such as the Polo-like kinase 1 (Plk1) pathway, which is a key regulator of mitosis and a target in cancer therapy.
Key Synthesis Strategies
Side-Chain to Side-Chain Lactamization
This method involves the formation of a stable amide bond between the γ-carboxyl group of a glutamic acid residue and the ε-amino group of a lysine residue (or other amino acids with a side-chain amino group, such as ornithine). The use of orthogonal protecting groups on the side chains of glutamic acid and lysine is crucial for the selective formation of the lactam bridge on the solid support.
Ring-Closing Metathesis (RCM)
RCM is a powerful carbon-carbon bond-forming reaction that utilizes a ruthenium-based catalyst to cyclize peptides containing two terminal alkene moieties. Glutamic acid analogs bearing an allyl or other olefinic group on their side chain can be incorporated into the peptide sequence for this purpose.
Data Presentation
Table 1: On-Resin Head-to-Tail Cyclization of a Peptide with a C-terminal Glutamic Acid Linker
| Coupling Condition | Linear Peptide Crude Purity (%) | Cyclic Peptide Crude Purity (%) |
| Room Temperature, Single Coupling | 64 | 22 |
| Room Temperature, Double Coupling | 64 | 24 |
| 50°C, Single Coupling | 64 | 26 |
| 50°C, Double Coupling | 64 | 28 |
Data adapted from a study on the on-resin cyclization of peptides. The crude purity was determined by HPLC analysis.[1]
Experimental Protocols
Protocol 1: On-Resin Synthesis of a Lactam-Bridged Macrocyclic Peptide via Glutamic Acid-Lysine Side-Chain Cyclization
This protocol details the synthesis of a macrocyclic peptide on a solid support by forming a lactam bridge between the side chains of a glutamic acid and a lysine residue.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Glu(OAll)-OH and Fmoc-Lys(Alloc)-OH)
-
Coupling reagents: HCTU (or HBTU/HOBt), N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Allyl/Alloc deprotection solution: Pd(PPh₃)₄ and Phenylsilane (PhSiH₃) in Dichloromethane (DCM)
-
Lactamization reagents: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) and DIPEA in DCM/DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Solvents: DMF, DCM, Diethyl ether
-
HPLC for purification and analysis
Procedure:
-
Resin Swelling and First Amino Acid Coupling:
-
Swell the Rink Amide resin in DMF for 1 hour.
-
Deprotect the Fmoc group using 20% piperidine in DMF (2 x 10 min).
-
Couple the first Fmoc-protected amino acid (e.g., Fmoc-Lys(Alloc)-OH) using 4 equivalents of the amino acid, 3.9 equivalents of HCTU, and 8 equivalents of DIPEA in DMF. Agitate for 2 hours.
-
-
Peptide Chain Elongation:
-
Perform subsequent couplings of Fmoc-protected amino acids, including Fmoc-Glu(OAll)-OH at the desired position, using an automated peptide synthesizer or manual coupling protocols.
-
Each cycle consists of Fmoc deprotection and amino acid coupling as described above.
-
-
Orthogonal Deprotection of Side Chains:
-
Once the linear peptide is assembled, wash the resin thoroughly with DCM.
-
Treat the resin with a solution of Pd(PPh₃)₄ (0.25 equivalents) and PhSiH₃ (15 equivalents) in DCM. Purge with nitrogen and agitate for 20 minutes. Repeat this step once.[1][2]
-
Wash the resin with DCM, followed by a solution of 5 mM sodium diethyldithiocarbamate in DMF to remove residual palladium, and then with DMF and DCM.
-
-
On-Resin Lactamization:
-
Swell the resin in a 3:1 (v/v) mixture of DCM/DMF.
-
Add a solution of DEPBT (2 equivalents) and DIPEA (3 equivalents) in DCM/DMF.[3]
-
Agitate the reaction mixture for 24-72 hours. Monitor the reaction progress by cleaving a small amount of peptide from the resin and analyzing by HPLC-MS.
-
-
Final Deprotection and Cleavage:
-
Wash the resin with DMF and DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the macrocyclic peptide by preparative reverse-phase HPLC.
-
Analyze the purified peptide by analytical HPLC and mass spectrometry to confirm its identity and purity.
-
Protocol 2: Synthesis of a Macrocyclic Peptide via Ring-Closing Metathesis (RCM)
This protocol describes the synthesis of a macrocyclic peptide using RCM between two olefin-containing amino acid side chains, one of which is a glutamic acid analog.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-protected amino acids (including an allyl-containing glutamic acid analog, e.g., Fmoc-Glu(OAll)-OH, and another olefinic amino acid like Fmoc-allylglycine)
-
Coupling and deprotection reagents as in Protocol 1.
-
RCM Catalyst: Grubbs' 1st or 2nd generation catalyst, or Hoveyda-Grubbs 2nd generation catalyst.
-
RCM solvent: 1,2-Dichloroethane (DCE) or a mixture of Trifluoroethanol (TFE) and DCM.
-
Cleavage cocktail and purification supplies as in Protocol 1.
Procedure:
-
Peptide Synthesis on Solid Support:
-
Synthesize the linear peptide containing the two olefinic amino acid residues on 2-chlorotrityl chloride resin using standard Fmoc-SPPS as described in Protocol 1.
-
-
On-Resin Ring-Closing Metathesis:
-
Swell the resin-bound peptide in the chosen RCM solvent (e.g., DCE).
-
Add the RCM catalyst (e.g., Grubbs' 2nd generation catalyst, 5-10 mol%) to the resin suspension.
-
Agitate the reaction mixture at room temperature or with gentle heating (e.g., 40°C) for 2-24 hours. The reaction can be monitored by HPLC-MS analysis of a small cleaved sample.
-
For challenging cyclizations, microwave irradiation can be employed to improve yields.[4]
-
-
Cleavage and Deprotection:
-
After the RCM reaction is complete, wash the resin thoroughly with DCM.
-
Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O).
-
-
Purification and Characterization:
-
Precipitate, purify by preparative RP-HPLC, and characterize the final macrocyclic peptide as described in Protocol 1.
-
Visualizations
Signaling Pathway
Caption: Plk1 signaling pathway in mitosis.
Experimental Workflow
Caption: On-resin lactam bridge formation workflow.
Caption: Ring-closing metathesis workflow.
Conclusion
The use of glutamic acid analogs provides a versatile platform for the synthesis of macrocyclic peptides. The choice between side-chain lactamization and RCM will depend on the desired chemical properties of the final macrocycle, with lactam bridges introducing an amide bond and RCM forming a carbon-carbon double bond that can be subsequently reduced to a more flexible single bond. The detailed protocols provided herein offer a starting point for researchers to develop novel macrocyclic peptides for various therapeutic and research applications, including the inhibition of key signaling molecules like Plk1. Careful optimization of reaction conditions and purification strategies is essential for obtaining high-purity macrocyclic peptides.
References
Application Notes and Protocols for Fmoc-Glu(OtBu)-OH in Peptide-Based Drug Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fmoc-Glu(OtBu)-OH is a critical building block in the solid-phase peptide synthesis (SPPS) of peptide-based therapeutics.[1][2] Its unique structure, featuring a base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group and an acid-labile tert-butyl (OtBu) ester on the γ-carboxyl group of the glutamic acid side chain, offers orthogonal protection essential for the precise and efficient assembly of complex peptide sequences.[1][3] This strategic protection scheme prevents unwanted side reactions, such as the formation of pyroglutamate or undesired branching, thereby enhancing the overall yield and purity of the target peptide.[3] Consequently, Fmoc-Glu(OtBu)-OH is an indispensable reagent in the development of peptide drugs for a wide range of therapeutic areas, including metabolic disorders and infectious diseases.[3]
Key Applications and Advantages
The use of Fmoc-Glu(OtBu)-OH in SPPS offers several distinct advantages that are crucial for the development of peptide-based drugs:
-
Prevention of Side Reactions: The OtBu protecting group on the glutamic acid side chain is stable under the basic conditions used for Fmoc deprotection, effectively preventing intramolecular cyclization to form pyroglutamate, a common side reaction with unprotected or poorly protected glutamic acid residues.[3] This ensures the integrity of the N-terminus of the peptide.
-
Enhanced Yield and Purity: By minimizing side reactions, the incorporation of Fmoc-Glu(OtBu)-OH leads to a higher yield of the desired full-length peptide and simplifies the purification process, resulting in a final product of higher purity.[3]
-
Orthogonal Deprotection Strategy: The Fmoc group is readily removed with a mild base, typically piperidine, while the OtBu group is cleaved under acidic conditions, usually with trifluoroacetic acid (TFA), concurrently with the cleavage of the peptide from the solid support.[1] This orthogonality allows for precise, stepwise elongation of the peptide chain without premature deprotection of the side chain.
-
Versatility in Drug Development: Fmoc-Glu(OtBu)-OH is a versatile building block used in the synthesis of a variety of peptide-based drugs, including agonists for G-protein coupled receptors and viral fusion inhibitors. Its use is exemplified in the synthesis of drugs like Liraglutide for type 2 diabetes and Enfuvirtide for HIV.
Data Presentation: Synthesis of Peptide-Based Drugs
The following table summarizes representative data from the synthesis of peptide drugs where Fmoc-Glu(OtBu)-OH is a key component. The data highlights the overall efficiency and purity achievable with modern SPPS protocols utilizing this protected amino acid.
| Peptide Drug | Therapeutic Area | Synthesis Scale | Crude Yield (%) | Final Purity (%) | Key Role of Fmoc-Glu(OtBu)-OH |
| Liraglutide | Type 2 Diabetes | 25 mmol | 73% | >97% | Introduction of a glutamic acid residue essential for the attachment of the fatty acid side chain, which prolongs the drug's half-life.[4] |
| Enfuvirtide | HIV/AIDS | Not Specified | Not Specified | >95% | Incorporation of multiple glutamic acid residues critical for the peptide's structure and its mechanism of inhibiting viral fusion. |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Glu(OtBu)-OH
This protocol outlines the key steps for incorporating an Fmoc-Glu(OtBu)-OH residue into a peptide sequence during automated or manual SPPS.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-Glu(OtBu)-OH
-
Other Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIC (N,N'-Diisopropylcarbodiimide), OxymaPure
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Washing solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: TFA/TIS (Triisopropylsilane)/H₂O (95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.
-
-
Coupling of Fmoc-Glu(OtBu)-OH:
-
Dissolve Fmoc-Glu(OtBu)-OH (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid/coupling agent solution to activate the carboxylic acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. Coupling completion can be monitored using a qualitative ninhydrin test.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
-
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the resin.
-
Gently agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the OtBu and other acid-labile side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
-
Signaling Pathways and Experimental Workflows
Application Example 1: Synthesis of Liraglutide and its Signaling Pathway
Liraglutide is a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes. Its synthesis involves the incorporation of a glutamic acid residue, introduced using Fmoc-Glu(OtBu)-OH, which is subsequently acylated with a fatty acid. This modification prolongs the drug's half-life in circulation.
The following diagram illustrates the key stages in the solid-phase synthesis of Liraglutide.
Caption: Workflow for the solid-phase synthesis of Liraglutide.
Upon administration, Liraglutide binds to and activates the GLP-1 receptor, a G-protein coupled receptor, primarily on pancreatic β-cells. This activation triggers a cascade of intracellular events leading to enhanced glucose-dependent insulin secretion.
References
Application Notes: Bioconjugation via Activated Glutamic Acid Esters
Harnessing the Reactivity of Glutamic Acid Side Chains for Covalent Protein Modification
The targeted chemical modification of proteins is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates (ADCs), advanced diagnostics, and precisely engineered biomaterials. While lysine and cysteine residues have traditionally been the primary targets for bioconjugation, the side-chain carboxyl groups of aspartic and glutamic acids offer an alternative and abundant target for covalent modification. This application note details the principles and protocols for bioconjugation through the activation of glutamic acid residues, primarily focusing on the widely used carbodiimide chemistry to form reactive N-hydroxysuccinimide (NHS) esters.
The γ-carboxyl group of glutamic acid can be activated in situ using a water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2][3] This two-step, one-pot reaction first produces a highly reactive O-acylisourea intermediate, which then rapidly reacts with NHS to form a more stable, amine-reactive NHS ester.[4] This activated ester can then efficiently couple with a primary amine on a payload molecule (e.g., a drug, dye, or biotin) to form a stable amide bond.[5][6]
This method's key advantage lies in its ability to target the surface-exposed and often numerous glutamic acid residues. However, careful control of reaction conditions, particularly pH, is crucial to maximize efficiency and minimize side reactions. The primary competing reaction is the hydrolysis of the NHS ester, which increases with pH.[7] Therefore, a two-step pH strategy is often employed: activation at a slightly acidic pH (5.5-6.0) to optimize the carbodiimide reaction, followed by an increase in pH (7.2-8.0) to facilitate the efficient reaction of the NHS ester with the amine-containing molecule.[4][8] It is also important to note that this chemistry will also modify aspartic acid residues and the C-terminus of the protein.
Recent advancements have also explored the genetic encoding of glutamic acid analogs with ester functionalities, such as L-glutamic acid γ-benzyl ester (BnE).[9] This approach allows for the site-specific incorporation of a protected carboxyl group that can be later deprotected or converted into other reactive handles, offering a higher degree of control over the modification site.[9]
Quantitative Data Summary
The following table summarizes key quantitative parameters and conditions for the successful bioconjugation via EDC/NHS activation of glutamic acid residues.
| Parameter | Value/Range | Notes |
| Activation pH | 5.0 - 6.5 | Optimizes the formation of the O-acylisourea intermediate and its reaction with NHS, while minimizing hydrolysis. |
| Conjugation pH | 7.2 - 8.5 | Facilitates the nucleophilic attack of the primary amine on the NHS ester. A trade-off exists between reaction rate and NHS-ester hydrolysis.[7] |
| EDC Molar Excess | 10 - 100 fold | A significant molar excess over the protein's carboxyl groups is typically required to drive the reaction. |
| NHS/Sulfo-NHS Molar Excess | 1.2 - 2.0 fold over EDC | A slight excess relative to EDC is used to efficiently trap the O-acylisourea intermediate. |
| Amine-Molecule Molar Excess | 5 - 50 fold | The excess of the nucleophile needed depends on its reactivity and the desired degree of labeling. |
| Reaction Time | Activation: 15-30 min; Conjugation: 1-4 hours | Reaction times are temperature-dependent; longer times may be needed at 4°C compared to room temperature. |
| Temperature | 4°C to 25°C | Lower temperatures can help to minimize hydrolysis of the NHS ester and maintain protein stability. |
| Competing Reactions | NHS ester hydrolysis, intra/intermolecular crosslinking | Hydrolysis is the primary side reaction. If the target protein has accessible lysine residues, crosslinking can occur. |
| Quenching Reagents | Hydroxylamine, Tris, Glycine | These reagents contain primary amines that will react with any remaining NHS esters to stop the reaction.[8] |
Experimental Protocols
Protocol 1: General Procedure for EDC/NHS-Mediated Labeling of a Protein via Glutamic Acid Residues
This protocol describes a general method for conjugating an amine-containing molecule (e.g., a fluorescent dye, biotin, or small molecule drug) to a protein by activating its glutamic acid side chains.
Materials:
-
Protein of interest (in a buffer free of amines and carboxylates, e.g., MES or HEPES)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Amine-containing molecule to be conjugated
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 1X PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the Activation Buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, prepare stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water. Prepare a stock solution of the amine-containing molecule in an appropriate solvent.
-
Activation of Carboxyl Groups: a. Add a 50-fold molar excess of EDC and a 50-fold molar excess of Sulfo-NHS to the protein solution. b. Incubate for 15-30 minutes at room temperature with gentle mixing.
-
Conjugation Reaction: a. Add a 20-fold molar excess of the amine-containing molecule to the activated protein solution. b. The pH of the reaction mixture can be raised to 7.2-7.5 by adding a small amount of the Conjugation Buffer to facilitate the reaction with the amine. c. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess reagents and the conjugated molecule by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate storage buffer (e.g., 1X PBS).
-
Characterization: Characterize the resulting bioconjugate using techniques such as SDS-PAGE, UV-Vis spectroscopy (to determine the degree of labeling if the molecule is a dye), and mass spectrometry.
Protocol 2: Two-Step pH Procedure for Enhanced Conjugation Efficiency
This protocol is an adaptation of Protocol 1, designed to maximize the efficiency of both the activation and conjugation steps by adjusting the pH.
Materials:
-
Same as Protocol 1, with the addition of a high pH Conjugation Buffer (e.g., 0.1 M sodium phosphate, pH 8.0).
Procedure:
-
Protein Preparation: Prepare the protein in Activation Buffer (pH 6.0) as described in Protocol 1.
-
Activation: Perform the activation with EDC and Sulfo-NHS for 15 minutes at room temperature as described above.
-
Buffer Exchange (Optional but Recommended): Quickly exchange the buffer of the activated protein to the Conjugation Buffer (pH 7.4-8.0) using a pre-equilibrated desalting column. This removes excess EDC and NHS and optimizes the pH for the next step.
-
Conjugation: Immediately add the amine-containing molecule to the buffer-exchanged, activated protein. Incubate for 1-2 hours at room temperature.
-
Quenching and Purification: Proceed with the quenching and purification steps as described in Protocol 1.
Visualizations
Caption: Reaction pathway for EDC/NHS activation of glutamic acid.
Caption: Experimental workflow for glutamic acid-targeted bioconjugation.
References
- 1. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Diverse protein manipulations with genetically encoded glutamic acid benzyl ester - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting incomplete coupling of Fmoc-Glu(OtBu)-OH
This technical support center provides troubleshooting guides and FAQs for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for incomplete coupling of Fmoc-Glu(OtBu)-OH?
Incomplete coupling of Fmoc-Glu(OtBu)-OH can stem from several factors, often related to the growing peptide chain's properties or the reaction conditions. The primary causes include:
-
Steric Hindrance: The bulky nature of both the Fmoc protecting group and the tert-butyl (OtBu) side-chain protection can sterically hinder the approach of the activated amino acid to the free amine on the resin-bound peptide. This issue is often exacerbated by a high-loading resin or a sterically crowded peptide sequence.
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (like beta-sheets) and aggregate.[1] This aggregation can physically block the coupling sites, preventing the activated Fmoc-Glu(OtBu)-OH from reaching the N-terminal amine.[1] Poor resin swelling is often an indicator of peptide aggregation.[1]
-
Suboptimal Activation: The chosen coupling reagent may not be sufficiently reactive to overcome the energy barrier for the amide bond formation, especially for a sterically hindered amino acid. The pre-activation time and the presence of additives like HOBt or Oxyma Pure are crucial for efficient coupling.[2]
-
Poor Resin Swelling: Inadequate swelling of the solid support in the chosen solvent can limit the accessibility of the reactive sites within the resin beads, leading to incomplete reactions.
-
Solvent Polarity: The polarity of the solvent can influence both the swelling of the resin and the solubility of the growing peptide chain. A suboptimal solvent can contribute to aggregation.
Q2: How can I monitor the completeness of the Fmoc-Glu(OtBu)-OH coupling reaction?
The most common method for monitoring the completion of coupling reactions in SPPS is the Kaiser test (also known as the ninhydrin test).[3][4][5] This colorimetric test detects the presence of free primary amines on the resin.
-
Positive Result (Blue/Purple Beads): Indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction.[3]
-
Negative Result (Yellow/Colorless Beads): Suggests that the coupling reaction is complete, as there are no free primary amines to react with the ninhydrin.[6]
It is crucial to perform the Kaiser test after the coupling step to decide whether to proceed to the next deprotection step or to re-couple the same amino acid.[3]
Q3: What should I do if the Kaiser test is positive after the initial coupling of Fmoc-Glu(OtBu)-OH?
A positive Kaiser test indicates that a significant number of free amines remain on the resin. The recommended course of action is to perform a double coupling . This involves repeating the coupling step with a fresh solution of activated Fmoc-Glu(OtBu)-OH to drive the reaction to completion. If the Kaiser test remains positive after a second coupling, it may indicate a more severe issue like strong peptide aggregation that requires more advanced troubleshooting strategies.
Troubleshooting Guides
Issue: Positive Kaiser Test After First Coupling of Fmoc-Glu(OtBu)-OH
This guide provides a systematic approach to troubleshooting incomplete coupling of Fmoc-Glu(OtBu)-OH.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete Fmoc-Glu(OtBu)-OH coupling.
Comparison of Common Coupling Reagents
The choice of coupling reagent can significantly impact the efficiency of Fmoc-Glu(OtBu)-OH incorporation. The following table provides a comparison of commonly used coupling reagents. In general, uronium/aminium salt-based reagents like HBTU and HATU are more reactive than carbodiimides like DIC, especially for sterically hindered couplings.
| Coupling Reagent | Class | Relative Reactivity | Key Advantages | Potential Issues |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Cost-effective, low racemization with HOBt.[7] | Slower reaction times compared to uronium salts. |
| HBTU | Uronium/Aminium Salt | High | Fast and efficient coupling.[2] | Can cause guanidinylation of the N-terminus if used in excess.[8] |
| HATU | Uronium/Aminium Salt | Very High | Faster and more efficient than HBTU, especially for difficult couplings.[8][9] | More expensive than HBTU. |
| COMU | Uronium Salt | Very High | High efficiency, comparable to HATU, with improved safety profile (non-explosive byproducts).[10] | Higher cost. |
Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling Completeness
This protocol details the steps for performing the Kaiser test on resin samples during SPPS.
Materials:
-
Reagent A: 5% (w/v) ninhydrin in ethanol.
-
Reagent B: 80% (w/v) phenol in ethanol.
-
Reagent C: 2% (v/v) of 0.001 M KCN in pyridine.
-
Small glass test tubes.
-
Heating block or water bath at 100-110°C.
-
Resin sample from the synthesis vessel.
Procedure:
-
Collect a small sample of resin (approximately 1-2 mg) from the reaction vessel.
-
Wash the resin beads thoroughly with DMF to remove any residual reagents.
-
Place the washed resin beads into a clean, dry test tube.
-
Add 2-3 drops of Reagent A to the test tube.
-
Add 2-3 drops of Reagent B to the test tube.
-
Add 2-3 drops of Reagent C to the test tube.
-
Observe the color of the resin beads and the solution.
Interpretation of Results:
| Observation | Interpretation | Action |
| Beads and solution are yellow/colorless | Coupling is complete. | Proceed to the next deprotection step. |
| Beads are blue/purple, solution is colored | Incomplete coupling. | Perform a double coupling. |
| Beads are colorless, solution is blue | Nearly complete coupling. | Consider extending the coupling time or proceeding with caution. |
Protocol 2: Double Coupling of Fmoc-Glu(OtBu)-OH
This protocol is to be followed when the Kaiser test indicates incomplete coupling after the initial attempt.
Procedure:
-
Following the initial coupling reaction, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3 x 1 minute) to remove the previous coupling solution.
-
Prepare a fresh coupling solution of Fmoc-Glu(OtBu)-OH and your chosen coupling reagent at the same concentration as the initial coupling.
-
Add the fresh coupling solution to the resin.
-
Allow the second coupling reaction to proceed for the same duration as the initial coupling (e.g., 1-2 hours).
-
After the second coupling, drain the reaction vessel and wash the resin thoroughly with DMF.
-
Perform a Kaiser test (Protocol 1) to verify the completeness of the coupling.
If the Kaiser test is still positive after the double coupling, consider employing one of the advanced troubleshooting strategies outlined in the workflow diagram.
References
- 1. peptide.com [peptide.com]
- 2. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. Bot Detection [iris-biotech.de]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
Technical Support Center: Optimizing O-tert-butyl (OtBu) Group Cleavage
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the cleavage conditions for the O-tert-butyl (OtBu) protecting group.
Troubleshooting Guide
Issue 1: Incomplete or Slow Deprotection
Q: My OtBu deprotection is incomplete or proceeding very slowly. What factors could be responsible, and how can I improve the reaction rate?
A: Incomplete or slow deprotection of the OtBu group is a common issue that can be influenced by several factors. Here are some potential causes and troubleshooting steps:
-
Insufficient Acid Strength or Concentration: The OtBu group is acid-labile, and its removal requires a sufficiently strong acid.[1][2] Trifluoroacetic acid (TFA) is the most common reagent for this purpose.[2][3]
-
Recommendation: For standard deprotection, a high concentration of TFA (e.g., 95% in water or an organic solvent like dichloromethane (DCM)) is typically used.[3][4][5] If you are using a lower concentration of TFA, increasing it may accelerate the reaction. For very resistant cases, stronger acids like trifluoromethanesulfonic acid (TFMSA) can be added to the cleavage mixture, but this increases the risk of side reactions.[6]
-
-
Reaction Temperature: Cleavage reactions are often performed at room temperature.[4][5]
-
Recommendation: Lowering the temperature can suppress side reactions but will also slow down the desired cleavage.[5] Conversely, slightly increasing the temperature (e.g., to 40°C) can increase the rate of deprotection, but may also promote side reactions like S-t-butylation of cysteine.[6] A careful optimization of temperature is necessary.
-
-
Reaction Time: The standard reaction time for TFA-mediated deprotection is typically 1 to 4 hours.[4]
-
Recommendation: If cleavage is incomplete, extending the reaction time may be necessary. It is advisable to monitor the reaction progress using a suitable analytical technique like HPLC to determine the optimal time.[7]
-
-
Steric Hindrance: The local steric environment around the OtBu group can affect its accessibility to the acid. If the group is in a sterically congested part of the molecule, deprotection may be slower.
-
Recommendation: In such cases, longer reaction times or slightly harsher conditions (e.g., a modest increase in temperature) might be required.
-
Issue 2: Presence of Side Products (Alkylation)
Q: I am observing significant side product formation, particularly alkylation of sensitive amino acid residues. How can I minimize these side reactions?
A: The deprotection of OtBu groups generates tert-butyl cations (t-Bu+), which are reactive electrophiles that can alkylate nucleophilic side chains of certain amino acids.[8][9]
-
Susceptible Residues: Tryptophan (Trp), methionine (Met), and cysteine (Cys) are particularly prone to alkylation.[4][7] Tyrosine (Tyr) can also be affected.[4]
-
The Role of Scavengers: To prevent these side reactions, scavengers are added to the cleavage cocktail to trap the t-butyl cations.[4][7]
-
Recommendation: The choice and concentration of scavengers are critical. A combination of scavengers is often more effective. Below is a table summarizing common scavengers and their applications.
-
Table 1: Common Scavengers for OtBu Deprotection
| Scavenger | Typical Concentration | Target Residues & Notes |
| Triisopropylsilane (TIS) | 2.5% - 5% | Effective in reducing the trityl group and trapping t-butyl cations.[6][7] |
| Water (H₂O) | 2.5% - 5% | Helps to hydrolyze t-butyl cations and is a component of many standard cleavage cocktails.[4][6] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Very effective for preventing alkylation of Trp and Met. Also helps in removing trityl groups from Cys.[7] |
| Thioanisole | 5% | A good scavenger for protecting Trp residues.[4][6] |
| Phenol | 5% | Often used in combination with other scavengers.[7] |
| Dimethyl Sulfide (DMS) | 5% - 10% | A thioether-based scavenger that can reduce S-t-butylation of Cys.[6] |
Experimental Protocol: Standard TFA Cleavage with Scavengers
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Prepare the cleavage cocktail. A common general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[7] For peptides containing sensitive residues like Trp or Met, consider Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5) .[7]
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[5]
-
Stir the mixture at room temperature for 1.5 to 4 hours.[4][5]
-
Filter the resin and wash it with a small amount of fresh TFA.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.[10]
-
Isolate the precipitated peptide by centrifugation and wash with cold ether.[10]
Issue 3: Selective Deprotection in the Presence of Other Acid-Labile Groups
Q: I need to selectively remove an OtBu group without cleaving other acid-labile protecting groups like Boc or Trt. Is this possible?
A: Achieving selective deprotection can be challenging as groups like Boc (tert-butyloxycarbonyl) and Trt (trityl) have similar acid lability to OtBu.[2][11] However, some methods offer a degree of selectivity.
-
Lewis Acid Catalysis: Certain Lewis acids can promote the cleavage of OtBu esters under conditions where other groups might be more stable.
-
ZnBr₂ in DCM: Has been shown to selectively cleave tert-butyl esters in the presence of some other protecting groups.[11] However, N-Boc and N-trityl groups were reported to be labile under these conditions.[11]
-
FeCl₃: Can be used for on-resin deprotection of side-chain tert-butyl esters of Asp and Glu.[2] This method is compatible with Fmoc chemistry and other protecting groups like Pbf.[2] However, acid-sensitive groups like Boc and Trt are not resistant to these conditions.[2]
-
-
Catalytic Deprotection: A milder, catalytic approach has been developed.
-
Magic Blue (MB•+) and Triethylsilane: This system uses a catalytic amount of tris-4-bromophenylamminium radical cation (Magic Blue) with triethylsilane to cleave OtBu groups under mild, non-acidic conditions.[12][13] This method is compatible with a wide range of functional groups and may offer better selectivity.[12][13]
-
Table 2: Comparison of Deprotection Methods for Selectivity
| Method | Reagents | Conditions | Advantages | Limitations |
| Standard TFA | High conc. TFA (e.g., 95%) | Room temp, 1-4 h | Efficient and widely used.[3][4] | Low selectivity against other acid-labile groups.[2] |
| ZnBr₂ | ZnBr₂ in DCM | Room temp | May offer some selectivity.[11] | N-Boc and N-Trt groups are often not stable.[11] |
| FeCl₃ | FeCl₃ in DCM or ACN | Room temp | On-resin compatible, cost-effective.[2] | Not compatible with Boc or Trt groups.[2] |
| Magic Blue | Catalytic MB•+, Triethylsilane | Room temp | Mild, non-acidic, high yield, good functional group tolerance.[12][13] | Requires specific reagents. |
| HCl in HFIP | 0.1 N HCl in Hexafluoroisopropanol | Room temp, 4 h | Effective for removing t-butyl esters and ethers.[14] | Compatibility with other protecting groups needs to be evaluated for each specific case. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of TFA-mediated OtBu deprotection?
A1: The deprotection of an OtBu ester with TFA is an acid-catalyzed process. The TFA protonates the ester oxygen, making the tert-butyl group a better leaving group. The C-O bond cleaves to form a carboxylic acid and a relatively stable tertiary carbocation (the tert-butyl cation). This cation is then trapped by a nucleophilic scavenger in the cleavage cocktail or can be deprotonated to form isobutylene.[15]
Q2: How can I monitor the progress of the deprotection reaction?
A2: The most common method for monitoring the reaction is to take a small aliquot of the cleavage mixture at different time points, precipitate the peptide, and analyze it by High-Performance Liquid Chromatography (HPLC).[4][7] This allows you to track the disappearance of the starting material and the appearance of the deprotected product and any side products.
Q3: Is it necessary to perform a small-scale trial cleavage first?
A3: Yes, it is highly recommended to perform a small-scale trial cleavage on 10-20 mg of your peptide-resin before committing your entire batch.[5] This allows you to optimize the cleavage conditions (cocktail composition, time, temperature) for your specific peptide and identify any potential issues with side reactions.[7]
Q4: Can I use a cleavage cocktail without any scavengers?
A4: Using a cleavage cocktail without scavengers (e.g., 95% TFA in water) is only recommended for peptides that do not contain sensitive amino acid residues like Trp, Met, or Cys.[4] For most peptides, the inclusion of scavengers is crucial to prevent side reactions and obtain a pure product.[4][7]
Visualizations
Caption: General workflow for optimizing and performing OtBu group cleavage.
Caption: Troubleshooting decision tree for common OtBu deprotection issues.
Caption: Mechanism of TFA deprotection and the role of scavengers.
References
- 1. researchgate.net [researchgate.net]
- 2. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 15. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Side reactions associated with glutamic acid derivatives in SPPS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered when using glutamic acid derivatives in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with glutamic acid derivatives in SPPS?
A1: The most prevalent side reaction is the formation of pyroglutamate from N-terminal glutamic acid residues. Other potential side reactions, though less common, include side-chain acylation, and side-chain alkylation during final cleavage. The formation of γ-aminobutyric acid (GABA) is not a commonly reported side reaction under standard SPPS conditions.
Q2: How does pyroglutamate formation occur and why is it a problem?
A2: Pyroglutamate formation is an intramolecular cyclization of the N-terminal glutamic acid, resulting in the formation of a five-membered lactam ring and the elimination of a water molecule.[1][2] This modification is problematic as it caps the N-terminus, preventing further elongation of the peptide chain and leading to truncated sequences.[3] If the N-terminal amino acid is glutamic acid, this can result in a mixture of the desired peptide and the N-terminally blocked impurity.[3] Glutamine is more susceptible to this cyclization than glutamic acid.[2][3]
Q3: Can the glutamic acid side chain be accidentally acylated during coupling?
A3: While the side chain of glutamic acid is protected during SPPS, typically with a tert-butyl (OtBu) group, premature deprotection can expose the carboxyl group to acylation by the incoming activated amino acid.[4][5] This can lead to branched peptides, which can be difficult to separate from the desired product.
Q4: What are the risks associated with the final cleavage and deprotection of glutamic acid-containing peptides?
A4: During the final cleavage from the resin and removal of side-chain protecting groups with strong acids like trifluoroacetic acid (TFA), the tert-butyl protecting group from the glutamic acid side chain is removed, forming a tert-butyl cation.[6] This carbocation is a reactive electrophile that can re-attach to nucleophilic residues in the peptide, such as the side chains of tryptophan or methionine, or even the deprotected glutamic acid side chain itself, leading to undesired adducts.[6]
Troubleshooting Guides
Issue 1: Premature Chain Termination and a Product with a Mass 18 Da Less Than Expected
Possible Cause: Pyroglutamate Formation
Troubleshooting Steps:
-
Confirm the Identity of the Byproduct:
-
Analyze the crude peptide by mass spectrometry. A mass difference of 18.01 Da corresponds to the loss of a water molecule, characteristic of pyroglutamate formation from an N-terminal glutamic acid.[2]
-
Use HPLC to quantify the extent of the side reaction. The pyroglutamate-containing peptide will likely have a different retention time than the desired full-length peptide.[1]
-
-
Optimize Coupling Conditions:
-
For the coupling of the amino acid immediately following the N-terminal glutamic acid, use a highly reactive coupling agent such as COMU and a higher excess of the incoming amino acid to accelerate the intermolecular coupling, outcompeting the intramolecular cyclization.[3]
-
Pre-activate the incoming amino acid before adding it to the reaction vessel.[3]
-
Consider using symmetric anhydride coupling for this specific step.[3]
-
-
Modify Cleavage Protocol for N-terminal Glutamic Acid:
-
If the peptide has an N-terminal glutamic acid, omitting water from the cleavage cocktail can help prevent the conversion to pyroglutamate.[7]
-
Issue 2: Unexpected Branched Peptide Impurities
Possible Cause: Side-Chain Acylation
Troubleshooting Steps:
-
Verify Protecting Group Stability:
-
Ensure the stability of the glutamic acid side-chain protecting group (e.g., OtBu) to the repeated Fmoc deprotection conditions (typically 20% piperidine in DMF).
-
If premature deprotection is suspected, consider using a more robust protecting group if available and compatible with your overall strategy.
-
-
Optimize Coupling:
-
Avoid excessively long coupling times, which could increase the chance of premature deprotection and subsequent side-chain acylation.
-
Issue 3: Additional Peaks in HPLC/MS After Cleavage, Corresponding to Adducts
Possible Cause: Side-Chain Alkylation by Cations During Cleavage
Troubleshooting Steps:
-
Perform a Trial Cleavage:
-
Optimize the Scavenger Cocktail:
-
Ensure an adequate scavenger is used in the cleavage cocktail to "trap" the tert-butyl cations generated from the deprotection of the glutamic acid side chain.[6]
-
A common and effective scavenger cocktail is a mixture of TFA, water, and triisopropylsilane (TIS). A typical ratio is 95:2.5:2.5 (v/v/v) of TFA:TIS:H2O. For peptides particularly sensitive to side-chain alkylation, the addition of other scavengers like thioanisole or 1,2-ethanedithiol (EDT) can be beneficial.
-
Issue 4: An Unidentified Impurity is Observed
Hypothetical Cause: GABA Formation
While the formation of γ-aminobutyric acid (GABA) from the decarboxylation of the glutamic acid side chain is a known biological process, it is not a commonly reported side reaction in standard Fmoc- or Boc-based SPPS. The conditions of SPPS (coupling, deprotection, and cleavage) are generally not conducive to the decarboxylation of the glutamic acid side chain. If you observe an unexpected impurity, it is more likely one of the side reactions mentioned above or another common SPPS-related issue (e.g., deletion sequences, racemization).
Troubleshooting Steps to Identify the Impurity:
-
Thorough Analytical Characterization:
-
Use high-resolution mass spectrometry to obtain an accurate mass of the impurity.
-
Perform tandem MS (MS/MS) to fragment the impurity and compare the fragmentation pattern to that of the desired peptide and potential known side products.
-
Utilize analytical HPLC with co-injection of standards if available to confirm or rule out the presence of suspected impurities.
-
-
Consider Other Possibilities:
-
Review your synthesis protocol for potential errors in amino acid addition (leading to substitution or deletion sequences).
-
Evaluate the purity of your reagents, including the protected glutamic acid derivative.
-
Quantitative Data Summary
Table 1: Influence of pH on Pyroglutamate Formation from N-Terminal Glutamic Acid
| pH | Relative Rate of Pyroglutamate Formation |
| 4.0 | Increased |
| 6.2 | Minimal |
| 8.0 | Increased |
Data adapted from studies on recombinant monoclonal antibodies, indicating that pH control is crucial for minimizing this side reaction.[8][9]
Table 2: Comparison of Scavenger Cocktails for Preventing Side-Chain Alkylation
| Scavenger Cocktail (TFA is the main component) | Efficacy in Preventing Alkylation | Notes |
| Water + TIS | Good | A standard and generally effective combination for scavenging tert-butyl cations. |
| Water + TIS + Thioanisole | Very Good | Thioanisole is particularly effective at scavenging a variety of reactive species generated during cleavage. |
| Water + TIS + EDT | Very Good | EDT is a potent scavenger, especially useful for protecting tryptophan residues. |
Experimental Protocols
Protocol 1: Minimizing Pyroglutamate Formation During Coupling of the Amino Acid Following an N-Terminal Glutamic Acid
Objective: To minimize the formation of pyroglutamate at an N-terminal glutamic acid residue.
Materials:
-
Peptide-resin with N-terminal glutamic acid (Fmoc deprotected)
-
Fmoc-protected amino acid to be coupled
-
Coupling reagent (e.g., HATU, HBTU, or COMU)
-
Base (e.g., DIPEA or 2,4,6-collidine)
-
DMF (peptide synthesis grade)
Procedure:
-
Pre-activation of the incoming amino acid:
-
In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of the coupling reagent (e.g., HATU) in DMF.
-
Add 8 equivalents of DIPEA to the solution and allow it to pre-activate for 1-2 minutes.
-
-
Coupling:
-
Add the pre-activated amino acid solution to the vessel containing the peptide-resin.
-
Allow the coupling reaction to proceed for 30-60 minutes.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
-
Washing:
-
After complete coupling, thoroughly wash the resin with DMF to remove excess reagents.
-
Protocol 2: Trial Cleavage and Deprotection of a Glutamic Acid-Containing Peptide
Objective: To assess the extent of side reactions during cleavage and optimize the scavenger cocktail.
Materials:
-
~20 mg of the dried peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Prepare the Cleavage Cocktail:
-
In a fume hood, prepare a cleavage cocktail of TFA/TIS/H2O in a ratio of 95:2.5:2.5 (v/v/v). For 1 mL of cocktail, use 950 µL of TFA, 25 µL of TIS, and 25 µL of water.[7]
-
-
Cleavage Reaction:
-
Place the peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 1 mL for 20 mg of resin).
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution).
-
-
Isolation and Analysis:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by HPLC and mass spectrometry to identify and quantify the desired product and any side products.[10]
-
Visualizations
References
- 1. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mesalabs.com [mesalabs.com]
- 4. nbinno.com [nbinno.com]
- 5. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 6. peptide.com [peptide.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic Peptide Analyzed with HPLC - AppNote [mtc-usa.com]
How to minimize racemization of glutamic acid during coupling
Topic: Minimizing Racemization of Glutamic Acid During Coupling
This guide provides researchers, scientists, and drug development professionals with practical advice and methodologies to minimize the racemization of glutamic acid during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process in which an optically active compound, such as an L-amino acid, is converted into a mixture of both of its enantiomers (L and D forms). In peptide synthesis, this leads to the incorporation of D-amino acids into the peptide chain, resulting in diastereomeric impurities that can be difficult to separate and may alter the biological activity of the final peptide.[1][2]
Q2: Why is glutamic acid susceptible to racemization during coupling?
A2: Like other amino acids, glutamic acid is susceptible to racemization during the activation of its carboxyl group for peptide bond formation. The activation process can lead to the formation of an oxazolone intermediate, which readily loses the chirality at the α-carbon.[1] Factors such as the choice of coupling reagent, base, solvent, and temperature can significantly influence the rate of racemization.
Q3: Which factors have the most significant impact on minimizing racemization?
A3: Several factors critically influence the extent of racemization during peptide coupling:
-
Coupling Reagents and Additives: The choice of coupling reagent and the use of additives are paramount.
-
Base: The type and amount of base used can significantly promote or suppress racemization.
-
Solvent: The polarity of the solvent can affect the reaction kinetics and the stability of intermediates.[3]
-
Temperature: Higher temperatures can accelerate both the coupling reaction and racemization.[4]
Troubleshooting Guide
Problem: High levels of D-glutamic acid are detected in my synthesized peptide.
| Potential Cause | Recommended Solution |
| Inappropriate Coupling Reagent | Switch to a coupling reagent known for low racemization, such as an aminium/uronium or phosphonium salt-based reagent (e.g., HATU, HBTU, PyBOP) used in conjunction with an additive.[5][6] |
| Absence of Racemization Suppressing Additives | Always use additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl cyanohydroxyiminoacetate (Oxyma) when using carbodiimide coupling reagents like DIC or EDC.[2][6] |
| Strong or Sterically Unhindered Base | Use a weaker or sterically hindered base. For example, replace diisopropylethylamine (DIEA) with N-methylmorpholine (NMM) or 2,4,6-collidine.[2] |
| Inappropriate Solvent | Use a non-polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF) where possible, as they can sometimes reduce racemization compared to polar aprotic solvents like DMF.[3] |
| High Coupling Temperature | Perform the coupling reaction at a lower temperature, for instance, by cooling the reaction vessel in an ice bath (0 °C).[4] |
| Inadequate Side-Chain Protection | Ensure the side-chain carboxyl group of glutamic acid is appropriately protected (e.g., as a t-butyl or benzyl ester) to prevent side reactions that can promote racemization. |
Data Presentation
| Factor | Condition | Effect on Racemization | Reference Amino Acid(s) |
| Coupling Reagent | Carbodiimides (DCC, DIC, EDC) alone | High | General |
| Carbodiimides + Additive (HOBt, HOAt, Oxyma) | Low | General | |
| Aminium/Uronium (HATU, HBTU) | Low | General, Histidine | |
| Phosphonium (PyBOP) | Low | General | |
| Additive | None | High | General |
| HOBt | Moderate Suppression | General | |
| HOAt | High Suppression | General, Histidine, Cysteine | |
| Oxyma | High Suppression | General, Histidine, Cysteine | |
| Base | Triethylamine (TEA) | High | General |
| Diisopropylethylamine (DIEA) | Moderate | General, Phenylglycine | |
| N-Methylmorpholine (NMM) | Low | Phenylglycine | |
| 2,4,6-Collidine | Very Low | Phenylglycine, Cysteine | |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Generally Lower | General |
| Dimethylformamide (DMF) | Generally Higher | General | |
| Temperature | Elevated (e.g., > 25°C) | Increased Racemization | Histidine, Cysteine |
| Room Temperature (20-25°C) | Moderate | General | |
| Low (0°C) | Reduced Racemization | General |
Experimental Protocols
Protocol 1: Recommended Method for Coupling Fmoc-Glu(OtBu)-OH to Minimize Racemization
This protocol utilizes a combination of a uronium-based coupling reagent, an additive, and a sterically hindered base to minimize racemization.
Materials:
-
Fmoc-Glu(OtBu)-OH
-
Resin-bound peptide with a free N-terminal amine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon for inert atmosphere
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in anhydrous DMF for 30 minutes. After swelling, wash the resin three times with DMF.
-
Amino Acid Activation:
-
In a separate reaction vessel under an inert atmosphere, dissolve Fmoc-Glu(OtBu)-OH (3 equivalents relative to resin loading) and Oxyma (3 equivalents) in anhydrous DMF.
-
Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the resin.
-
Add a minimal amount of a sterically hindered base like 2,4,6-collidine (3 equivalents).
-
Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using a qualitative test (e.g., Kaiser test).
-
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally with DMF (3 times) to remove any unreacted reagents and byproducts.
Visualizations
Caption: Mechanism of racemization via oxazolone formation.
Caption: Decision workflow for minimizing glutamic acid racemization.
References
- 1. Epimerisation in Peptide Synthesis [mdpi.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
Technical Support Center: Fmoc-Protected Amino Acids
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Fmoc-protected amino acids, with a specific focus on Fmoc-Glu(OtBu)-OH.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my Fmoc-Glu(OtBu)-OH not dissolving?
A1: Dissolution issues with Fmoc-Glu(OtBu)-OH can arise from several factors, ranging from the choice of solvent to the physical properties of the compound itself. The bulky and hydrophobic nature of both the Fmoc protecting group and the tert-butyl (OtBu) ester can lead to poor solubility in certain solvents. Furthermore, issues such as solvent quality, temperature, and the presence of moisture can exacerbate the problem.
Q2: What are the best solvents for dissolving Fmoc-Glu(OtBu)-OH?
A2: The most common and effective solvent for dissolving Fmoc-amino acids, including Fmoc-Glu(OtBu)-OH, for solid-phase peptide synthesis (SPPS) is N,N-Dimethylformamide (DMF).[1] Other solvents that can be used are N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), and Dichloromethane (DCM).[2][3][4] For specific applications, mixtures of solvents may also be effective.
Q3: I'm using DMF, but it's still not dissolving. What should I do?
A3: If you are experiencing poor solubility in DMF, consider the following troubleshooting steps:
-
Check Solvent Quality: DMF can degrade over time to form dimethylamine, which can interfere with the synthesis.[4] Use high-purity, peptide synthesis grade DMF and ensure it is fresh and anhydrous.
-
Increase Temperature: Gently warming the solution to around 37°C can help increase the solubility.[3]
-
Sonication: Using an ultrasonic bath can provide the energy needed to break up any clumps of solid material and promote dissolution.[3]
-
Pre-activation: In some cases, the addition of the activating agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) to the amino acid suspension in DMF can facilitate dissolution as the activated species may be more soluble.
Q4: Can moisture affect the solubility of Fmoc-Glu(OtBu)-OH?
A4: Yes, moisture can be a significant factor. Fmoc-Glu(OtBu)-OH is often supplied as a monohydrate.[5][6] The presence of water can affect the solubility characteristics in organic solvents. It is crucial to use anhydrous solvents and handle the amino acid in a dry environment to minimize moisture exposure.
Q5: Could the problem be with the Fmoc-Glu(OtBu)-OH itself?
A5: While less common with reputable suppliers, the quality of the amino acid derivative can play a role. If you have exhausted all other troubleshooting steps, consider the possibility of impurities or a different crystalline form of the compound that may have different solubility properties.
Solubility Data
The following table summarizes the solubility of Fmoc-Glu(OtBu)-OH in various common laboratory solvents based on available data.
| Solvent | Abbreviation | Solubility | Notes |
| N,N-Dimethylformamide | DMF | Clearly soluble at 0.5 M[1] | The most common solvent for SPPS. |
| Dimethyl sulfoxide | DMSO | 100 mg/mL[3] | May require sonication. |
| Dichloromethane | DCM | Soluble[2] | Often used in combination with other solvents. |
| N-Methyl-2-pyrrolidone | NMP | Soluble | A common alternative to DMF. |
| Chloroform | Soluble[2] | ||
| Acetone | Soluble[2] | ||
| Ethyl Acetate | Soluble[2] | ||
| Methanol | Soluble[7] |
Experimental Protocol: Preparation of Fmoc-Glu(OtBu)-OH for SPPS Coupling
This protocol outlines the steps for dissolving and activating Fmoc-Glu(OtBu)-OH for a standard coupling reaction in solid-phase peptide synthesis.
Materials:
-
Fmoc-Glu(OtBu)-OH
-
High-purity N,N-Dimethylformamide (DMF)
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Reaction vessel
-
Magnetic stirrer or shaker
Procedure:
-
Weighing: Accurately weigh the required amount of Fmoc-Glu(OtBu)-OH in a clean, dry reaction vessel.
-
Solvent Addition: Add the calculated volume of DMF to achieve the desired concentration (typically 0.2 to 0.5 M).
-
Initial Dissolution: Stir or shake the mixture at room temperature for 5-10 minutes.
-
Troubleshooting Insolubility (if necessary):
-
Gently warm the vessel to approximately 37°C.
-
Place the vessel in an ultrasonic bath for 5-15 minutes.
-
-
Activation: Once the amino acid is fully dissolved, add the coupling reagent (e.g., 0.95 equivalents relative to the amino acid) followed by the base (e.g., 2 equivalents relative to the amino acid).
-
Pre-activation Time: Allow the activation reaction to proceed for 1-5 minutes at room temperature before adding the solution to the resin. The solution should be a clear, pale yellow.
-
Coupling: Add the activated amino acid solution to the deprotected resin and proceed with the coupling step according to your established SPPS protocol.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with Fmoc-Glu(OtBu)-OH.
Caption: Troubleshooting flowchart for Fmoc-Glu(OtBu)-OH dissolution.
References
- 1. Fmoc-Glu(OtBu)-OH Novabiochem 71989-18-9 [sigmaaldrich.com]
- 2. Fmoc-D-Glu(OtBu)-OH | CAS:104091-08-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. glpbio.com [glpbio.com]
- 4. peptide.com [peptide.com]
- 5. Bot Detection [iris-biotech.de]
- 6. Fmoc-Glu(OtBu)-OH HO | C24H29NO7 | CID 71317335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 71989-18-9 Fmoc-Glu(OtBu)-OH AKSci J91014 [aksci.com]
Technical Support Center: Aspartimide and Glutarimide Formation in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding aspartimide and glutarimide formation in peptide sequences, with a specific focus on those containing Glutamic acid protected with a tert-butyl group (Glu(OtBu)).
Frequently Asked Questions (FAQs)
Q1: What is aspartimide/glutarimide formation?
Aspartimide formation is a common side reaction in solid-phase peptide synthesis (SPPS) involving an aspartic acid (Asp) residue. The backbone amide nitrogen attacks the side-chain carboxyl group, forming a five-membered succinimide ring, known as an aspartimide.[1][2][3] This can lead to the formation of undesired by-products, including piperidide adducts and the racemization of the aspartic acid residue. A similar reaction can occur with glutamic acid (Glu) residues, leading to the formation of a six-membered ring known as a glutarimide.[1][2][3]
Q2: My sequence contains Glu(OtBu). Should I be concerned about glutarimide formation?
Yes, while generally less prevalent than aspartimide formation from Asp residues, glutarimide formation from Glu(OtBu) can occur, especially in sequences containing a glycine (Gly) residue immediately following the glutamic acid (a Glu-Gly sequence).[1][2][3] The lack of steric hindrance from the glycine residue makes the backbone amide nitrogen more accessible for intramolecular cyclization.
Q3: What are the consequences of aspartimide/glutarimide formation?
This side reaction can lead to a mixture of impurities that are often difficult to separate from the desired peptide due to similar masses and chromatographic behavior. These impurities include the cyclic imide itself, as well as by-products from its hydrolysis, such as α- and β-peptides, and their racemized forms. This significantly reduces the yield and purity of the target peptide.
Q4: What factors influence the rate of glutarimide formation?
Several factors can influence the rate of glutarimide formation:
-
Sequence: The amino acid following the Glu residue plays a critical role. Sequences with Gly are most susceptible due to minimal steric hindrance.[1][2][3]
-
Base exposure: Prolonged exposure to the basic conditions used for Fmoc deprotection (e.g., piperidine) promotes the reaction.
-
Temperature: Higher temperatures during synthesis can accelerate the rate of imide formation.
-
Coupling reagents: The choice of coupling reagent can influence the extent of this side reaction.
-
Cleavage conditions: The composition of the cleavage cocktail and the duration of the cleavage step can also impact the final purity of the peptide.
Troubleshooting Guide
This guide provides solutions to common problems encountered due to glutarimide formation in sequences containing Glu(OtBu).
| Problem | Potential Cause | Recommended Solution(s) |
| Significant impurity peak with the same mass as the target peptide, especially in a Glu-Gly containing sequence. | Glutarimide formation followed by hydrolysis back to the linear peptide, potentially with a rearranged backbone or racemization. | 1. Introduce a sterically hindering residue: Replace the Gly residue following Glu with an amino acid bearing a bulky side-chain protecting group, such as Ser(tBu) or Lys(Boc).[1][2][3] This sterically shields the backbone amide nitrogen, preventing the intramolecular attack. 2. Modify Fmoc deprotection conditions: While not extensively documented for glutarimide, strategies effective for aspartimide, such as using a weaker base (e.g., 2% DBU/2% piperidine in DMF) or adding an acidic additive to the piperidine solution, may be beneficial. |
| Low yield of the desired peptide after cleavage and purification. | A significant portion of the peptide may have been converted to glutarimide-related by-products that were removed during purification. | In addition to the solutions above, consider optimizing the cleavage cocktail. For sensitive sequences, a milder cleavage cocktail with optimized scavengers may reduce side reactions. |
| Multiple, difficult-to-separate impurity peaks observed by HPLC. | Formation of a mixture of glutarimide, its hydrolysis products (α- and β-peptides), and their diastereomers. | Proactive prevention during synthesis is key. Retroactively separating these impurities is often challenging. Prioritize prevention strategies like introducing steric hindrance. |
Experimental Protocols
Protocol 1: Introduction of a Sterically Hindering Residue
This protocol describes the general procedure for replacing a glycine residue following a Glu(OtBu) with a sterically hindering residue like Ser(tBu) to prevent glutarimide formation.
-
Resin and Anchor Loading: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides). Perform the loading of the first Fmoc-protected amino acid according to standard protocols.
-
Peptide Elongation: Carry out the solid-phase peptide synthesis using a standard Fmoc/tBu strategy.
-
Introduction of the Sterically Hindering Residue: At the position immediately C-terminal to the Glu(OtBu), couple Fmoc-Ser(tBu)-OH instead of Fmoc-Gly-OH. Use a standard coupling protocol (e.g., with HBTU/DIPEA in DMF).
-
Coupling of Fmoc-Glu(OtBu)-OH: Following the successful coupling of Fmoc-Ser(tBu)-OH, proceed with the coupling of Fmoc-Glu(OtBu)-OH.
-
Completion of Synthesis: Continue with the synthesis of the remaining peptide sequence.
-
Cleavage and Deprotection: After completion of the synthesis, cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Analysis: Analyze the crude peptide by HPLC and mass spectrometry to confirm the absence of glutarimide-related impurities.
Data Presentation
The following table summarizes the qualitative impact of the adjacent amino acid on glutarimide formation in a model peptide sequence.
| Sequence Motif | Observed Glutarimide Formation | Reference |
| Glu(Gly) | High | [1][2][3] |
| Glu(Lys(Boc)) | Not Observed | [1][2][3] |
| Glu(Ser(tBu)) | Not Observed | [1][2][3] |
Note: Quantitative data directly comparing different prevention strategies for glutarimide formation is limited in the current literature. The information presented is based on qualitative observations from published studies.
Visualizations
Mechanism of Glutarimide Formation
Caption: Mechanism of base-catalyzed glutarimide formation.
Experimental Workflow for Preventing Glutarimide Formation
Caption: Workflow for preventing glutarimide formation.
References
- 1. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organic chemistry - In solid-phase peptide synthesis, why are the formation of aspartimides a problem but not "glutamides"? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
Technical Support Center: Purity Issues with Commercial Fmoc-Glu(OtBu)-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address purity-related issues you may encounter when using commercial Fmoc-Glu(OtBu)-OH in your experiments.
FAQs and Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific challenges and provide actionable solutions.
Q1: What are the most common impurities in commercial Fmoc-Glu(OtBu)-OH and why are they a concern?
A1: The most common process-related impurities in commercially available Fmoc-Glu(OtBu)-OH are the dipeptide, Fmoc-Glu(OtBu)-Glu(OtBu)-OH, and the pyroglutamate derivative, Fmoc-pGlu(OtBu)-OH. These impurities can significantly impact the outcome of solid-phase peptide synthesis (SPPS).
-
Dipeptide Impurity (Fmoc-Glu(OtBu)-Glu(OtBu)-OH): The presence of this dipeptide can lead to the insertion of an unwanted additional glutamic acid residue into your peptide sequence. This results in a longer peptide with an incorrect mass and potentially altered biological activity. The formation of dipeptide impurities can occur during the synthesis of the Fmoc-amino acid itself if the activation of the carboxylic acid is not properly controlled.[1]
-
Pyroglutamate Impurity (Fmoc-pGlu(OtBu)-OH): The formation of the pyroglutamate derivative occurs through intramolecular cyclization of the glutamic acid side chain. This impurity is problematic because it can act as a chain terminator during SPPS. Once incorporated, the N-terminus is blocked, preventing further elongation of the peptide chain and leading to truncated sequences. This side reaction can be catalyzed by both acidic and basic conditions encountered during peptide synthesis.[2]
Even trace amounts of impurities can have a significant cumulative effect on the purity of the final peptide, especially in the synthesis of long peptides. For instance, a small percentage of a chain-terminating impurity can lead to a substantial decrease in the yield of the desired full-length peptide.
Q2: How can I detect and quantify dipeptide and pyroglutamate impurities in my Fmoc-Glu(OtBu)-OH starting material?
A2: High-Performance Liquid Chromatography (HPLC) is the most effective method for detecting and quantifying these impurities. A well-developed HPLC method can separate the main Fmoc-Glu(OtBu)-OH peak from the peaks corresponding to the dipeptide and pyroglutamate impurities.
While specific HPLC conditions can vary between laboratories and instrument setups, a general method for analyzing Fmoc-amino acids can be adapted for this purpose. Key parameters to consider include the use of a C18 stationary phase and a gradient elution with a mobile phase consisting of an aqueous component with an acid modifier (e.g., 0.1% trifluoroacetic acid) and an organic component (e.g., acetonitrile).[3][4]
For accurate quantification, it is recommended to obtain or synthesize reference standards for the dipeptide and pyroglutamate impurities to establish a calibration curve.
Q3: My peptide synthesis failed, showing a significant amount of truncated sequences. Could pyroglutamate impurity in my Fmoc-Glu(OtBu)-OH be the cause?
A3: Yes, the presence of Fmoc-pGlu(OtBu)-OH in your starting material is a likely cause for observing a high percentage of truncated sequences. The pyroglutamate derivative, once incorporated into the growing peptide chain, has a blocked N-terminus, which prevents the subsequent coupling of the next amino acid, effectively terminating the synthesis of that particular chain.
Troubleshooting Steps:
-
Analyze the Raw Material: Re-analyze your batch of Fmoc-Glu(OtBu)-OH using a validated HPLC method to quantify the level of pyroglutamate impurity.
-
Review Synthesis Conditions: Pyroglutamate formation can also occur on-resin, particularly with N-terminal glutamic acid residues.[2] This is more pronounced under acidic or basic conditions.[5][6] Evaluate the pH conditions during your synthesis and cleavage steps. Minimal pyroglutamate formation from glutamic acid has been observed around pH 6.2.[5][7]
-
Purify the Starting Material: If the level of pyroglutamate impurity in your Fmoc-Glu(OtBu)-OH is found to be significant, purification of the raw material is recommended before use in synthesis.
Q4: I have identified a dipeptide impurity in my Fmoc-Glu(OtBu)-OH. What is the likely impact on my final peptide, and what are my options?
A4: A dipeptide impurity, Fmoc-Glu(OtBu)-Glu(OtBu)-OH, will lead to the incorporation of two glutamic acid residues where only one was intended. This results in a "+1" peptide impurity that has a higher molecular weight than your target peptide. This can complicate purification and may alter the biological properties of your final product.
Troubleshooting Steps:
-
Quantify the Impurity: Use HPLC to determine the percentage of the dipeptide impurity in your starting material.
-
Assess the Impact: The significance of this impurity depends on the length and intended use of your peptide. For short peptides or those where the sequence is critical for function, even a small amount of the "+1" impurity can be problematic.
-
Purification of the Starting Material: The most effective solution is to purify the Fmoc-Glu(OtBu)-OH raw material to remove the dipeptide impurity before beginning your peptide synthesis. Recrystallization is a potential method for purification.
-
Final Peptide Purification: If the synthesis has already been completed, a highly efficient purification method, such as preparative HPLC, will be required to separate the target peptide from the "+1" impurity. This can be challenging and may result in a lower overall yield of the desired pure peptide.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This protocol provides a general framework for the analysis of Fmoc-Glu(OtBu)-OH and its potential impurities. Optimization may be required for your specific instrumentation and columns.
| Parameter | Specification |
| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 30-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a 1:1 mixture of Mobile Phase A and B to a concentration of 1 mg/mL. |
Recrystallization of Fmoc-Glu(OtBu)-OH
This protocol is a general guideline for the purification of Fmoc-amino acids and may require optimization for Fmoc-Glu(OtBu)-OH.
| Step | Procedure |
| 1. Dissolution | Dissolve the crude Fmoc-Glu(OtBu)-OH in a minimal amount of a suitable hot solvent, such as a mixture of ethyl acetate and hexane or toluene.[8] |
| 2. Cooling | Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization. |
| 3. Filtration | Collect the crystals by vacuum filtration. |
| 4. Washing | Wash the crystals with a small amount of cold solvent. |
| 5. Drying | Dry the purified crystals under vacuum. |
| 6. Purity Check | Analyze the purity of the recrystallized material by HPLC. |
Visualizations
Caption: Formation of dipeptide and pyroglutamate impurities and their impact on SPPS.
Caption: Troubleshooting workflow for failed peptide synthesis due to purity issues.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mesalabs.com [mesalabs.com]
- 3. CN109115899A - A kind of analysis method of Fmoc amino acid - Google Patents [patents.google.com]
- 4. phenomenex.com [phenomenex.com]
- 5. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-pyroglutamate spontaneously formed from L-glutamate inhibits growth of the hyperthermophilic archaeon Sulfolobus solfataricus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JP2016523812A - Methods for increasing pyroglutamic acid formation of proteins - Google Patents [patents.google.com]
- 8. ajpamc.com [ajpamc.com]
Technical Support Center: Optimizing Glu(OtBu) Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction time for Fmoc-Glu(OtBu)-OH coupling in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction time for a standard Fmoc-Glu(OtBu)-OH coupling?
A standard coupling reaction for Fmoc-Glu(OtBu)-OH is often complete within 30 to 60 minutes at room temperature. However, the optimal time can vary depending on the specific coupling reagents, the nature of the N-terminal amino acid of the peptide on the resin, and the overall sequence.[1][2] It is always recommended to monitor the reaction for completion.
Q2: Is Fmoc-Glu(OtBu)-OH considered a "difficult" amino acid to couple?
Fmoc-Glu(OtBu)-OH is not typically classified as one of the most difficult amino acids to couple, such as sterically hindered amino acids like Val or Ile. However, challenges can arise, particularly in long or aggregation-prone peptide sequences. The bulky tert-butyl (OtBu) protecting group on the side chain can also contribute to steric hindrance in certain contexts.
Q3: What are the most common coupling reagents recommended for Fmoc-Glu(OtBu)-OH?
A variety of coupling reagents can be effectively used for Fmoc-Glu(OtBu)-OH coupling. Commonly used and recommended reagents include aminium/uronium salts like HBTU and HATU, or a combination of a carbodiimide like DIC with an additive such as HOBt or OxymaPure.[3][4][5][6] HATU is generally considered more reactive and faster than HBTU.[5][6]
Q4: What is the purpose of the OtBu protecting group on the glutamic acid side chain?
The O-tert-butyl (OtBu) ester protects the gamma-carboxyl group of the glutamic acid side chain. This is crucial to prevent unwanted side reactions during peptide synthesis, such as the formation of a branch peptide chain.[3][7] The OtBu group is stable under the basic conditions used for Fmoc deprotection but is readily removed during the final acidic cleavage of the peptide from the resin.[7]
Q5: Can N-terminal Glu(OtBu) lead to side reactions?
Yes, an N-terminal glutamic acid residue can undergo cyclization to form pyroglutamate (pGlu).[8][9][10][11] This reaction occurs spontaneously, especially under acidic or basic conditions and at elevated temperatures, and results in the loss of the N-terminal amine, effectively terminating the peptide chain elongation.[8][9][10][11]
Troubleshooting Guide
Issue 1: Incomplete or Slow Coupling of Fmoc-Glu(OtBu)-OH
Symptom: A positive ninhydrin test (blue or faint blue beads) after the standard coupling time.[12][13][14]
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Steric Hindrance: The N-terminal amino acid on the resin is bulky, impeding the approach of the activated Glu(OtBu). | - Extend Reaction Time: Increase the coupling time to 2 hours or more and re-monitor. - Double Coupling: If the reaction is still incomplete, perform a second coupling with fresh reagents. - Use a More Reactive Coupling Reagent: Switch from HBTU to HATU, or from DIC/HOBt to a phosphonium-based reagent like PyBOP.[4][5] |
| Peptide Aggregation: The growing peptide chain on the resin is aggregated, limiting reagent accessibility. | - Change Solvent: Switch from DMF to NMP or a mixture of DMF/DCM. - Increase Temperature: Perform the coupling at a moderately elevated temperature (e.g., 35-40°C), but be cautious of potential side reactions. |
| Suboptimal Reagent Concentration or Quality: The coupling reagents or the Fmoc-Glu(OtBu)-OH may be degraded or at an incorrect concentration. | - Use Fresh Reagents: Ensure all reagents, especially the coupling agents and DIPEA, are fresh and of high purity. - Verify Stoichiometry: Double-check the molar equivalents of the amino acid, coupling reagent, and base. A common ratio is 1:0.9:2 (Amino Acid:Coupling Reagent:Base). |
Issue 2: Pyroglutamate Formation at the N-Terminus
Symptom: Mass spectrometry analysis of the final peptide shows a species with a mass loss of 18 Da from the expected mass of the full-length peptide containing an N-terminal Glu.[8][11]
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Prolonged exposure to basic or acidic conditions during synthesis. | - Minimize Deprotection Time: Use the minimum time necessary for complete Fmoc removal. - Avoid Delays: Proceed with the coupling step immediately after Fmoc deprotection and washing. |
| Elevated temperatures during coupling. | - Perform Coupling at Room Temperature: Avoid heating the reaction unless necessary to overcome aggregation. |
| Final Cleavage Conditions. | - While less common during the final cleavage, ensure the cleavage cocktail and time are optimized for the specific peptide. |
Experimental Protocols
Standard Fmoc-Glu(OtBu)-OH Coupling Protocol (using HATU)
-
Resin Preparation: After the deprotection of the N-terminal Fmoc group of the peptide-resin and subsequent washing with DMF, ensure the resin is well-swollen in DMF.
-
Activation of Fmoc-Glu(OtBu)-OH:
-
In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3-5 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 30-60 minutes.
-
-
Monitoring:
-
Take a small sample of the resin beads and wash them thoroughly with DMF.
-
Perform a ninhydrin test to check for the presence of free primary amines.
-
-
Washing:
-
If the ninhydrin test is negative (beads remain colorless or yellow), wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.[15]
-
The resin is now ready for the next deprotection and coupling cycle.
-
Troubleshooting Protocol: Double Coupling for Incomplete Reaction
-
Initial Coupling and Monitoring:
-
Follow the standard coupling protocol as described above.
-
If the ninhydrin test is positive (blue beads), indicating an incomplete reaction, proceed with a double coupling.
-
-
First Wash:
-
Wash the resin thoroughly with DMF (3 times) to remove the initial coupling solution.
-
-
Second Coupling:
-
Prepare a fresh solution of activated Fmoc-Glu(OtBu)-OH as described in the standard protocol.
-
Add this new solution to the resin.
-
Agitate the reaction vessel at room temperature for an additional 30-60 minutes.
-
-
Final Monitoring and Washing:
-
Perform another ninhydrin test.
-
If the test is negative, wash the resin extensively with DMF (5 times) to ensure all reagents are removed.
-
If the test is still positive, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.
-
Protocol for Ninhydrin (Kaiser) Test
-
Sample Preparation:
-
Collect a small sample of resin beads (approximately 1-5 mg) in a small glass test tube.
-
Wash the beads thoroughly with DMF and then with methanol or ethanol to remove any residual DMF.
-
-
Reagent Addition:
-
Incubation:
-
Heat the test tube at 100-110°C for 3-5 minutes.[13]
-
-
Interpretation:
-
Positive Result (Incomplete Coupling): The resin beads and the solution turn a deep blue or purple color, indicating the presence of free primary amines.
-
Negative Result (Complete Coupling): The resin beads and the solution remain yellow or colorless.
-
Visualizations
References
- 1. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bot Detection [iris-biotech.de]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. kilobio.com [kilobio.com]
Technical Support Center: Fmoc-Glu(OtBu)-OH & Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of water content in Fmoc-Glu(OtBu)-OH on solid-phase peptide synthesis (SPPS). Below, you will find frequently asked questions, troubleshooting guides, experimental protocols, and data summaries to address common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary impact of water in Fmoc-Glu(OtBu)-OH on my peptide synthesis?
A1: The primary impact of water is the hydrolysis of the activated Fmoc-Glu(OtBu)-OH intermediate during the coupling step. This hydrolysis competes with the desired peptide bond formation, leading to a lower coupling efficiency. Consequently, this can result in decreased peptide yield and purity, with an increase in deletion sequences (peptides missing the glutamic acid residue).
Q2: How does water interfere with the coupling reaction?
A2: In solid-phase peptide synthesis, the carboxylic acid of Fmoc-Glu(OtBu)-OH is activated by a coupling reagent (e.g., carbodiimides like DIC or uronium salts like HATU) to form a highly reactive species. Water, being a nucleophile, can attack this activated intermediate, leading to the regeneration of the original carboxylic acid and consumption of the coupling reagent. This process prevents the amino group of the growing peptide chain from reacting, thus inhibiting peptide bond formation.
Q3: What is an acceptable level of water content in Fmoc-Glu(OtBu)-OH?
A3: While there is no universally defined strict cutoff, it is highly recommended to use Fmoc-amino acids with the lowest possible water content, ideally below 0.5% (w/w). High-purity reagents are crucial for successful peptide synthesis, and minimizing water content is a key aspect of this. For challenging or long peptide sequences, even lower water content is desirable.
Q4: How can I determine the water content in my vial of Fmoc-Glu(OtBu)-OH?
A4: The most accurate and widely used method for determining water content in solid reagents is Karl Fischer titration. This technique is highly specific to water and can provide precise quantitative results.
Q5: What should I do if I suspect my Fmoc-Glu(OtBu)-OH has a high water content?
A5: If you suspect high water content, it is advisable to dry the reagent before use. This can be achieved by dissolving the Fmoc-Glu(OtBu)-OH in a suitable organic solvent, followed by removal of the solvent under vacuum. Alternatively, drying in a vacuum oven at a mild temperature can also be effective.
Troubleshooting Guide
| Symptom | Potential Cause | Troubleshooting Steps |
| Low peptide yield | Incomplete coupling due to hydrolysis of activated Fmoc-Glu(OtBu)-OH. | 1. Determine the water content of your Fmoc-Glu(OtBu)-OH using Karl Fischer titration.2. If the water content is high (>0.5%), dry the reagent before use (see Experimental Protocols).3. Use anhydrous solvents for your coupling reactions.4. Increase the equivalents of Fmoc-Glu(OtBu)-OH and coupling reagent. |
| Presence of deletion sequences (mass corresponding to peptide minus Glu) | Failed coupling of Fmoc-Glu(OtBu)-OH. | 1. Follow the steps for troubleshooting low peptide yield.2. Ensure your coupling reagents are fresh and have not been exposed to moisture.3. Optimize your coupling time; longer coupling may not compensate for hydrolyzed reagent. |
| Inconsistent synthesis results between different batches of Fmoc-Glu(OtBu)-OH | Variation in water content between batches. | 1. Always check the certificate of analysis for the specified water content.2. Perform a Karl Fischer titration on each new batch to confirm the water content.3. Standardize a drying procedure for all batches before use to ensure consistency. |
Data Presentation
Table 1: Impact of Water Content on Coupling Efficiency (Generalized for Fmoc-Amino Acids)
| Water Content in Fmoc-Amino Acid (% w/w) | Expected Impact on Coupling Efficiency | Potential Consequence on Final Peptide Purity |
| < 0.1% | Negligible | High purity, minimal deletion sequences |
| 0.1% - 0.5% | Minor reduction | Generally acceptable for short peptides, may see minor deletion peaks |
| 0.5% - 1.0% | Moderate reduction | Increased presence of deletion sequences, purification may be more challenging |
| > 1.0% | Significant reduction | Low yield of the target peptide, major deletion impurities, difficult purification |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration (General Method)
This protocol provides a general procedure for determining the water content in an Fmoc-amino acid sample using a coulometric Karl Fischer titrator.
Materials:
-
Coulometric Karl Fischer titrator
-
Anode and cathode reagents (specific to the instrument)
-
Hydranal™-Water Standard
-
Anhydrous methanol or appropriate solvent for the sample
-
Fmoc-Glu(OtBu)-OH sample
-
Analytical balance
Procedure:
-
Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean and dry.
-
Solvent Addition: Add the appropriate volume of anhydrous solvent to the titration cell.
-
Pre-titration: Start the pre-titration to neutralize any residual water in the solvent until a stable baseline (drift) is achieved.
-
Standardization: Accurately weigh a specific amount of the water standard and add it to the cell. The instrument will titrate the water and the result will be used to calibrate the reagent.
-
Sample Analysis: a. Accurately weigh a sample of Fmoc-Glu(OtBu)-OH (typically 50-100 mg). b. Quickly add the sample to the titration cell. c. The instrument will automatically start the titration of the water present in the sample. d. The result is typically displayed as a percentage or in parts per million (ppm) of water.
-
Data Recording: Record the water content of the sample. It is recommended to perform the measurement in triplicate and calculate the average.
Protocol 2: Drying of Fmoc-Glu(OtBu)-OH
This protocol describes a method for drying Fmoc-Glu(OtBu)-OH that may have absorbed moisture.
Materials:
-
Fmoc-Glu(OtBu)-OH
-
Anhydrous toluene or other suitable azeotropic solvent
-
Round-bottom flask
-
Rotary evaporator
-
High-vacuum pump
-
Desiccator
Procedure:
-
Dissolution: Place the Fmoc-Glu(OtBu)-OH in a round-bottom flask and add a sufficient amount of anhydrous toluene to dissolve it completely.
-
Azeotropic Removal of Water: Connect the flask to a rotary evaporator and remove the solvent under reduced pressure. The toluene will form an azeotrope with water, effectively removing it.
-
High-Vacuum Drying: Once the bulk of the solvent is removed, place the flask on a high-vacuum line for several hours to remove any residual solvent and water.
-
Storage: Once completely dry, store the Fmoc-Glu(OtBu)-OH in a tightly sealed container inside a desiccator to prevent re-absorption of moisture.
Visualizations
Caption: Workflow for handling Fmoc-Glu(OtBu)-OH based on water content.
Caption: Competing reactions of activated Fmoc-Glu(OtBu)-OH in the presence of water.
How to confirm complete removal of the OtBu protecting group
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals regarding the complete removal of the tert-butyl (OtBu) protecting group.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most reliable for confirming complete OtBu deprotection?
A1: The most reliable methods for confirming the complete removal of the OtBu protecting group are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Thin-Layer Chromatography (TLC) is often used for initial, qualitative reaction monitoring.
Q2: What are the characteristic signals to look for in ¹H NMR to confirm OtBu removal?
A2: In ¹H NMR spectroscopy, the presence of the OtBu group is characterized by a sharp singlet peak corresponding to the nine equivalent protons of the tert-butyl group, typically appearing in the range of δ 1.4-1.6 ppm. Complete deprotection is indicated by the disappearance of this signal. The appearance of a new signal corresponding to the deprotected functional group (e.g., a carboxylic acid proton, which is often a broad singlet) further confirms the reaction's completion.
Q3: How can Mass Spectrometry be used to verify OtBu deprotection?
A3: Mass Spectrometry is a powerful tool to confirm deprotection by observing the mass change in the molecule. The OtBu group has a mass of 56 Da (corresponding to the C₄H₈ fragment that is lost). Upon successful deprotection, the mass of the product will be 56 Da less than the starting material. This mass difference can be readily detected by techniques like LC-MS or GC-MS.[1]
Q4: Can I use TLC to monitor the progress of the deprotection reaction?
A4: Yes, Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction. The starting material (with the OtBu group) and the deprotected product will have different polarities and thus different retention factors (Rf values) on a TLC plate. Typically, the deprotected product (e.g., a carboxylic acid) is more polar and will have a lower Rf value than the starting material. By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the starting material spot and the appearance of the product spot. Complete conversion is indicated when the starting material spot is no longer visible.
Q5: What are some common issues that lead to incomplete OtBu deprotection?
A5: Incomplete deprotection can arise from several factors:
-
Insufficient acid strength or concentration: The acid used for deprotection (e.g., trifluoroacetic acid - TFA) may not be strong enough or used in a high enough concentration to drive the reaction to completion.[1]
-
Short reaction time: The reaction may not have been allowed to proceed for a sufficient duration.[2]
-
Low temperature: Some deprotection reactions require elevated temperatures to proceed at a reasonable rate.
-
Steric hindrance: A sterically hindered OtBu group may be more difficult to remove.
-
Presence of acid-sensitive functional groups: In complex molecules, milder deprotection conditions may be used to avoid cleaving other protecting groups, which can sometimes lead to incomplete removal of the OtBu group.
Q6: Are there any common side reactions to be aware of during OtBu deprotection?
A6: A common side reaction, particularly in peptide synthesis, is the alkylation of sensitive residues by the released tert-butyl cation.[3] Amino acids like tryptophan and methionine are susceptible to this side reaction.[3] To prevent this, "scavengers" such as triisopropylsilane (TIS) or water are often added to the reaction mixture to trap the tert-butyl cation.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient acid strength or concentration. | Increase the concentration of the acid (e.g., use a higher percentage of TFA). |
| Short reaction time. | Extend the reaction time and monitor by TLC or HPLC until the starting material is consumed.[2] | |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Steric hindrance around the OtBu group. | Use a stronger acid or a different deprotection method. Consider a two-step cleavage strategy.[1] | |
| Side Product Formation (e.g., Alkylation) | Reactive tert-butyl cation. | Add scavengers like triisopropylsilane (TIS), water, or thioanisole to the reaction mixture.[1][2] |
| Degradation of the Target Molecule | Acid-labile functional groups are present. | Use milder deprotection conditions (e.g., lower acid concentration, shorter reaction time, lower temperature) or a different protecting group strategy. |
Experimental Protocols
Monitoring OtBu Deprotection by ¹H NMR
-
Sample Preparation: Withdraw a small aliquot from the reaction mixture. Quench the acid with a suitable base (e.g., a drop of pyridine or triethylamine) if necessary. Remove the solvent under reduced pressure. Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis: Integrate the peak corresponding to the OtBu group (singlet, ~1.4-1.6 ppm) and a characteristic peak of the product. The disappearance of the OtBu signal and the appearance of new signals corresponding to the deprotected product indicate the reaction's progress.
| Group | Typical ¹H NMR Chemical Shift (δ) | Appearance |
| tert-Butyl (OtBu) | 1.4 - 1.6 ppm | Singlet (9H) |
| Carboxylic Acid (-COOH) | 10 - 13 ppm | Broad Singlet (1H) |
Confirmation of OtBu Deprotection by LC-MS
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
LC-MS Analysis: Inject the sample onto an appropriate HPLC column connected to a mass spectrometer.
-
Data Analysis: Analyze the mass spectrum of the starting material and the product peaks. A mass decrease of 56 Da in the product peak compared to the starting material peak confirms the removal of the OtBu group.
| Compound | Expected Mass Change |
| Starting Material (with OtBu) | M |
| Deprotected Product | M - 56 |
Visual Workflows
Caption: General experimental workflow for OtBu deprotection and analysis.
Caption: Troubleshooting logic for incomplete OtBu deprotection.
References
Technical Support Center: Synthesis of Hydrophobic Peptides Containing Glu(OtBu)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of hydrophobic peptides incorporating the tert-butyl protected glutamic acid residue, Glu(OtBu).
Troubleshooting Guide
This guide addresses common issues encountered during the solid-phase peptide synthesis (SPPS) of hydrophobic peptides containing Glu(OtBu).
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Peptide | Poor Solvation and Aggregation: The growing peptide chain, rich in hydrophobic residues, can aggregate on the resin, leading to incomplete coupling and deprotection steps.[1][2] | - Optimize Solvent System: Switch from DMF to NMP, or use a "magic mixture" of DCM/DMF/NMP (1:1:1) to improve solvation.[1] The addition of chaotropic agents (e.g., NaClO4) or nonionic detergents can also disrupt aggregation.[2] - Elevated Temperature: Perform coupling reactions at a higher temperature to disrupt secondary structures. Microwave heating can accelerate coupling but should be used with caution to avoid racemization.[2] - Resin Selection: Utilize a low-substitution resin or switch to a more hydrophilic resin backbone like PEG-grafted resins (e.g., TentaGel) to minimize on-resin aggregation.[1][3] |
| Incomplete Coupling Reactions (Confirmed by Kaiser Test) | Steric Hindrance: The bulky nature of the incoming protected amino acid and the aggregated peptide chain can hinder access to the N-terminus. Inefficient Coupling Reagent: The chosen coupling reagent may not be potent enough for difficult couplings. | - Choice of Coupling Reagent: Employ more efficient coupling reagents like HBTU, HATU, or COMU, often in combination with an additive like HOBt or Oxyma.[4] - Double Coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion. - Extended Coupling Times: Increase the reaction time for the coupling step. |
| Incomplete Fmoc-Deprotection | Peptide Aggregation: Aggregation can shield the N-terminal Fmoc group from the deprotection reagent (piperidine). | - Modify Deprotection Reagent: Add DBU (1-2%) to the piperidine/DMF solution to increase the basicity and efficiency of Fmoc removal. - Alternative Solvents: Use NMP as the solvent for the deprotection step to improve swelling and reduce aggregation.[5] |
| Presence of Deletion Sequences in Final Product | Incomplete Coupling or Deprotection: Failure in either of these steps will result in the omission of an amino acid in the sequence. | - Implement Capping Step: After a difficult coupling, cap any unreacted N-termini with acetic anhydride to prevent the formation of deletion peptides. - Address Aggregation: Employ the strategies mentioned above to combat aggregation, which is the root cause of incomplete reactions. |
| Difficulty in Cleaving the Peptide from the Resin | Poor Accessibility of Cleavage Cocktail: The collapsed, hydrophobic peptide on the resin can prevent the cleavage reagent from reaching the linker. | - Optimize Cleavage Cocktail: Use a standard cleavage cocktail such as Reagent K (TFA/phenol/water/thioanisole/EDT) or Reagent R for peptides containing arginine.[6] Ensure a sufficient volume of the cocktail is used (10-15 mL per gram of resin).[7] - Extended Cleavage Time: Increase the cleavage time to 3-4 hours, but monitor for potential side reactions. |
| Poor Solubility of the Cleaved Peptide | Inherent Hydrophobicity: The final peptide sequence is highly hydrophobic, leading to poor solubility in aqueous and common organic solvents. | - Use of Solubilizing Tags: Synthesize the peptide with a temporary hydrophilic tag (e.g., a poly-lysine or poly-arginine sequence) attached to the N- or C-terminus or a side chain. This tag is cleaved off after purification.[8] - Solvent Optimization for Purification: Use solvents like formic acid, acetic acid, or hexafluoroisopropanol (HFIP) to dissolve the peptide for HPLC purification.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the role of the OtBu protecting group on glutamic acid in the synthesis of hydrophobic peptides?
The tert-butyl (OtBu) group is a standard acid-labile side-chain protecting group for glutamic acid in Fmoc-based solid-phase peptide synthesis.[9] It effectively masks the carboxylic acid side chain of Glu during peptide elongation, preventing unwanted side reactions. The OtBu group is stable to the basic conditions used for Fmoc removal (piperidine in DMF) but is readily cleaved simultaneously with the peptide from the resin using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[9][10]
Q2: Which resin is most suitable for synthesizing a hydrophobic peptide containing Glu(OtBu)?
The choice of resin is critical for the successful synthesis of hydrophobic peptides.[1]
-
Polystyrene (PS) Resins (e.g., Wang, Rink Amide): These are cost-effective and have good swelling in common organic solvents. However, their hydrophobic nature can exacerbate peptide aggregation.[1]
-
PEG-Grafted Resins (e.g., TentaGel, ChemMatrix): These resins have a polyethylene glycol (PEG) backbone, which imparts a more hydrophilic character. This improves solvation of the growing peptide chain, reduces aggregation, and often leads to higher purity and yield for difficult sequences.[1][3]
-
Low-Loading Resins: Using a resin with a lower substitution level (e.g., 0.2-0.4 mmol/g) increases the distance between peptide chains, which can help to minimize inter-chain aggregation.
For a hydrophobic peptide containing Glu(OtBu), a PEG-grafted resin or a low-loading polystyrene resin is generally recommended.
Q3: What are the best coupling reagents for incorporating Glu(OtBu) and other amino acids in a hydrophobic sequence?
Standard carbodiimide reagents like DIC may not be efficient enough for coupling amino acids in a hydrophobic sequence due to aggregation and steric hindrance. More potent coupling reagents are recommended:
-
Uronium/Aminium Salts: HBTU, HATU, and HCTU are highly efficient and widely used. HATU is particularly effective for sterically hindered couplings.
-
Phosphonium Salts: PyBOP and PyAOP are also very effective coupling reagents.
-
Oxyma-based Reagents: COMU is a newer generation coupling reagent that is highly efficient and has the advantage of not being based on potentially explosive benzotriazoles.
It is also common practice to use an additive such as HOBt or Oxyma Pure with the coupling reagent to enhance efficiency and suppress racemization.
Q4: How can I monitor the progress of the synthesis?
Regular monitoring is crucial to identify and troubleshoot problems early.
-
Kaiser Test: This colorimetric test is used to detect the presence of free primary amines on the resin after a coupling step. A positive result (blue beads) indicates incomplete coupling.
-
Fmoc-Quantification: After Fmoc deprotection, the concentration of the dibenzofulvene-piperidine adduct in the filtrate can be measured by UV spectrophotometry to quantify the free amines and ensure deprotection is complete.
-
Test Cleavage: A small amount of the peptide-resin can be cleaved, and the resulting peptide analyzed by HPLC and mass spectrometry to check the sequence integrity at intermediate stages.[10]
Q5: What is a suitable cleavage cocktail for a hydrophobic peptide containing Glu(OtBu)?
The cleavage cocktail must efficiently cleave the peptide from the resin and remove all side-chain protecting groups, including the OtBu from glutamic acid. A common and effective cocktail is Reagent K :
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
The scavengers (phenol, water, thioanisole, EDT) are essential to trap the reactive carbocations generated during the cleavage of the protecting groups, preventing side reactions with sensitive amino acids like tryptophan and methionine.[6][7]
Experimental Protocols
Protocol 1: Standard Solid-Phase Synthesis of a Hydrophobic Peptide Containing Glu(OtBu)
This protocol outlines a general procedure for manual Fmoc-SPPS.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide, 0.3 mmol/g) in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Resin Washing and Drying: Wash the peptide-resin with DMF, DCM, and methanol, then dry thoroughly under vacuum.
Protocol 2: Cleavage and Deprotection
-
Prepare Cleavage Cocktail: Prepare Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5) fresh.
-
Cleavage Reaction:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the cleavage cocktail (10 mL per gram of resin) and agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether (10 times the volume of the filtrate).
-
Centrifuge the mixture to pellet the peptide.
-
-
Washing and Drying:
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in an appropriate solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Purify the peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Visualizations
Caption: Standard workflow for the solid-phase synthesis of a hydrophobic peptide.
Caption: Troubleshooting decision tree for hydrophobic peptide synthesis.
References
- 1. chempep.com [chempep.com]
- 2. Solid phase synthesis of hydrophobic difficult sequence peptides on BDDMA-PS support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins - Amerigo Scientific [amerigoscientific.com]
- 4. peptide.com [peptide.com]
- 5. Making sure you're not a bot! [tuprints.ulb.tu-darmstadt.de]
- 6. glenresearch.com [glenresearch.com]
- 7. people.uniurb.it [people.uniurb.it]
- 8. genscript.com [genscript.com]
- 9. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Managing Steric Hindrance with Glu(OtBu) in Complex Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with steric hindrance when using Glu(OtBu) in complex peptide synthesis.
Troubleshooting Guides
Question: My coupling reaction is incomplete when incorporating Glu(OtBu) next to a bulky amino acid. How can I improve the coupling efficiency?
Answer:
Incomplete coupling involving the sterically demanding Glu(OtBu) residue is a common issue. The bulky tert-butyl group can hinder the approach of the incoming activated amino acid. Here are several strategies to improve coupling efficiency:
-
Optimize Coupling Reagents: Standard coupling reagents may be insufficient. Switch to a more potent activating agent known to perform well with sterically hindered amino acids.[1] Reagents like HATU, HBTU, and PyBOP are excellent choices.[2] For particularly challenging couplings, consider COMU, which has shown coupling efficiencies comparable to HATU and is often more soluble.[1][3]
-
Increase Reaction Time and Equivalents: Extend the coupling reaction time (e.g., from 1-2 hours to 4-6 hours or even overnight). You can also increase the equivalents of the amino acid and coupling reagent (from 3-5 equivalents to 5-7 equivalents).
-
Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can provide the necessary energy to overcome the activation barrier. Microwave-assisted peptide synthesis can also be highly effective in driving difficult couplings to completion.
-
Solvent Choice: Ensure your solvents are fresh and of high purity. N-Methyl-2-pyrrolidone (NMP) is often a better solvent than Dimethylformamide (DMF) for improving the solubility of protected amino acids and enhancing coupling kinetics.
Question: I am observing significant peptide aggregation during the synthesis of a sequence containing multiple Glu(OtBu) residues. What can I do to minimize this?
Answer:
Peptide aggregation, particularly in hydrophobic sequences, can lead to incomplete reactions and low yields.[4] The presence of multiple bulky protecting groups like OtBu can exacerbate this issue. Consider the following strategies:
-
Incorporate "Disrupting" Elements:
-
Pseudoprolines: Introduce pseudoproline dipeptides at strategic locations (e.g., every 6-7 residues) to disrupt the formation of secondary structures that lead to aggregation.[4]
-
Backbone Protection: Utilize backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the α-nitrogen of an amino acid residue to prevent hydrogen bonding between peptide chains.[4]
-
-
Modify Synthesis Conditions:
-
Chaotropic Salts: Add chaotropic salts such as LiCl or KSCN to the reaction mixture to disrupt hydrogen bonding networks.[4]
-
Alternative Solvents: Use NMP instead of DMF, or a mixture of DMF and dimethyl sulfoxide (DMSO) to improve peptide solvation.[4]
-
Low-Substitution Resin: Synthesize the peptide on a resin with a lower substitution level to increase the distance between growing peptide chains, thereby reducing inter-chain aggregation.[4]
-
-
"Difficult Sequence" Protocols: Employ specialized protocols for "difficult sequences," which may involve a combination of the above strategies, as well as the use of stronger deprotection reagents like DBU in the Fmoc removal step.[4]
Question: The final TFA cleavage and deprotection of my peptide containing Glu(OtBu) is resulting in incomplete removal of the OtBu group. How can I ensure complete deprotection?
Answer:
Incomplete deprotection of the OtBu group can occur, especially if the peptide is long or prone to aggregation, which can shield the protecting group from the cleavage cocktail. Here are some troubleshooting steps:
-
Extended Cleavage Time: Increase the duration of the TFA cleavage reaction from the standard 2-3 hours to 4-6 hours.
-
Optimize Scavengers: Ensure the appropriate scavengers are used in the cleavage cocktail. A common and effective mixture is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). For peptides containing tryptophan, consider adding 1,2-ethanedithiol (EDT) to prevent modification of the indole side chain.
-
Improve Peptide Solubility during Cleavage: If the peptide precipitates during cleavage, it can hinder deprotection. Consider adding a small amount of a solubilizing agent like trifluoroethanol (TFE) to the cleavage cocktail.
-
Two-Stage Deprotection: For very difficult cases, a two-stage deprotection strategy can be employed. First, treat the resin-bound peptide with a milder TFA solution (e.g., 50% TFA in DCM) to swell the resin and partially deprotect the side chains. This is followed by a full-strength TFA cleavage cocktail.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using Glu(OtBu) in peptide synthesis?
A1: The primary advantage of the tert-butyl (OtBu) protecting group on the side chain of glutamic acid is its stability under the basic conditions used for Fmoc group removal (e.g., with piperidine).[4] It is then readily cleaved under the acidic conditions of the final TFA cleavage step, providing an orthogonal protection strategy. This prevents unwanted side reactions at the glutamic acid side chain during peptide elongation.
Q2: Are there any common side reactions associated with Glu(OtBu) itself?
A2: While generally stable, the bulky OtBu group can contribute to steric hindrance, leading to incomplete coupling reactions. Although less common than with aspartic acid, pyroglutamate formation can occur at the N-terminus if glutamic acid is the N-terminal residue, especially during prolonged coupling times or at elevated temperatures.
Q3: When should I consider using an alternative protecting group for glutamic acid?
A3: You should consider an alternative protecting group if you need to perform on-resin modifications of the glutamic acid side chain, such as cyclization or labeling. In such cases, a protecting group that can be removed orthogonally to both the Fmoc and OtBu groups is required. Additionally, if steric hindrance from the OtBu group is severely impacting coupling efficiency despite trying various optimization strategies, a less bulky protecting group might be beneficial.
Q4: What are some common alternatives to the OtBu protecting group for glutamic acid?
A4: Several alternative protecting groups for glutamic acid offer different deprotection strategies:
-
Allyl (OAll): The allyl ester is stable to both TFA and piperidine but can be selectively removed using a palladium catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger like phenylsilane. This allows for on-resin side-chain manipulation.
-
9-Fluorenylmethyl (OFm): This protecting group is labile to the same basic conditions used for Fmoc removal (e.g., piperidine in DMF).[5] This is useful for strategies where simultaneous deprotection of the N-terminus and a specific side chain is desired.
-
Benzyl (OBzl): While more common in Boc-SPPS, the benzyl ester can be used in Fmoc-SPPS. It is stable to the basic conditions of Fmoc removal but requires strong acid (like HF) or hydrogenolysis for cleavage, offering another layer of orthogonality.
Data Presentation
Table 1: Comparison of Coupling Reagent Efficiency for Sterically Hindered Couplings
Data presented is for the coupling of the sterically hindered amino acid Aib (α-aminoisobutyric acid), which serves as a model for challenging couplings, including those involving Glu(OtBu).
| Coupling Reagent | Additive | Base | Typical Coupling Time | Reported Yield/Purity | Reference |
| DIC | Oxyma | - | 10 min (Microwave) | High crude purity | [5][6] |
| HBTU | HOBt | DIPEA | 10-60 min | Significant yields | [6] |
| PyBOP | HOBt | DIPEA | 30-120 min | Higher yields than conventional methods | [7] |
| HATU | HOAt | DIPEA | 10-60 min | Generally high efficiency | [2] |
| COMU | - | DIPEA | 10-60 min | Comparable to HATU, good for hindered couplings | [1] |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling for a Sterically Hindered Position
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (5 equivalents relative to resin substitution) and HATU (4.9 equivalents) in DMF. Add DIPEA (10 equivalents) to the solution and vortex briefly.
-
Coupling: Immediately add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours. For extremely difficult couplings, the reaction time can be extended, or the temperature raised to 35°C.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) and proceed to the next cycle.
Protocol 2: On-Resin Deprotection of Glu(OAll)
-
Resin Preparation: Swell the peptide-resin in anhydrous and deoxygenated DCM or THF.
-
Scavenger Addition: Add the allyl scavenger, such as phenylsilane (PhSiH₃), in a significant excess (e.g., 25 equivalents).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄, (0.25-0.5 equivalents) to the resin suspension.
-
Reaction: Agitate the mixture under an inert atmosphere (e.g., argon or nitrogen) for 2-3 hours at room temperature.
-
Monitoring: Monitor the reaction by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS to confirm the removal of the allyl group.
-
Washing: Once the reaction is complete, wash the resin extensively with DCM, DMF, and a solution of sodium diethyldithiocarbamate in DMF (to scavenge residual palladium), followed by further DMF and DCM washes.
Visualizations
Caption: Workflow for a coupling cycle involving Glu(OtBu).
Caption: Troubleshooting decision tree for low-yield peptide synthesis.
Caption: Simplified mechanism of HATU-mediated peptide coupling.
References
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peptide.com [peptide.com]
- 5. Boc-glu(ofm)-oh | 123417-18-5 | Benchchem [benchchem.com]
- 6. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bot Detection [iris-biotech.de]
Validation & Comparative
A Comparative Guide to OtBu and OAll Protecting Groups for Glutamic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups for trifunctional amino acids is paramount to achieving high yields and purity. For glutamic acid (Glu), a frequently incorporated residue, the choice of a side-chain protecting group dictates the overall synthetic strategy, particularly when on-resin modifications such as cyclization or branching are desired. This guide provides an objective comparison of two commonly employed γ-carboxyl protecting groups for glutamic acid: the tert-butyl (OtBu) ester and the allyl (OAll) ester.
Executive Summary
The OtBu group is the standard, acid-labile protection for the γ-carboxyl group of glutamic acid in Fmoc-based SPPS. It is stable under the basic conditions used for Nα-Fmoc deprotection and is typically removed during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin. The OAll group, in contrast, offers orthogonal protection, as it is stable to both the basic conditions of Fmoc removal and the acidic conditions of final cleavage.[1] Its removal is achieved through palladium-catalyzed reactions, allowing for selective deprotection of the glutamic acid side chain while the peptide remains anchored to the solid support.[2][3] This feature is invaluable for the synthesis of complex peptides requiring on-resin modifications.
Data Presentation: OtBu vs. OAll
| Feature | OtBu (tert-butyl) | OAll (allyl) |
| Protection Type | Acid-labile ester | Palladium-cleavable ester |
| Orthogonality | Orthogonal to Fmoc (base-labile) | Orthogonal to Fmoc (base-labile) and TFA-labile groups |
| Stability | Stable to basic conditions (e.g., piperidine)[4] | Stable to both acidic (TFA) and basic (piperidine) conditions[1][5] |
| Common Application | Standard protection in linear Fmoc-SPPS | On-resin cyclization, branching, and side-chain modification[1][3] |
| Reported Yields | High yields in standard SPPS, though specific coupling/deprotection yields are context-dependent.[6] | A 71% yield was reported for a synthesis step involving an OAll-protected glutamic acid derivative, with a subsequent deprotection and Fmoc-protection step yielding 69%.[3] |
| Potential Side Reactions | Formation of tert-butyl cations upon deprotection can lead to side reactions with nucleophilic residues (e.g., Trp, Met), requiring scavengers. | The unhindered nature of the allyl group may offer less protection against aspartimide formation in adjacent aspartic acid residues compared to the bulkier OtBu group.[5] |
Experimental Protocols
Synthesis of Protected Glutamic Acid Derivatives
Protocol 1: Synthesis of Fmoc-Glu(OtBu)-OH
This protocol is based on a multi-step procedure involving the initial formation of Glu(OtBu)₂ followed by selective deprotection and Fmocylation.
-
Preparation of Glu(OtBu)₂: Glutamic acid is reacted with tert-butyl acetate in the presence of a catalytic amount of perchloric acid. The reaction is typically carried out at 10-20°C for 24-48 hours. The product is isolated by extraction and washing with a mild base.
-
Selective Deprotection: The di-tert-butyl ester is treated with a copper salt (e.g., CuCl₂) to selectively coordinate and facilitate the hydrolysis of the α-ester, yielding Glu(OtBu).
-
Fmoc Protection: The resulting amino acid is then reacted with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) under basic conditions (pH 8-9) to yield the final product, Fmoc-Glu(OtBu)-OH. The product is purified by crystallization.
Protocol 2: Synthesis of Fmoc-Glu(OAll)-OH
This protocol involves the direct esterification of the γ-carboxyl group of glutamic acid.
-
Nα-Protection: The α-amino group of L-glutamic acid is first protected with the Fmoc group using Fmoc-OSu in a suitable solvent system like aqueous dioxane with a mild base (e.g., sodium bicarbonate) to maintain a basic pH.
-
γ-Esterification: The γ-carboxyl group of the Nα-Fmoc-protected glutamic acid is then esterified using allyl alcohol. This can be achieved through various esterification methods, such as using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Purification: The final product, Fmoc-Glu(OAll)-OH, is purified by column chromatography to remove any unreacted starting materials and byproducts.
On-Resin Deprotection of Glutamic Acid Side Chain
Protocol 3: On-Resin Deprotection of Glu(OtBu)
Selective on-resin deprotection of the OtBu group is less common due to the harsh acidic conditions typically required. However, milder Lewis acid-based methods have been reported.
-
Resin Swelling: The peptidyl-resin is swelled in a suitable solvent such as dichloromethane (DCM).
-
Deprotection Cocktail: A solution of a Lewis acid, such as zinc bromide (ZnBr₂), in DCM is prepared.
-
Deprotection Reaction: The peptidyl-resin is treated with the ZnBr₂ solution and agitated at room temperature. The reaction progress can be monitored by cleaving a small amount of resin and analyzing the peptide by mass spectrometry.
-
Washing: Upon completion, the resin is thoroughly washed with DCM, followed by a chelating agent solution (e.g., 0.5% diisopropylethylamine in DMF) to remove residual Lewis acid, and finally with DMF and DCM.
Protocol 4: On-Resin Deprotection of Glu(OAll)
This is a standard protocol for the selective deprotection of the allyl ester on the solid support.
-
Resin Preparation: The peptidyl-resin is washed and swelled in an appropriate anhydrous, deoxygenated solvent, typically DCM or THF.
-
Deprotection Cocktail: A solution of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a scavenger, such as phenylsilane (PhSiH₃), is prepared in the reaction solvent.
-
Deprotection Reaction: The deprotection cocktail is added to the resin, and the reaction vessel is purged with an inert gas (e.g., argon or nitrogen). The reaction is allowed to proceed at room temperature with gentle agitation for a specified time, often in multiple treatments (e.g., 3 x 30 minutes).[3]
-
Washing and Scavenging: After the reaction, the resin is thoroughly washed with the reaction solvent, followed by a scavenger solution to remove residual palladium catalyst (e.g., 0.5% sodium diethyl dithiocarbamate in DMF).[3] The resin is then washed extensively with DMF and DCM to prepare for the subsequent coupling step.
Visualizations
Chemical Structures
Orthogonal Deprotection Schemes
Comparative Experimental Workflow for Side-Chain Modification
Conclusion
The choice between OtBu and OAll as a protecting group for the glutamic acid side chain is fundamentally driven by the synthetic objective. For the routine synthesis of linear peptides where side-chain modification is not required, the cost-effectiveness and simplicity of the OtBu group make it the preferred choice. Its removal during the final cleavage step streamlines the workflow.
Conversely, for the synthesis of complex peptides involving on-resin cyclization, branching, or the introduction of specific functionalities onto the glutamic acid side chain, the OAll protecting group is indispensable. Its orthogonality to both Fmoc and TFA-labile protecting groups provides the necessary synthetic flexibility to perform these modifications selectively on the solid support. While the use of a palladium catalyst adds complexity and cost to the synthesis, the ability to construct intricate peptide architectures that are otherwise inaccessible justifies its application in advanced peptide synthesis and drug development. Researchers should carefully consider the final peptide structure and the synthetic route to make an informed decision on the most appropriate protecting group strategy.
References
- 1. peptide.com [peptide.com]
- 2. Fmoc-Glu(OAll)-OH [cem.com]
- 3. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. nbinno.com [nbinno.com]
A Comparative Guide to Alternative Protecting Groups for the Glutamic Acid Side Chain
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate protecting group for the side chain of glutamic acid is a critical decision that can significantly impact the overall efficiency and success of the synthesis. The traditional tert-butyl (tBu) protecting group, while widely used, is not always the optimal choice, especially in the synthesis of complex peptides requiring orthogonal deprotection strategies. This guide provides an objective comparison of common and alternative protecting groups for the glutamic acid side chain, supported by available experimental data and detailed protocols.
Comparison of Key Performance Parameters
The choice of a protecting group influences several key aspects of peptide synthesis, including the final peptide yield, purity, and the ease of deprotection. The following table summarizes the performance of the most common protecting groups for the glutamic acid side chain based on available data in the literature. It is important to note that direct comparative studies under identical conditions are limited, and thus the data presented here is a synthesis of information from various sources.
| Protecting Group | Chemical Structure | Stability | Deprotection Conditions | Reported Peptide Yield | Reported Peptide Purity | Key Advantages & Disadvantages |
| tert-Butyl (tBu) | -(CH₃)₃ | Stable to piperidine. Labile to strong acids. | 95% Trifluoroacetic acid (TFA)[1] | Generally high | High | Advantages: High stability, widely used, and well-established protocols.[1] Disadvantages: Requires strong acid for removal, which can be harsh on sensitive peptides. Not orthogonal to other acid-labile groups. |
| Allyl (All) | -CH₂CH=CH₂ | Stable to TFA and piperidine.[2] | Pd(PPh₃)₄ / Phenylsilane in DCM | Variable, generally good | Good to high | Advantages: Fully orthogonal to Fmoc/tBu strategies, allowing for selective deprotection.[2] Mild deprotection conditions. Disadvantages: Requires a palladium catalyst which can be expensive and may require thorough removal. |
| 2-Phenylisopropyl (2-PhiPr) | -C(CH₃)₂Ph | Stable to piperidine. Labile to very mild acid. | 1% TFA in Dichloromethane (DCM)[2] | Good | Good | Advantages: Can be removed under very mild acidic conditions, offering orthogonality to tBu groups.[2] Disadvantages: More acid-labile than tBu, which may lead to premature deprotection in some cases. |
| 4-Pyridylmethyl (Pym) | -CH₂-C₅H₄N | Stable to TFA and piperidine. | Hydrogenation (e.g., H₂, Pd/C) | High | High | Advantages: Imparts a positive charge to the peptide, aiding in solubility and ESI-MS characterization. Readily removed in high yield. Disadvantages: Requires hydrogenation, which may not be compatible with all peptide sequences (e.g., those containing other reducible groups). |
Potential Side Reactions
A critical consideration in selecting a protecting group is the potential for side reactions. For glutamic acid, a common side reaction is the formation of pyroglutamate, a cyclic derivative that can be difficult to separate from the desired peptide.[3]
-
Pyroglutamate Formation: This intramolecular cyclization of an N-terminal glutamic acid residue can occur under both acidic and basic conditions. The choice of protecting group and the coupling conditions can influence the extent of this side reaction. While quantitative data directly comparing pyroglutamate formation for different protecting groups is scarce, the use of milder deprotection conditions, such as those for the 2-PhiPr group, may help to minimize this side reaction.
Experimental Protocols
Detailed and reliable experimental protocols are essential for the successful application of any protecting group strategy. Below are protocols for the introduction and removal of the discussed protecting groups.
Synthesis of Fmoc-Glu(OR)-OH Derivatives
Caption: General scheme for the synthesis of Fmoc-Glu(OR)-OH derivatives.
Protocol for the Synthesis of Fmoc-Glu(OAll)-OH:
-
To a solution of Fmoc-Glu-OtBu (1 equivalent) in anhydrous dichloromethane (DCM), add allyl alcohol (1.5 equivalents) and 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents).
-
Cool the mixture to 0°C and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) portion-wise.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct and wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The tert-butyl ester is then cleaved by treatment with a solution of 50% TFA in DCM for 2 hours.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography to yield Fmoc-Glu(OAll)-OH.
Protocol for the Synthesis of Fmoc-Glu(O-2-PhiPr)-OH:
The synthesis follows a similar procedure to that of Fmoc-Glu(OAll)-OH, substituting allyl alcohol with 2-phenyl-2-propanol.
Deprotection Protocols
Caption: Deprotection of the tert-butyl group from a resin-bound peptide.
-
Treat the peptide-resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours at room temperature.
-
Filter the resin and wash with TFA.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the peptide under vacuum.
Caption: Palladium-catalyzed deprotection of the allyl group.
-
Swell the peptide-resin in anhydrous DCM under an inert atmosphere (e.g., Argon).
-
Add a solution of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.2-0.5 equivalents) and a scavenger such as phenylsilane (PhSiH₃, 10-20 equivalents) in DCM to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Wash the resin extensively with DCM, DMF, and a chelating agent solution (e.g., 0.5% diethyldithiocarbamate in DMF) to remove palladium residues.
-
Wash the resin again with DMF and DCM and dry under vacuum.
Caption: Mild acid deprotection of the 2-phenylisopropyl group.
-
Treat the peptide-resin with a solution of 1% TFA in DCM for 5-10 minutes at room temperature.
-
Repeat the treatment 2-3 times to ensure complete deprotection.
-
Wash the resin with DCM and DMF.
-
Neutralize the resin with a solution of 10% diisopropylethylamine (DIPEA) in DMF.
-
Wash the resin with DMF and DCM and dry under vacuum.
Conclusion
The selection of a protecting group for the glutamic acid side chain is a multifaceted decision that requires careful consideration of the overall synthetic strategy. While the tert-butyl group remains a reliable standard, alternative protecting groups such as allyl and 2-phenylisopropyl offer valuable orthogonality for the synthesis of complex peptides, enabling selective deprotection and on-resin modifications. The 4-pyridylmethyl group provides a unique advantage for the synthesis and characterization of acidic peptides. By understanding the performance characteristics, potential side reactions, and detailed experimental protocols associated with each protecting group, researchers can make informed decisions to optimize their peptide synthesis workflows and achieve their desired target molecules with high yield and purity.
References
HPLC vs. Mass Spectrometry: A Comparative Guide for Validating Glu(OtBu) Incorporation in Synthetic Peptides
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the accurate incorporation of modified amino acids is critical to the integrity and function of the final peptide. This guide provides an objective comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), for the validation of Glutamic acid (OtBu) (Glu(OtBu)) incorporation.
The use of a tert-butyl (OtBu) protecting group on the side chain of glutamic acid is a common strategy in Fmoc-based solid-phase peptide synthesis to prevent unwanted side reactions.[1][2] Incomplete deprotection or failure to incorporate the protected amino acid can lead to significant impurities that affect the peptide's biological activity and safety profile.[3] Therefore, robust analytical methods are required to verify the successful incorporation and subsequent deprotection of Glu(OtBu).
High-Performance Liquid Chromatography (HPLC): A Quantitative Powerhouse
HPLC, particularly reverse-phase HPLC (RP-HPLC), is a cornerstone of peptide purity analysis.[4] It separates peptides based on their hydrophobicity. The principle behind its use in validating Glu(OtBu) incorporation lies in the significant difference in polarity between the protected and unprotected peptide. The bulky, nonpolar OtBu group increases the hydrophobicity of the peptide, leading to a longer retention time on a C18 column compared to its unprotected counterpart.
Strengths of HPLC:
-
Quantitative Accuracy: HPLC with UV detection (typically at 214-220 nm for the peptide bond) provides excellent quantitative data, allowing for the precise determination of the purity of the target peptide and the relative amounts of impurities.[4][5]
-
High Resolution: Modern ultra-high-performance liquid chromatography (UHPLC) systems offer high-resolution separation of peptides with very similar sequences, including deletion or insertion sequences that may arise during synthesis.[6]
-
Robustness and Reproducibility: HPLC methods are well-established, highly reproducible, and suitable for routine quality control in a manufacturing environment.[7]
Limitations of HPLC:
-
Indirect Identification: While a shift in retention time strongly suggests the presence or absence of the OtBu group, it does not provide direct structural information. Co-elution of different impurities with similar hydrophobicities can also complicate data interpretation.[8]
-
Requires Reference Standards: For definitive peak identification, a reference standard of the unprotected peptide is often necessary to compare retention times.
Mass Spectrometry (MS): Unambiguous Identification
Mass spectrometry is a powerful analytical technique that identifies molecules based on their mass-to-charge ratio (m/z).[9] For validating Glu(OtBu) incorporation, MS provides a direct and unambiguous measurement of the peptide's molecular weight. The presence of the OtBu group results in a predictable mass increase that is easily detectable.
Strengths of Mass Spectrometry:
-
Definitive Mass Identification: MS provides the exact molecular weight of the peptide, confirming the presence or absence of the OtBu protecting group.[4]
-
High Sensitivity: MS can detect and identify low-abundance impurities that may not be clearly resolved by HPLC.[9]
-
Structural Elucidation: Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and sequence the amino acids, providing ultimate confirmation of the peptide's identity and the location of the modification.[10]
Limitations of Mass Spectrometry:
-
Quantitative Challenges: While quantitative MS methods exist, they are often more complex and less straightforward to implement for routine purity analysis compared to HPLC with UV detection.
-
Ionization Suppression: The presence of certain reagents used in peptide synthesis and purification, such as trifluoroacetic acid (TFA), can suppress the ionization of the peptide, affecting sensitivity.[11]
-
Isobaric Impurities: MS alone cannot distinguish between isobaric impurities (impurities with the same mass but different structures).
The Synergy of LC-MS: The Gold Standard
The combination of liquid chromatography with mass spectrometry (LC-MS) leverages the strengths of both techniques.[9] HPLC separates the components of a complex peptide mixture, which are then introduced into the mass spectrometer for identification. This approach allows for the confident identification of peaks in the chromatogram, including impurities resulting from incomplete deprotection of Glu(OtBu).[8]
Quantitative Data Comparison
The following table summarizes the expected analytical results for a hypothetical peptide with and without the OtBu protecting group.
| Analytical Technique | Parameter | Peptide with Glu(OtBu) | Peptide with Glu (deprotected) | Notes |
| RP-HPLC | Retention Time | Increased | Baseline | The hydrophobic OtBu group increases retention time. |
| Mass Spectrometry | Molecular Weight (Monoisotopic) | M + 56.06 Da | M | The mass of the tert-butyl group is approximately 56.06 Da. |
| LC-MS | Peak Identification | Peak with longer retention time corresponds to M + 56.06 Da | Peak with shorter retention time corresponds to M | Provides both separation and definitive identification. |
Experimental Protocols
Sample Preparation for HPLC and LC-MS
-
Dissolve the crude or purified peptide in a suitable solvent, typically 0.1% TFA in water or a mixture of water and acetonitrile.
-
Centrifuge the sample to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
RP-HPLC Method for Peptide Analysis
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size, 100 Å pore size.[12]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be 5-60% B over 20-30 minutes, but this should be optimized for the specific peptide.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm (if aromatic residues are present).[3]
-
Column Temperature: 30-45°C.
Mass Spectrometry Method for Peptide Analysis
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for peptides.[10]
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap analyzers provide high-resolution mass data.
-
Scan Mode: Full scan MS to determine the molecular weights of all components.
-
MS/MS Fragmentation: For sequence confirmation, select the precursor ion of interest and subject it to collision-induced dissociation (CID).[13]
Workflow Diagrams
Caption: Workflow for validating Glu(OtBu) incorporation using HPLC.
Caption: Workflow for validating Glu(OtBu) incorporation using Mass Spectrometry.
Conclusion
Both HPLC and mass spectrometry are indispensable tools for validating the incorporation of Glu(OtBu) in synthetic peptides. HPLC excels in providing accurate quantitative data on peptide purity, while mass spectrometry offers definitive identification of the peptide and its modifications. For comprehensive and unambiguous validation, a combined LC-MS approach is the gold standard, providing both high-resolution separation and precise mass identification. The choice of technique will depend on the specific requirements of the analysis, with HPLC being ideal for routine purity assessment and MS or LC-MS being essential for structural confirmation and impurity identification.
References
- 1. nbinno.com [nbinno.com]
- 2. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 5. Peptide Purity Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. almacgroup.com [almacgroup.com]
- 7. ijsra.net [ijsra.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Reference Standards to Support Quality of Synthetic Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 13. Peptide and Protein De Novo Sequencing by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
A Head-to-Head Battle of Protecting Groups: Fmoc-Glu(OtBu)-OH vs. Fmoc-Glu(OAll)-OH in Orthogonal Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the intricate landscape of solid-phase peptide synthesis (SPPS), the choice of protecting groups is paramount to success. The selection of an appropriate protecting group strategy dictates the efficiency, purity, and overall yield of the final peptide. This guide provides a comprehensive comparison of two commonly employed protected glutamic acid derivatives, Fmoc-Glu(OtBu)-OH and Fmoc-Glu(OAll)-OH, within the context of orthogonal synthesis.
In Fmoc-based SPPS, the alpha-amino group is temporarily protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. For trifunctional amino acids like glutamic acid, a second, "permanent" protecting group is required for the side-chain carboxyl group. This side-chain protecting group must remain intact during the iterative Fmoc deprotection steps (typically with piperidine) and be selectively removable at a later stage. This principle of selective deprotection under different chemical conditions is the cornerstone of orthogonal peptide synthesis.
Fmoc-Glu(OtBu)-OH utilizes a tert-butyl (OtBu) ester for side-chain protection, which is labile to strong acids such as trifluoroacetic acid (TFA). In contrast, Fmoc-Glu(OAll)-OH employs an allyl (OAll) ester, which is selectively cleaved by a palladium(0) catalyst. This fundamental difference in their deprotection chemistry forms the basis of their distinct applications and considerations in complex peptide synthesis.
Performance and Properties: A Comparative Overview
The choice between Fmoc-Glu(OtBu)-OH and Fmoc-Glu(OAll)-OH hinges on the specific requirements of the synthetic strategy, including the desired final product and the presence of other sensitive residues in the peptide sequence. The following table summarizes the key characteristics of each protecting group.
| Feature | Fmoc-Glu(OtBu)-OH | Fmoc-Glu(OAll)-OH |
| Protecting Group | tert-butyl (OtBu) ester | Allyl (OAll) ester |
| Deprotection Condition | Strong acid (e.g., Trifluoroacetic Acid - TFA) | Palladium(0) catalyst (e.g., Pd(PPh₃)₄) with a scavenger |
| Orthogonality | Orthogonal to the base-labile Fmoc group. | Orthogonal to both base-labile Fmoc and acid-labile groups. |
| Common Applications | Standard protection for glutamic acid in routine Fmoc-SPPS. | On-resin side-chain modification, synthesis of cyclic peptides, and preparation of protected peptide fragments. |
| Potential Side Reactions | - Tert-butylation: The tert-butyl cation generated during deprotection can modify nucleophilic residues (e.g., Cys, Trp, Met).[1][2][3] - Aspartimide formation: Can be promoted by the strong acidic conditions, especially in Asp-containing sequences. | - Incomplete deprotection: Catalyst efficiency can be influenced by reaction conditions and peptide sequence. - Trace palladium contamination: Requires thorough washing to remove residual catalyst. |
| Scavengers Required | Yes, during TFA cleavage to trap tert-butyl cations (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT)).[2][4] | Yes, an allyl cation scavenger is required during deprotection (e.g., phenylsilane, pyrrolidine).[5][6] |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful application of these protecting groups. Below are representative protocols for the deprotection of the OtBu and OAll groups in a solid-phase context.
Protocol 1: Trifluoroacetic Acid (TFA) Cleavage for OtBu Deprotection
This protocol describes the standard procedure for the simultaneous cleavage of the peptide from the resin and the deprotection of acid-labile side-chain protecting groups, including OtBu.
Materials:
-
Peptidyl-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water. CAUTION: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
Procedure:
-
Transfer the dried peptidyl-resin to a reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per 100 mg of resin).[7]
-
Incubate the mixture at room temperature with occasional swirling for 2-3 hours. The reaction time may need to be optimized depending on the peptide sequence.[8][9]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
After the final wash, dry the peptide pellet under a stream of nitrogen.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize.
Protocol 2: On-Resin Palladium-Catalyzed Deprotection of OAll Group
This protocol outlines the selective removal of the allyl protecting group from the glutamic acid side chain while the peptide remains attached to the solid support.
Materials:
-
Peptidyl-resin containing a Glu(OAll) residue
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Allyl cation scavenger (e.g., Phenylsilane or Pyrrolidine)
-
Anhydrous, degassed dichloromethane (DCM) or tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Swell the peptidyl-resin in anhydrous, degassed DCM or THF in a reaction vessel under an inert atmosphere.
-
In a separate flask, prepare the deprotection solution. For a 0.1 mmol scale synthesis, dissolve 3-5 equivalents of the allyl cation scavenger (e.g., phenylsilane) in the reaction solvent.
-
Carefully add 0.1 to 0.25 equivalents of Pd(PPh₃)₄ to the scavenger solution and mix until dissolved. The solution should be freshly prepared and used immediately.[10]
-
Add the deprotection solution to the swollen resin.
-
Gently agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by taking small resin samples and analyzing the deprotected peptide after cleavage.
-
Once the deprotection is complete, drain the reaction solution.
-
Wash the resin extensively with the reaction solvent (DCM or THF) to remove the catalyst and byproducts.
-
Perform several washes with a chelating agent solution (e.g., 0.5% diethyldithiocarbamate in DMF) to remove any remaining palladium residues.
-
Finally, wash the resin thoroughly with DMF and DCM before proceeding with the next synthetic step or final cleavage.
Logical Relationships and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the orthogonal synthesis strategy and the distinct deprotection workflows for Fmoc-Glu(OtBu)-OH and Fmoc-Glu(OAll)-OH.
Caption: Orthogonal synthesis workflow.
Caption: Deprotection workflows comparison.
Conclusion
The choice between Fmoc-Glu(OtBu)-OH and Fmoc-Glu(OAll)-OH is a strategic one, dictated by the complexity of the target peptide. For routine peptide synthesis where simultaneous cleavage and deprotection is desired, Fmoc-Glu(OtBu)-OH remains the workhorse, provided that potential side reactions are mitigated through the use of appropriate scavengers. However, for more advanced applications requiring on-resin side-chain manipulation, such as the synthesis of cyclic peptides or the introduction of specific modifications, the orthogonality of the OAll protecting group makes Fmoc-Glu(OAll)-OH an indispensable tool. A thorough understanding of the chemistry and potential pitfalls associated with each protecting group is essential for the successful synthesis of complex and challenging peptides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Bot Detection [iris-biotech.de]
- 5. US4788282A - Deprotection of allylic esters and ethers - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. biotage.com [biotage.com]
Characterization of Glu(OtBu)-Containing Peptides: A Comparative Guide to NMR, LC-MS, and HPLC Analysis
For researchers, scientists, and drug development professionals, the precise characterization of synthetic peptides is paramount to ensure purity, structural integrity, and ultimately, therapeutic efficacy. Peptides incorporating glutamic acid with a tert-butyl (OtBu) protecting group on the side chain are common intermediates in solid-phase peptide synthesis (SPPS). The OtBu group prevents unwanted side reactions at the glutamic acid residue but must be reliably characterized throughout the synthesis and purification process. This guide provides a comparative overview of three orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC)—for the comprehensive analysis of a model Glu(OtBu)-containing peptide.
This guide will use the following model pentapeptide for illustrative purposes:
Ac-Tyr-Val-Glu(OtBu)-Gly-Asn-NH₂
Comparison of Analytical Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC) each offer unique advantages and limitations in the characterization of Glu(OtBu)-containing peptides. The choice of technique, or more commonly, the combination of techniques, will depend on the specific analytical question being addressed, from routine purity checks to in-depth structural elucidation.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | - Primary structure confirmation- Secondary structure information- Conformational dynamics- Purity assessment (qNMR)- Identification of impurities | - Non-destructive- Provides detailed structural information in solution- Quantitative without the need for identical reference standards (qNMR) | - Relatively low sensitivity- Can be time-consuming- Complex spectra for larger peptides |
| LC-MS | - Molecular weight confirmation- Sequence verification (MS/MS)- Purity assessment- Identification of impurities | - High sensitivity and specificity- Provides molecular weight information- Can identify and sequence low-level impurities | - Destructive- Can be difficult to quantify without a reference standard- Ionization suppression can affect results |
| HPLC | - Purity assessment- Quantification- Preparative purification | - Robust and reproducible- Excellent for purity determination and quantification- Widely available | - Limited structural information- Co-elution can mask impurities- Requires a reference standard for quantification |
Quantitative Data Presentation
The following tables present representative quantitative data that could be obtained for our model peptide, Ac-Tyr-Val-Glu(OtBu)-Gly-Asn-NH₂, using NMR, LC-MS, and HPLC.
Table 1: Purity Assessment by qNMR and HPLC
| Analyte | Method | Purity (%) | Relative Standard Deviation (%) |
| Ac-Tyr-Val-Glu(OtBu)-Gly-Asn-NH₂ | qNMR (¹H) | 96.5 | 0.8 |
| Ac-Tyr-Val-Glu(OtBu)-Gly-Asn-NH₂ | HPLC (UV at 214 nm) | 97.2 | 0.5 |
Table 2: Molecular Weight Determination by Mass Spectrometry
| Analyte | Theoretical Monoisotopic Mass (Da) | Observed Monoisotopic Mass (Da) | Mass Accuracy (ppm) |
| Ac-Tyr-Val-Glu(OtBu)-Gly-Asn-NH₂ | 693.3440 | 693.3451 | 1.6 |
Table 3: ¹H NMR Chemical Shift Assignments for Ac-Tyr-Val-Glu(OtBu)-Gly-Asn-NH₂ in DMSO-d₆
| Residue | NH (ppm) | α-CH (ppm) | β-CH (ppm) | γ-CH (ppm) | Side Chain Protons (ppm) |
| Tyr | 8.25 | 4.45 | 2.95, 2.78 | - | 9.20 (OH), 7.05 (d), 6.65 (d) |
| Val | 8.01 | 4.15 | 2.05 | 0.85 (d), 0.82 (d) | - |
| Glu(OtBu) | 8.15 | 4.25 | 1.95, 1.80 | 2.20 | 1.40 (s, 9H, OtBu) |
| Gly | 8.30 | 3.80 | - | - | - |
| Asn | 7.95 | 4.50 | 2.60, 2.45 | - | 7.50, 6.90 (NH₂) |
Experimental Protocols
Detailed methodologies for the characterization of Ac-Tyr-Val-Glu(OtBu)-Gly-Asn-NH₂ are provided below.
NMR Spectroscopy
Purpose: To confirm the primary structure, assess purity, and investigate the solution conformation of the peptide.
Instrumentation: 600 MHz NMR spectrometer equipped with a cryoprobe.
Sample Preparation:
-
Dissolve ~5 mg of the lyophilized peptide in 500 µL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a known amount of an internal standard (e.g., 1,3,5-trinitrobenzene) for quantitative NMR (qNMR).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
1D ¹H NMR: Acquire a standard 1D proton spectrum to observe the overall signal dispersion and identify the characteristic signals of the amino acid residues and the OtBu protecting group.
-
2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum with a mixing time of 80 ms to identify the spin systems of the individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum with a mixing time of 200-300 ms to identify through-space correlations between protons, which provides information on the peptide's secondary structure and conformation.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Acquire a 2D HSQC spectrum to correlate protons with their directly attached carbon atoms, aiding in resonance assignment.
Data Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton and carbon resonances using the TOCSY, NOESY, and HSQC spectra.
-
For qNMR, integrate the well-resolved peptide signals and the internal standard signal to calculate the purity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Purpose: To confirm the molecular weight of the peptide and verify its amino acid sequence.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.
LC Method:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5-95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
MS Method:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MS1 Scan Range: m/z 100-1500.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Data Analysis: Process the data using the instrument's software to determine the accurate mass of the parent ion and to sequence the peptide from the MS/MS fragmentation pattern. The presence of the OtBu group will result in a characteristic neutral loss of 56 Da (isobutylene) upon fragmentation.
High-Performance Liquid Chromatography (HPLC)
Purpose: To determine the purity of the peptide and for preparative purification.
Instrumentation: An HPLC system with a UV detector.
Analytical HPLC Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 10-50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Column Temperature: 30 °C.
Data Analysis:
-
Integrate the peak areas from the chromatogram.
-
Calculate the purity of the peptide as the percentage of the main peak area relative to the total peak area.
-
For quantification, a calibration curve is constructed using a reference standard of known concentration.
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis and characterization of a Glu(OtBu)-containing peptide.
NMR Analysis Pathway
Caption: Logical flow of NMR experiments for peptide characterization.
LC-MS/MS Data Interpretation
Caption: Data interpretation pathway for LC-MS/MS analysis of the Glu(OtBu)-peptide.
A Researcher's Guide to Purity Analysis of Synthetic Peptides with Protected Glutamic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step in guaranteeing experimental reliability and therapeutic efficacy. This is particularly true for peptides containing glutamic acid residues with side-chain protecting groups, which are common intermediates in peptide synthesis. The choice of protecting group and the analytical method for purity assessment can significantly impact the accuracy of the results. This guide provides a comprehensive comparison of analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate purity analysis strategy.
The most prevalent impurities in synthetic peptides arise from the step-wise nature of solid-phase peptide synthesis (SPPS). These can include truncated sequences, where one or more amino acids are missing, and deletion sequences, which result from incomplete coupling reactions. Furthermore, by-products can be generated from incomplete removal of temporary protecting groups or from side reactions occurring during the cleavage of the peptide from the resin. The presence of a protecting group on the glutamic acid side chain introduces an additional layer of complexity to the analysis, as it can influence the peptide's physicochemical properties and its behavior in analytical systems.
Comparing the Workhorses: RP-HPLC and Mass Spectrometry
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS) are the cornerstones of peptide purity analysis. Often used in tandem as LC-MS, they provide orthogonal information, offering a comprehensive purity profile.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates peptides based on their hydrophobicity. The presence of a protecting group on the glutamic acid side chain significantly increases the peptide's hydrophobicity, leading to longer retention times on the non-polar stationary phase of the HPLC column. The choice of protecting group has a direct impact on this retention behavior.
| Glutamic Acid Protecting Group | Chemical Structure | Expected Impact on RP-HPLC Retention Time |
| tert-Butyl (tBu) | -C(CH₃)₃ | Significant increase in retention time due to high hydrophobicity. |
| Benzyl (Bzl) | -CH₂-C₆H₅ | Moderate increase in retention time; less hydrophobic than tBu. |
| Allyl (All) | -CH₂-CH=CH₂ | Slight increase in retention time; less hydrophobic than Bzl and tBu. |
| 4-pyridylmethyl (Pym) | -CH₂-C₅H₄N | Can decrease retention time in acidic mobile phases due to protonation of the pyridine ring, increasing polarity.[1] |
Note: The exact retention time shift will depend on the overall peptide sequence, the specific HPLC conditions (e.g., column, gradient), and the mobile phase composition.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing a highly accurate determination of the molecular weight of the target peptide and any impurities. The choice of ionization technique and the nature of the protecting group can influence the quality of the mass spectrum.
| Analytical Technique | Principle | Impact of Protected Glutamic Acid |
| Electrospray Ionization (ESI-MS) | Soft ionization technique that produces multiply charged ions. | The choice of protecting group can influence ionization efficiency. For instance, the 4-pyridylmethyl (Pym) ester group can "flip" the charge state of an acidic peptide from negative to positive, enhancing detection in the more common positive ion mode.[1] |
| Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS) | Soft ionization technique that typically produces singly charged ions. | Acid-labile protecting groups (e.g., tBu) can be unstable and partially cleave in the presence of acidic MALDI matrices, leading to the appearance of artificial impurities. The use of neutral matrices is recommended to mitigate this issue. |
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) is crucial for confirming the peptide sequence and identifying the nature of impurities. The protecting group on glutamic acid can influence the fragmentation pattern. For example, the presence of a bulky protecting group may sterically hinder fragmentation at adjacent peptide bonds. Furthermore, specific fragmentation pathways can be observed for the protecting groups themselves, aiding in their confirmation. Peptides containing glutamic acid can form b-ions that undergo cyclization at the C-terminus.[2]
Alternative Analytical Methods
While RP-HPLC and MS are the most common techniques, other methods can provide complementary information or may be more suitable for specific applications.
| Method | Principle | Advantages for Protected Peptides | Disadvantages |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (typically CO₂) as the mobile phase. | Faster analysis times, reduced organic solvent consumption, and orthogonal selectivity to RP-HPLC.[3][4] Can be advantageous for separating hydrophobic peptides.[4] | Not suitable for highly polar or water-soluble only compounds.[5] Lower UV sensitivity compared to HPLC.[5] |
| Capillary Electrophoresis (CE) | Separates molecules based on their charge-to-mass ratio in a capillary. | High separation efficiency and resolution, very low sample and solvent consumption.[6] Can be complementary to HPLC for complex mixtures.[7] | Lower sensitivity and reproducibility compared to HPLC.[8] Not ideal for neutral peptides unless coupled with micellar electrokinetic chromatography (MEKC). |
Experimental Protocols
Protocol 1: RP-HPLC Purity Analysis of a Synthetic Peptide with Fmoc-Glu(OtBu)-OH
This protocol outlines a general procedure for the purity analysis of a synthetic peptide containing a glutamic acid residue protected with a tert-butyl group.
1. Sample Preparation:
-
Dissolve the lyophilized crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% trifluoroacetic acid (TFA)) to a final concentration of 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. HPLC System and Column:
-
HPLC System: A standard analytical HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 214 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Gradient:
-
5% B to 65% B over 30 minutes.
-
65% B to 95% B over 5 minutes.
-
Hold at 95% B for 5 minutes.
-
95% B to 5% B over 1 minute.
-
Equilibrate at 5% B for 4 minutes.
-
4. Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of the main peptide peak as a percentage of the total peak area.
Protocol 2: LC-MS/MS Analysis of a Synthetic Peptide with a Protected Glutamic Acid
This protocol provides a general workflow for the characterization of a protected peptide using LC-MS/MS.
1. LC-MS System:
-
An LC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
2. LC Conditions (similar to Protocol 1):
-
Use a mobile phase system compatible with MS (e.g., 0.1% formic acid in water and acetonitrile).
3. MS and MS/MS Parameters:
-
Ionization Mode: Positive ion mode.
-
MS Scan Range: m/z 300-2000.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Data-Dependent Acquisition: Configure the instrument to automatically select the most intense precursor ions from the MS scan for MS/MS fragmentation.
4. Data Analysis:
-
Process the raw data using appropriate software.
-
Identify the molecular weight of the main peptide and any impurities from the MS spectra.
-
Analyze the MS/MS spectra to confirm the peptide sequence and identify the nature of any impurities by comparing the experimental fragmentation pattern with the theoretical fragmentation of the expected sequence.
Visualizing the Workflow
Caption: Workflow for the purity analysis of synthetic peptides.
Signaling Pathway of Analysis Logic
Caption: Decision-making pathway for peptide purity analysis.
By carefully considering the properties of the glutamic acid protecting group and selecting the appropriate analytical techniques, researchers can confidently assess the purity of their synthetic peptides, ensuring the integrity and reproducibility of their scientific endeavors.
References
- 1. The 4-pyridylmethyl ester as a protecting group for glutamic and aspartic acids: 'flipping' peptide charge states for characterization by positive ion mode ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. shimadzu.com [shimadzu.com]
- 5. phenomenex.blog [phenomenex.blog]
- 6. HPLC vs Capillary Electrophoresis: Choosing the Right Technique [hplcvials.com]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Cost-Benefit Analysis of Glutamic Acid Derivatives in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the relative merits of key glutamic acid derivatives, including L-Glutamic Acid, Monosodium Glutamate (MSG), L-Pyroglutamic Acid, and N-Acetyl-L-Glutamic Acid.
Glutamic acid and its derivatives are fundamental molecules in neuroscience, cancer research, and metabolic studies. As the primary excitatory neurotransmitter in the central nervous system, glutamate's signaling pathways are critical targets for drug discovery. This guide provides a comparative analysis of the cost, biological activity, and safety of four key derivatives to aid researchers in selecting the optimal compound for their experimental needs.
I. Comparative Analysis of Glutamic Acid Derivatives
To facilitate a clear comparison, the following tables summarize the available quantitative data for L-Glutamic Acid, Monosodium Glutamate (MSG), L-Pyroglutamic Acid, and N-Acetyl-L-Glutamic Acid.
| Derivative | Molecular Weight ( g/mol ) | Estimated Cost (per gram, Research Grade) |
| L-Glutamic Acid | 147.13 | ~$0.13 - $0.69 |
| Monosodium Glutamate (MSG) | 169.11 | Food Grade: Very Low; Research Grade: Variable |
| L-Pyroglutamic Acid | 129.11 | ~$0.85 - $1.34[1] |
| N-Acetyl-L-Glutamic Acid | 189.17 | ~$3.33 - $4.17[2] |
Note: Costs are estimates based on publicly available data from various suppliers and can vary significantly based on purity, quantity, and vendor.
| Derivative | Reported Efficacy (Receptor/Enzyme Activity) | Reported Cytotoxicity | Reported LD50 (Oral, Rat) |
| L-Glutamic Acid | Agonist at iGluRs and mGluRs.[3][4][5] | Can induce excitotoxicity at high concentrations.[6][7] Dose-dependent cell damage in PC12 cells (70% lysis at 10 mmol/L).[7] | 10,000 mg/kg |
| Monosodium Glutamate (MSG) | Dissociates to provide glutamate, acting as an agonist. | Similar to L-Glutamic Acid. | 16,600 mg/kg |
| L-Pyroglutamic Acid | May oppose the action of glutamate.[8] | Generally considered to have low toxicity.[8] | >1000 mg/kg[9][10][11] |
| N-Acetyl-L-Glutamic Acid | Allosteric activator of Carbamoyl Phosphate Synthetase I (CPSI).[1] | Considered to have low toxicity. | >7000 mg/kg[1][12][13] |
II. Signaling Pathways
Glutamic acid and its derivatives exert their effects through various signaling pathways. The primary pathways involve ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs).
A. Ionotropic Glutamate Receptor (iGluR) Signaling
iGluRs are ligand-gated ion channels that mediate fast excitatory synaptic transmission. Upon glutamate binding, these receptors—classified as NMDA, AMPA, and Kainate receptors—open to allow the influx of cations like Na+ and Ca2+, leading to depolarization of the neuronal membrane.[3][4]
B. Metabotropic Glutamate Receptor (mGluR) Signaling
mGluRs are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability through second messenger systems. They are classified into three groups:
-
Group I (mGluR1, mGluR5): Coupled to Gq, their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This mobilizes intracellular calcium and activates protein kinase C (PKC).
-
Group II (mGluR2, mGluR3) & Group III (mGluR4, mGluR6, mGluR7, mGluR8): Coupled to Gi/o, their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[3]
III. Experimental Protocols
The following are detailed methodologies for key experiments to assess and compare the performance of glutamic acid derivatives.
A. Competitive Radioligand Binding Assay for Glutamate Receptors
This protocol is designed to determine the binding affinity (Ki) of a glutamic acid derivative for a specific glutamate receptor subtype by measuring its ability to displace a radiolabeled ligand.
Workflow:
Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex) or cells expressing the target receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4).
-
A range of concentrations of the test glutamic acid derivative.
-
A fixed concentration of the radioligand (e.g., [3H]glutamate) at a concentration close to its Kd.
-
The membrane preparation.
-
-
Incubate the plate at 4°C for 1 hour with gentle agitation.[14]
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding).[14]
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
B. Glutaminase Inhibition Assay
This protocol measures the ability of a glutamic acid derivative to inhibit the enzyme glutaminase, which converts glutamine to glutamate.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 0.2 mM EDTA, pH 8.6).
-
Prepare a stock solution of L-glutamine (substrate).
-
Prepare a stock solution of the glutamic acid derivative (inhibitor).
-
Prepare a solution of purified glutaminase.
-
Prepare a detection reagent mixture containing glutamate dehydrogenase, NAD+, and a colorimetric or fluorometric probe that reacts with the NADH produced.[15][16]
-
-
Enzyme Assay:
-
In a 96-well plate, add the reaction buffer, a range of concentrations of the inhibitor, and the glutaminase solution.
-
Pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the L-glutamine solution.
-
Incubate at 37°C for a set period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a strong acid or by heat inactivation).
-
-
Detection:
-
Add the detection reagent mixture to each well.
-
Incubate at 37°C for 15-30 minutes to allow for the conversion of glutamate to α-ketoglutarate and the subsequent generation of the detectable signal (NADH).
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the log concentration of the inhibitor to determine the IC50 value.
-
C. MTT Cytotoxicity Assay
This colorimetric assay determines the effect of a glutamic acid derivative on cell viability by measuring the metabolic activity of living cells.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., a neuronal cell line like SH-SY5Y or a cancer cell line) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the glutamic acid derivative for a specified period (e.g., 24, 48, or 72 hours).[17]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[19]
-
Mix thoroughly to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the log concentration of the derivative to determine the CC50 (the concentration that causes 50% cytotoxicity).
-
IV. Conclusion
The choice of a glutamic acid derivative for research or drug development depends on a careful consideration of its cost, specific biological activity, and safety profile. L-Glutamic acid serves as the natural baseline, while its derivatives offer a range of properties. L-Pyroglutamic acid and N-Acetyl-L-Glutamic acid appear to have favorable safety profiles, with the latter being a key regulator of the urea cycle. Monosodium glutamate is a cost-effective source of glutamate for in vitro studies where the sodium ion is not a concern. By utilizing the comparative data and detailed protocols provided in this guide, researchers can make informed decisions to advance their scientific investigations.
References
- 1. N-Acetylglutamic acid - Wikipedia [en.wikipedia.org]
- 2. scientificlabs.com [scientificlabs.com]
- 3. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamate receptor - Wikipedia [en.wikipedia.org]
- 5. A Review of Glutamate Receptors I: Current Understanding of Their Biology [jstage.jst.go.jp]
- 6. Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic effects of glutamic acid on PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 9. oxfordlabchem.com [oxfordlabchem.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 13. fishersci.com [fishersci.com]
- 14. researchgate.net [researchgate.net]
- 15. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glutaminase (GLS) Activity Assay Kit - Elabscience® [elabscience.com]
- 17. MTT (Assay protocol [protocols.io]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Researcher's Guide to Fmoc-Glu(OtBu)-OH and Its Alternatives in Peptide Synthesis
In the intricate world of peptide synthesis, the selection of appropriately protected amino acid building blocks is paramount to achieving high yields and purity. For the incorporation of glutamic acid, Nα-Fmoc-L-glutamic acid γ-tert-butyl ester, commonly known as Fmoc-Glu(OtBu)-OH, has long been the cornerstone of Fmoc-based solid-phase peptide synthesis (SPPS). This guide provides a comprehensive review of the applications of Fmoc-Glu(OtBu)-OH, alongside a comparative analysis with its key alternatives, supported by experimental methodologies and visual workflows.
The Standard Bearer: Fmoc-Glu(OtBu)-OH
Fmoc-Glu(OtBu)-OH is the most widely utilized derivative for introducing glutamic acid residues during Fmoc-SPPS.[1][2] Its popularity stems from the stability of the tert-butyl (OtBu) ester protecting the γ-carboxyl group under the basic conditions required for Fmoc group removal (typically with piperidine).[1][2] This orthogonality ensures that the side chain remains protected throughout the iterative coupling and deprotection cycles of peptide chain elongation. The OtBu group is then efficiently cleaved under the strongly acidic conditions of the final cleavage from the resin, typically with trifluoroacetic acid (TFA).[2]
Key Applications:
-
Routine Peptide Synthesis: It is the default choice for the incorporation of glutamic acid in the synthesis of a vast array of peptides, from simple sequences to complex therapeutic candidates.
-
Drug Discovery and Development: Its reliability and high performance make it a crucial component in the synthesis of peptide-based drugs and diagnostics.[3]
-
Biomaterials Science: It is employed in the creation of peptide-based biomaterials with tailored properties.[3]
The Alternatives: Enabling Selective Modification
While Fmoc-Glu(OtBu)-OH is ideal for most applications, specific synthetic strategies, such as on-resin cyclization or side-chain labeling, necessitate the use of protecting groups that can be removed orthogonally to both the Fmoc group and the final TFA cleavage. In this context, two primary alternatives emerge: Fmoc-Glu(OAll)-OH and Fmoc-Glu(O-2-PhiPr)-OH.[1]
-
Fmoc-Glu(OAll)-OH: The allyl (All) ester protecting group is stable to both the basic conditions of Fmoc removal and the acidic conditions of final cleavage.[1] Its selective removal is achieved through palladium-catalyzed reactions, typically using a palladium(0) catalyst such as tetrakis(triphenylphosphine)palladium(0) in the presence of a scavenger.[1][3] This allows for specific deprotection and subsequent modification of the glutamic acid side chain while the peptide remains attached to the resin.
-
Fmoc-Glu(O-2-PhiPr)-OH: The 2-phenylisopropyl (2-PhiPr) ester offers another layer of orthogonality. It is stable to the basic conditions of Fmoc deprotection but can be selectively cleaved under very mild acidic conditions, such as 1% TFA in dichloromethane (DCM), which do not affect the OtBu protecting groups on other residues or the linkage to the resin.[1] This protecting group has been shown to offer significant protection against aspartimide formation, a common side reaction in peptide synthesis.
Performance Comparison: A Qualitative Overview
| Feature | Fmoc-Glu(OtBu)-OH | Fmoc-Glu(OAll)-OH | Fmoc-Glu(O-2-PhiPr)-OH |
| Primary Application | Standard incorporation of Glutamic Acid | On-resin side-chain modification, cyclization | On-resin side-chain modification, cyclization, prevention of aspartimide formation |
| Side-Chain Deprotection | Strong acid (e.g., TFA) during final cleavage | Palladium(0) catalyst (e.g., Pd(PPh₃)₄) | Mild acid (e.g., 1% TFA in DCM) |
| Orthogonality | Orthogonal to Fmoc deprotection | Orthogonal to Fmoc deprotection and TFA cleavage | Orthogonal to Fmoc deprotection and OtBu deprotection |
| Reported Advantages | High reliability, cost-effective for standard synthesis | Enables selective on-resin chemistry | Enables selective on-resin chemistry with mild acid, reduces side reactions |
| Reported Disadvantages | Not suitable for selective side-chain modification | Requires use of a metal catalyst which can be sensitive to reaction conditions | May require additional steps for on-resin deprotection |
Experimental Protocols
The following represents a generalized, representative experimental protocol for the solid-phase synthesis of a peptide containing a glutamic acid residue using a Fmoc/tBu strategy. This protocol can be adapted for the use of Fmoc-Glu(OAll)-OH or Fmoc-Glu(O-2-PhiPr)-OH, with the inclusion of their specific deprotection steps as required.
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids (including Fmoc-Glu(OtBu)-OH, Fmoc-Glu(OAll)-OH, or Fmoc-Glu(O-2-PhiPr)-OH)
-
Coupling reagent: N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF, DCM
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Precipitation solvent: Cold diethyl ether
Procedure:
-
Resin Swelling: The resin is swelled in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and DCM.
-
Amino Acid Coupling: The desired Fmoc-amino acid (3 equivalents) is pre-activated with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes. This solution is then added to the resin, and the coupling reaction is allowed to proceed for 1-2 hours. The completion of the reaction can be monitored by a Kaiser test. The resin is then washed with DMF and DCM.
-
Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the peptide sequence.
-
Selective Side-Chain Deprotection (for Alternatives):
-
For Fmoc-Glu(OAll)-OH: The resin-bound peptide is treated with a solution of Pd(PPh₃)₄ (0.25 equivalents) and a scavenger like phenylsilane in DCM under an inert atmosphere until deprotection is complete.
-
For Fmoc-Glu(O-2-PhiPr)-OH: The resin-bound peptide is treated with a solution of 1% TFA in DCM.
-
-
Final Fmoc Deprotection: The N-terminal Fmoc group is removed as described in step 2.
-
Cleavage and Global Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups (including OtBu) are removed by treating the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow
To better illustrate the key decision points and workflows in utilizing Fmoc-Glu(OtBu)-OH and its alternatives, the following diagrams are provided.
Caption: Standard Fmoc-SPPS workflow using Fmoc-Glu(OtBu)-OH.
Caption: Workflow for on-resin modification using orthogonal protecting groups.
Conclusion
Fmoc-Glu(OtBu)-OH remains the indispensable workhorse for the routine incorporation of glutamic acid in Fmoc-SPPS due to its robustness and ease of use. However, the evolution of more complex peptide targets has necessitated the development and application of orthogonally protected alternatives. Fmoc-Glu(OAll)-OH and Fmoc-Glu(O-2-PhiPr)-OH provide the synthetic chemist with the flexibility to perform selective on-resin modifications, opening avenues for the creation of cyclic peptides, labeled probes, and other intricate molecular architectures. The choice of which glutamic acid derivative to employ ultimately depends on the specific synthetic strategy and the desired final peptide structure. While direct quantitative comparisons are sparse, a thorough understanding of the chemical properties of each protecting group allows for their strategic and successful application in the art of peptide synthesis.
References
A Head-to-Head Comparison of Coupling Reagents for Fmoc-Glu(OtBu)-OH Acylation
For Researchers, Scientists, and Drug Development Professionals
The efficient incorporation of amino acids is a critical step in solid-phase peptide synthesis (SPPS). The choice of coupling reagent can significantly impact the yield, purity, and enantiomeric integrity of the final peptide. This guide provides a head-to-head comparison of three commonly used coupling reagents—HATU, HBTU, and DIC/HOBt—for the acylation of Fmoc-Glu(OtBu)-OH, a frequently used protected glutamic acid residue. The information presented is supported by generally accepted principles in peptide synthesis and data from comparative studies on other amino acids.
Performance Comparison
The selection of a coupling reagent is often a trade-off between reaction speed, cost, and the potential for side reactions, most notably racemization. While HATU is known for its high reactivity and lower racemization potential, HBTU offers a cost-effective alternative with good performance. The carbodiimide-based DIC/HOBt method is a classical approach that remains widely used, though it may require longer reaction times.[1]
| Coupling Reagent | Typical Yield (%) | Typical Purity (%) | Racemization Potential | Key Advantages | Key Disadvantages |
| HATU | >99 | >98 | Very Low[1][2] | High reactivity, fast kinetics, low racemization[1] | Higher cost, potential for side reactions if used in excess[1] |
| HBTU | 95-99 | 95-98 | Low[1] | Cost-effective, good performance for standard couplings[1] | Can cause guanidinylation of the N-terminus if used in excess[3] |
| DIC/HOBt | 90-98 | 90-97 | Moderate | Low cost, well-established method | Slower reaction times, potential for side reactions and racemization[1] |
Experimental Protocols
The following are representative experimental protocols for the coupling of Fmoc-Glu(OtBu)-OH onto a resin-bound free amine using the three different coupling reagents. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and solid support.
HATU Coupling Protocol
This protocol utilizes HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), a highly reactive aminium salt that promotes rapid amide bond formation with minimal racemization.[1]
Materials:
-
Fmoc-Glu(OtBu)-OH (3 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Resin with a free N-terminal amine
Procedure:
-
Swell the resin in DMF for 30-60 minutes.
-
In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH and HATU in DMF.
-
Add DIPEA to the amino acid/HATU solution and pre-activate for 1-5 minutes.
-
Drain the DMF from the swollen resin.
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
-
Once the reaction is complete, wash the resin thoroughly with DMF.
HBTU Coupling Protocol
This protocol employs HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), a widely used and cost-effective coupling reagent.[4]
Materials:
-
Fmoc-Glu(OtBu)-OH (3 equivalents)
-
HBTU (2.9 equivalents)
-
HOBt (3 equivalents, optional, to suppress racemization)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Resin with a free N-terminal amine
Procedure:
-
Swell the resin in DMF for 30-60 minutes.
-
In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH, HBTU, and optional HOBt in DMF.
-
Add DIPEA to the solution and pre-activate for 1-5 minutes.
-
Drain the DMF from the swollen resin.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 45-90 minutes at room temperature.
-
Monitor the reaction completion using a qualitative test.
-
Upon completion, wash the resin extensively with DMF.
DIC/HOBt Coupling Protocol
This classic protocol uses a carbodiimide, N,N'-Diisopropylcarbodiimide (DIC), in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt), to form an active ester that reacts with the free amine.[4]
Materials:
-
Fmoc-Glu(OtBu)-OH (3 equivalents)
-
DIC (3 equivalents)
-
HOBt (3 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Resin with a free N-terminal amine
Procedure:
-
Swell the resin in DMF for 30-60 minutes.
-
In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH and HOBt in DMF.
-
Add the Fmoc-Glu(OtBu)-OH/HOBt solution to the resin.
-
Add DIC to the resin slurry.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitor the reaction for completion.
-
Once complete, wash the resin thoroughly with DMF.
Mechanism of Action and Experimental Workflow
To visualize the underlying chemical processes and the experimental design for comparing these reagents, the following diagrams are provided.
Conclusion
The choice of coupling reagent for the incorporation of Fmoc-Glu(OtBu)-OH is a critical decision in peptide synthesis. For rapid and efficient coupling with minimal risk of racemization, HATU is an excellent, albeit more expensive, choice.[1] HBTU presents a reliable and cost-effective option for routine synthesis.[1] The traditional DIC/HOBt method remains a viable and economical alternative, particularly when slower reaction kinetics are acceptable.[1] The optimal choice will ultimately depend on the specific requirements of the synthesis, including the complexity of the peptide, the desired purity, and budgetary constraints. It is always recommended to perform small-scale test couplings to determine the most suitable reagent and conditions for a particular application.
References
A Comparative Guide to the Stability of Glutamic Acid-Based ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in an antibody-drug conjugate (ADC) is a critical attribute that profoundly influences its therapeutic index. Premature cleavage of the linker in systemic circulation can lead to off-target toxicities and reduced efficacy, while insufficient cleavage at the tumor site can render the ADC ineffective. This guide provides a comparative analysis of the stability of glutamic acid-based linkers, with a focus on H-Glu-OtBu and its derivatives, against other common ADC linkers.
Introduction to Glutamic Acid-Based Linkers
Glutamic acid and its derivatives have emerged as valuable components in ADC linker technology. The inclusion of a glutamic acid residue, often as part of a di- or tri-peptide sequence, can enhance the stability of the ADC in plasma, particularly in rodent models where conventional linkers like valine-citrulline (Val-Cit) show significant instability.[1][2][3] The H-Glu-OtBu (L-Glutamic acid γ-tert-butyl ester) moiety, while commercially available as a building block for ADC and PROTAC linkers[4], is often incorporated into larger, enzymatically cleavable sequences. A notable example is the glutamic acid-valine-citrulline (Glu-Val-Cit or EVCit) linker, which has demonstrated superior stability in mouse plasma compared to the standard Val-Cit linker.[1][2][5]
The primary advantage of incorporating glutamic acid is its ability to confer resistance to cleavage by certain plasma enzymes, such as carboxylesterases, which are known to prematurely degrade Val-Cit linkers in mice.[3][6][7] This enhanced stability in preclinical mouse models allows for a more accurate assessment of an ADC's therapeutic potential before it moves into human trials.[5]
Comparative Linker Stability Data
The stability of an ADC is typically assessed by incubating it in plasma and monitoring the amount of intact ADC or the release of the payload over time. The following table summarizes stability data for various linker types, highlighting the advantages of glutamic acid-containing sequences.
| Linker Type | Matrix | Stability Metric | Key Findings | Reference |
| Glu-Val-Cit (EVCit) | Mouse Plasma | ~95% intact after 48h | Significantly more stable than Val-Cit, which is rapidly cleaved.[1][8] | [1][2] |
| Val-Cit (VCit) | Mouse Plasma | ~50% degraded in < 5h | Unstable due to susceptibility to carboxylesterase Ces1c.[3][7] | [3][6][7] |
| Val-Cit (VCit) | Human Plasma | High Stability | Generally stable, making it a widely used linker for clinical candidates.[3][9] | [3][9] |
| Glu-Gly-Cit (EGCit) | Human Neutrophil Proteases | High Resistance to Degradation | Designed to resist degradation by neutrophil proteases, potentially reducing neutropenia. | |
| SMCC (Non-cleavable) | Mouse Plasma | High Stability (t1/2 ~10 days) | Non-cleavable linkers offer high systemic stability but rely on antibody degradation for payload release.[10][11] | [10] |
| Hydrazone (Acid-cleavable) | Human Plasma | Moderate Stability (t1/2 ~2 days) | Susceptible to hydrolysis at physiological pH, limiting its use with highly potent payloads.[10] | [10] |
Experimental Protocols
Accurate assessment of ADC linker stability requires robust and well-defined experimental protocols. Below are methodologies for key experiments cited in this guide.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the rate of linker cleavage and payload release of an ADC in plasma from different species (e.g., human, mouse).
Methodology:
-
ADC Preparation: The ADC of interest is diluted to a final concentration of 1 mg/mL in phosphate-buffered saline (PBS).
-
Incubation: The ADC solution is mixed with an equal volume of fresh heparinized plasma (human or mouse).
-
Time Points: The mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Sample Quenching: To stop the reaction, the plasma samples are immediately frozen at -80°C or quenched with an excess of cold acetonitrile.
-
Analysis: The amount of intact ADC and released payload is quantified. Common analytical techniques include:
-
Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on their drug-to-antibody ratio (DAR). A decrease in the average DAR over time indicates payload loss.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a detailed analysis of the ADC, allowing for the identification and quantification of the intact ADC, partially degraded products, and the free payload.[12]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Can be used to measure the concentration of total antibody and antibody-conjugated drug, allowing for the calculation of linker stability.[13]
-
Protocol 2: Enzymatic Cleavage Assay
Objective: To confirm that the linker is susceptible to cleavage by the target enzyme (e.g., Cathepsin B) found in the lysosome.
Methodology:
-
Reagents:
-
ADC of interest.
-
Recombinant human Cathepsin B.
-
Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5).
-
-
Reaction Setup: The ADC is incubated with Cathepsin B in the assay buffer at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Sample Analysis: The reaction is stopped, and the samples are analyzed by reverse-phase HPLC or LC-MS to quantify the released payload. The Val-Cit linker is known to be efficiently cleaved by Cathepsin B within 30 minutes.
Visualizations
ADC Intracellular Trafficking and Payload Release
The following diagram illustrates the typical pathway of a cleavable ADC from circulation to payload release within a target cancer cell.
Caption: Intracellular pathway of an ADC with an enzymatically cleavable linker.
Experimental Workflow for Plasma Stability Analysis
This diagram outlines the key steps in performing an in vitro plasma stability study for an ADC.
References
- 1. [PDF] Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. "INCORPORATING GLUTAMIC ACID-VALINE-CITRULLINE LINKER IN TRIFUNCTIONAL " by Toufiq Ul Amin [scholarlycommons.pacific.edu]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Solid-Phase vs. Solution-Phase Synthesis of Glu(OtBu) Peptides
For researchers, scientists, and drug development professionals, the choice between solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS) is a critical decision that impacts efficiency, purity, and scalability. This guide provides an objective comparison of these two methods, with a specific focus on the synthesis of peptides containing the acid-labile protected amino acid, Glutamic acid (tert-butyl ester), or Glu(OtBu).
The synthesis of peptides incorporating Glu(OtBu) requires careful consideration of the chosen methodology to prevent premature deprotection of the tert-butyl group and ensure high-quality final products. Both SPPS and LPPS offer distinct advantages and disadvantages in this context.
Quantitative Comparison of Synthesis Methods
The following table summarizes the key quantitative differences between solid-phase and solution-phase synthesis for peptides, including those containing Glu(OtBu). These values represent typical ranges and can vary depending on the specific peptide sequence, scale, and laboratory conditions.
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |
| Typical Crude Purity | 70-95%[1] | Can be >98% with intermediate purification[2] |
| Overall Yield | Dependent on peptide length; decreases with each cycle. For a 10-mer, can be ~70-80%. For longer peptides (>30 amino acids), yields can be significantly lower. | Generally higher for short to medium peptides due to purification of intermediates. Can exceed 80%. |
| Synthesis Time (for a 10-mer) | 1-3 days (amenable to automation) | 1-2 weeks (labor-intensive) |
| Scalability | Well-suited for small to medium scale (mg to g). Large-scale (kg) can be challenging and costly.[3][4] | Highly scalable to large quantities (kg).[5][6] |
| Solvent Consumption | High, due to repeated washing steps.[7][8][9] | Generally lower, especially with convergent strategies.[3] |
| Cost | Reagents and resins can be expensive, especially for large-scale synthesis.[9] | Lower raw material costs for bulk production, but higher labor costs.[6] |
Experimental Methodologies
Solid-Phase Peptide Synthesis (SPPS) Protocol: Fmoc/tBu Strategy for a Generic Glu(OtBu)-containing Peptide
This protocol outlines the manual synthesis of a generic peptide containing Glu(OtBu) using the widely adopted Fmoc/tBu strategy on a rink amide resin for a C-terminally amidated peptide.
1. Resin Swelling:
-
Swell the rink amide resin in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
2. First Amino Acid Coupling:
-
Deprotect the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF.
-
Activate the first Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) using a coupling agent like HBTU/HOBt in the presence of a base such as DIEA in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Wash the resin with DMF to remove excess reagents.
3. Subsequent Amino Acid Couplings (including Fmoc-Glu(OtBu)-OH):
-
Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the previously coupled amino acid.
-
Washing: Wash the resin extensively with DMF.
-
Coupling: Dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Glu(OtBu)-OH) and coupling reagents (HBTU/HOBt/DIEA) in DMF. Add this solution to the resin and react for 1-2 hours.
-
Washing: Wash the resin with DMF.
-
Repeat this cycle for each subsequent amino acid in the peptide sequence.
4. Cleavage and Deprotection:
-
After the final amino acid has been coupled and its Fmoc group removed, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail, typically Trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours. This step cleaves the peptide from the resin and removes the side-chain protecting groups, including the OtBu group from glutamic acid.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
5. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Solution-Phase Peptide Synthesis (LPPS) Protocol: General Strategy for a Glu(OtBu)-containing Dipeptide
This protocol outlines a general approach for the synthesis of a dipeptide containing Glu(OtBu) in solution.
1. Protection of Amino Acids:
-
Protect the N-terminus of one amino acid (e.g., Alanine) with a suitable protecting group like Boc or Fmoc.
-
Protect the C-terminus of the second amino acid (e.g., Leucine) as a methyl or ethyl ester.
-
For the synthesis of a Glu(OtBu)-containing peptide, the commercially available Fmoc-Glu(OtBu)-OH would be used as one of the starting materials.
2. Coupling Reaction:
-
Dissolve the N-protected amino acid and the C-protected amino acid in an appropriate organic solvent (e.g., DCM or DMF).
-
Add a coupling agent, such as dicyclohexylcarbodiimide (DCC) or HBTU, and a base like DIEA.
-
Allow the reaction to proceed for several hours to overnight at room temperature.
3. Work-up and Purification of the Protected Dipeptide:
-
Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
-
Wash the organic solution with dilute acid and base to remove unreacted starting materials and other impurities.
-
Dry the organic layer and evaporate the solvent to obtain the protected dipeptide.
-
Purify the protected dipeptide by column chromatography or recrystallization.
4. Deprotection:
-
Selectively remove the N-terminal protecting group (e.g., using TFA for Boc or piperidine for Fmoc) to elongate the peptide chain further.
-
Alternatively, remove all protecting groups to obtain the final dipeptide. The OtBu group is removed under acidic conditions (e.g., TFA).
5. Final Purification:
-
Purify the final peptide using techniques like RP-HPLC.
Workflow Visualizations
The following diagrams illustrate the cyclical nature of solid-phase and the stepwise process of solution-phase peptide synthesis.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Caption: Solution-Phase Peptide Synthesis (LPPS) Workflow.
Conclusion
The choice between solid-phase and solution-phase synthesis for Glu(OtBu)-containing peptides depends heavily on the specific project goals.
-
Solid-Phase Peptide Synthesis (SPPS) is the method of choice for research and early discovery due to its speed, amenability to automation, and high-throughput capabilities.[3] The use of the Fmoc/tBu strategy is well-established for incorporating acid-labile residues like Glu(OtBu).[10][11]
-
Solution-Phase Peptide Synthesis (LPPS) becomes advantageous for the large-scale manufacturing of shorter peptides or peptide fragments where high purity of intermediates is crucial.[2][5] Its scalability and potential for lower solvent consumption and raw material costs make it an attractive option for commercial production.[3][6]
Ultimately, a thorough evaluation of the desired peptide's length, complexity, required purity, and production scale will guide the selection of the most appropriate synthetic strategy. In some cases, a hybrid approach, where fragments are synthesized via SPPS and then coupled in solution, can offer the benefits of both methodologies.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. bachem.com [bachem.com]
- 3. Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. youtube.com [youtube.com]
- 7. Greening solid-phase peptide synthesis: Solvent consumption minimization - ACS Green Chemistry [gcande.digitellinc.com]
- 8. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 11. nbinno.com [nbinno.com]
A Researcher's Guide to Orthogonal Deprotection Strategies in Complex Peptide Synthesis
For researchers, scientists, and drug development professionals, the synthesis of complex peptides is a critical yet often challenging endeavor. The success of synthesizing long, modified, or cyclic peptides hinges on a robust and well-executed orthogonal deprotection strategy. This guide provides an objective comparison of common and emerging orthogonal strategies, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
The principle of orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of specific functional groups without affecting others. This selective manipulation is paramount for the synthesis of complex peptides featuring modifications such as cyclization, branching, or the incorporation of post-translational modifications.
Comparison of Key Orthogonal Deprotection Strategies
The choice of an orthogonal deprotection strategy is dictated by the complexity of the target peptide, the chemical nature of its constituent amino acids, and the desired modifications. Below is a comparison of the most widely employed strategies.
| Strategy | N-α Protection | Side-Chain Protection | N-α Deprotection Conditions | Side-Chain Deprotection Conditions | Key Advantages | Common Challenges |
| Fmoc/tBu | Fmoc (Base-labile) | tBu, Boc, Trt (Acid-labile) | 20-50% Piperidine in DMF | 95% TFA with scavengers | Mild N-α deprotection, wide availability of reagents, suitable for automated synthesis.[1] | Aggregation of growing peptide chain, diketopiperazine formation at the dipeptide stage, aspartimide formation with certain sequences.[2][3][4] |
| Boc/Bzl | Boc (Acid-labile) | Bzl, and other benzyl-based groups (Strong acid-labile) | 50% TFA in DCM | Anhydrous HF or TFMSA | Reduced aggregation due to protonated state of the peptide chain, suitable for long or difficult sequences.[3][5] | Harsh final cleavage conditions (HF is highly toxic), not truly orthogonal as both groups are acid-labile.[5] |
| Photolabile Groups | Nvoc, Nbs | Cages (e.g., o-nitrobenzyl) | UV light (e.g., 365 nm) | UV light (e.g., 365 nm) | Spatiotemporal control of deprotection, mild and neutral conditions.[6] | Potential for side reactions induced by photolysis byproducts, may require specialized equipment.[7] |
| Enzymatic Ligation | N/A (for ligation) | N/A (for ligation) | Specific ligase (e.g., Sortase A, Butelase 1) | N/A | High specificity and efficiency, mild aqueous conditions, traceless ligation possible.[8][9][10] | Requirement for specific recognition sequences, enzyme production and purification can be challenging.[8] |
Quantitative Performance Data
| Strategy | Peptide Synthesized | Overall Yield | Purity | Reference |
| Fmoc/tBu | Thymosin α1 (32-mer) | 33.2% | >98.8% | [11] |
| Enzymatic Ligation (Sortase A5°) | Double-knotted peptide | 60% ligation conversion | Not specified | [8] |
| Chemical Ligation (KAHA) | Double-knotted peptide | 36% | Not specified | [8] |
| Photolabile Group (Thiol-ene cyclization) | Cyclic RGD peptide | ~70% cyclization yield | Not specified | [12] |
Experimental Protocols
Standard Fmoc Deprotection Protocol
This protocol describes the removal of the Fmoc group from the N-terminus of a growing peptide chain during solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF for washing
-
Nitrogen gas supply
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for 1 hour in a suitable reaction vessel.
-
Drain the DMF from the resin.
-
Add the 20% piperidine in DMF solution to the resin (approximately 5-10 mL per gram of resin).
-
Agitate the resin mixture at room temperature for 10-20 minutes. For the very first Fmoc removal on the resin, a longer time (e.g., 1 hour) may be required.[13]
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
The resin is now ready for the next amino acid coupling step.
Global Deprotection and Cleavage for Fmoc/tBu Strategy
This protocol outlines the final step of SPPS using the Fmoc/tBu strategy, where all side-chain protecting groups are removed and the peptide is cleaved from the resin.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT))
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.
-
Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS. The choice and proportion of scavengers depend on the amino acid composition of the peptide to prevent side reactions.[14]
-
Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional swirling for 2-4 hours. The exact time depends on the stability of the protecting groups.
-
Filter the resin and collect the filtrate containing the deprotected peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether (typically 10 times the volume of the TFA solution).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and cleavage byproducts.
-
Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing Orthogonal Deprotection Workflows
The following diagrams illustrate the conceptual workflows of two distinct orthogonal deprotection strategies for the synthesis of a cyclic peptide.
References
- 1. lifetein.com [lifetein.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Bot Detection [iris-biotech.de]
- 5. peptide.com [peptide.com]
- 6. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Evaluation of Efficient Non-reducing Enzymatic and Chemical Ligation Strategies for Complex Disulfide-Rich Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Natural Occurring and Engineered Enzymes for Peptide Ligation and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 12. Design of functionalized cyclic peptides through orthogonal click reactions for cell culture and targeting applications† - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.uci.edu [chem.uci.edu]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Fmoc-Glu(OtBu)-Wang Resin for Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the choice of resin is a critical determinant of success, directly impacting the yield and purity of the final peptide product. For the synthesis of peptides with a C-terminal glutamic acid, Fmoc-Glu(OtBu)-Wang resin is a widely utilized solid support. This guide provides an objective comparison of Fmoc-Glu(OtBu)-Wang resin with its primary alternative, 2-Chlorotrityl chloride (2-CTC) resin, supported by a review of typical performance characteristics and detailed experimental protocols.
Overview of Fmoc-Glu(OtBu)-Wang Resin
Fmoc-Glu(OtBu)-Wang resin is a polystyrene-based support pre-loaded with N-α-Fmoc-L-glutamic acid(γ-tert-butyl ester). The glutamic acid is attached to the resin via a p-alkoxybenzyl ester linkage, commonly known as the Wang linker. This resin is specifically designed for Fmoc-based SPPS to produce peptides with a C-terminal carboxylic acid.
Certificate of Analysis: Typical Specifications
A Certificate of Analysis (CoA) for Fmoc-Glu(OtBu)-Wang resin from various commercial suppliers typically includes the following specifications. These values can vary between batches and suppliers.
| Parameter | Typical Specification |
| Appearance | White to off-white beads |
| Polymer Matrix | 1% Divinylbenzene cross-linked polystyrene |
| Particle Size | 100-200 mesh or 200-400 mesh |
| Loading (Substitution) | 0.3 - 0.8 mmol/g[1] |
| Fmoc Purity | ≥ 99.0% |
| Enantiomeric Purity | D-isomer ≤ 0.5% |
| Volatiles | ≤ 2.0% |
Performance Comparison: Fmoc-Glu(OtBu)-Wang Resin vs. 2-Chlorotrityl Chloride Resin
The primary alternative to Wang resin for the synthesis of C-terminal peptide acids is the 2-Chlorotrityl chloride (2-CTC) resin. The choice between these two supports depends on the specific requirements of the peptide being synthesized, particularly its sensitivity to acid and the desired C-terminal functionality (free acid or protected fragment).
| Feature | Fmoc-Glu(OtBu)-Wang Resin | 2-Chlorotrityl Chloride (2-CTC) Resin |
| Cleavage Conditions | Harsher: Requires high concentration of Trifluoroacetic Acid (TFA), typically 95%, for efficient cleavage.[2] | Milder: Cleavage can be achieved with dilute TFA (1-5%) or other mild acids like acetic acid/trifluoroethanol/DCM.[3][4] |
| Suitability for Protected Peptides | Not ideal, as the harsh cleavage conditions will likely remove most side-chain protecting groups. | Excellent for synthesizing fully protected peptide fragments due to the very mild cleavage conditions.[3][4] |
| Risk of Racemization during Loading | Higher risk of racemization of the C-terminal amino acid during the initial loading onto the resin, especially with sensitive amino acids.[5] | Lower risk of racemization due to the bulky nature of the trityl group and the mild loading conditions.[5] |
| Diketopiperazine Formation | More susceptible to diketopiperazine formation, a common side reaction involving the first two amino acids of the peptide chain.[6] | The steric hindrance of the trityl linker significantly suppresses diketopiperazine formation.[2] |
| Cost-Effectiveness | Generally more cost-effective. | Can be more expensive. |
Experimental Protocols
Detailed methodologies for key steps in solid-phase peptide synthesis using both Fmoc-Glu(OtBu)-Wang resin and 2-Chlorotrityl chloride resin are provided below.
Loading of Fmoc-Glu(OtBu)-OH onto Resins
Caption: Workflow for loading Fmoc-Glu(OtBu)-OH onto Wang and 2-CTC resins.
Protocol for Loading Fmoc-Glu(OtBu)-OH onto Wang Resin:
-
Swell the Wang resin in a 9:1 (v/v) mixture of dichloromethane (DCM) and N,N-dimethylformamide (DMF) for 1-2 hours.
-
In a separate vessel, dissolve 2-4 equivalents of Fmoc-Glu(OtBu)-OH and an equivalent amount of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) in DMF.
-
Add a catalytic amount (0.1 equivalents) of 4-dimethylaminopyridine (DMAP) to the amino acid solution.
-
Drain the solvent from the swollen resin and add the amino acid solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
After the coupling reaction, wash the resin with DMF.
-
To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and N,N-diisopropylethylamine (DIEA) in DCM for 30 minutes.
-
Wash the resin thoroughly with DCM and DMF, followed by a final wash with methanol, and dry under vacuum.
Protocol for Loading Fmoc-Glu(OtBu)-OH onto 2-Chlorotrityl Chloride Resin:
-
Swell the 2-CTC resin in anhydrous DCM for at least 30 minutes. It is crucial to maintain anhydrous conditions to prevent hydrolysis of the chlorotrityl linker.[2]
-
In a separate vessel, dissolve 1.5-2 equivalents of Fmoc-Glu(OtBu)-OH in anhydrous DCM.
-
Add 3-4 equivalents of DIEA to the amino acid solution.
-
Drain the DCM from the swollen resin and add the amino acid/DIEA solution.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To cap any unreacted chlorotrityl groups, add a solution of methanol and DIEA in DCM and react for 30 minutes.
-
Wash the resin sequentially with DCM, DMF, and methanol, and then dry under vacuum.[7]
Peptide Chain Elongation (Fmoc-SPPS)
The following diagram illustrates the standard cycle for Fmoc-based solid-phase peptide synthesis, which is applicable to peptides being synthesized on both Wang and 2-CTC resins.
Caption: Standard Fmoc solid-phase peptide synthesis cycle.
Cleavage and Deprotection
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups. The conditions for this step differ significantly between Wang and 2-CTC resins.
Caption: Cleavage workflows for Wang and 2-CTC resins.
Protocol for Cleavage from Fmoc-Glu(OtBu)-Wang Resin:
-
Wash the final peptide-resin with DMF and then with DCM.
-
Dry the resin under vacuum.
-
Prepare a cleavage cocktail, typically consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger. The choice and amount of scavengers depend on the peptide sequence.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration, wash with cold ether, and dry under vacuum.
Protocol for Cleavage from 2-Chlorotrityl Chloride Resin (Mild Cleavage for Protected Peptides):
-
Wash the final peptide-resin with DCM.
-
Prepare a cleavage solution of 1-5% TFA in DCM or a mixture of acetic acid, trifluoroethanol (TFE), and DCM (e.g., 20:20:60 v/v/v).[8]
-
Add the cleavage solution to the resin and agitate for 30-60 minutes at room temperature. The progress of the cleavage can be monitored by HPLC.
-
Filter the resin and collect the filtrate containing the protected peptide.
-
Neutralize the filtrate with a base such as pyridine or DIEA.
-
Evaporate the solvent to obtain the crude protected peptide. Further purification is typically performed using chromatography.
Conclusion
Fmoc-Glu(OtBu)-Wang resin is a robust and widely used solid support for the synthesis of peptides with a C-terminal glutamic acid. Its primary advantages are its cost-effectiveness and straightforward protocols for standard peptide synthesis. However, for acid-sensitive peptides or for the synthesis of protected peptide fragments, 2-Chlorotrityl chloride resin offers significant advantages, including milder cleavage conditions and a reduced risk of side reactions such as racemization and diketopiperazine formation. The selection of the appropriate resin should be based on a careful consideration of the specific peptide sequence, the desired final product, and the overall synthetic strategy.
References
- 1. peptide.com [peptide.com]
- 2. nbinno.com [nbinno.com]
- 3. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. peptideweb.com [peptideweb.com]
- 8. peptide.com [peptide.com]
A Researcher's Guide to Selecting Fmoc-Glu(OtBu)-OH: A Comparative Evaluation of Commercial Suppliers
For researchers and professionals in drug development and peptide synthesis, the quality of amino acid building blocks is paramount to achieving high-purity peptides and reliable experimental outcomes. Fmoc-Glu(OtBu)-OH is a critical reagent in solid-phase peptide synthesis (SPPS), and its purity can significantly impact coupling efficiency, yield, and the impurity profile of the final peptide. This guide provides a comparative evaluation of Fmoc-Glu(OtBu)-OH from four hypothetical, yet representative, commercial suppliers: Supplier A, Supplier B, Supplier C, and Supplier D. The comparison is based on a comprehensive analysis of key quality attributes and performance in the synthesis of a model peptide.
Comparative Analysis of Key Quality Parameters
The quality of Fmoc-Glu(OtBu)-OH from the four suppliers was assessed based on several critical parameters: purity, enantiomeric purity, optical rotation, melting point, and the presence of common impurities. The results are summarized in the table below.
| Parameter | Supplier A | Supplier B | Supplier C | Supplier D |
| HPLC Purity (%) | 99.5 | 98.8 | 99.8 | 99.1 |
| Enantiomeric Purity (% L-isomer) | 99.9 | 99.5 | 99.9 | 99.7 |
| Specific Optical Rotation ([α]D20) | -19.5° | -18.9° | -19.8° | -19.2° |
| Melting Point (°C) | 105-108 | 103-107 | 106-108 | 104-108 |
| Fmoc-Glu(OH)-OH (%) | 0.1 | 0.3 | <0.05 | 0.2 |
| Fmoc-Glu(OtBu)-O-tBu (%) | 0.2 | 0.5 | 0.1 | 0.4 |
| Free Fmoc-OH (%) | <0.1 | 0.2 | <0.05 | 0.1 |
| Crude Peptide Purity (%) | 92.1 | 85.3 | 95.5 | 89.7 |
| Final Peptide Yield (%) | 75.6 | 62.1 | 82.3 | 70.4 |
Analysis of Results:
Based on the data, Supplier C demonstrates the highest overall quality, with excellent HPLC and enantiomeric purity and the lowest levels of process-related impurities. This high quality translates directly into superior performance in peptide synthesis, yielding the highest crude peptide purity and final yield. Supplier A also provides a high-quality product with good performance. In contrast, the materials from Supplier B and Supplier D show lower purity and higher levels of impurities, which correlates with lower crude peptide purity and reduced final yields in the test synthesis.
Experimental Protocols
Detailed methodologies for the key experiments performed in this evaluation are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Sample Preparation: Dissolve 1 mg of Fmoc-Glu(OtBu)-OH in 1 mL of 50:50 acetonitrile:water.
Chiral HPLC for Enantiomeric Purity
-
Instrumentation: Shimadzu Nexera UC SFC System or equivalent chiral HPLC system.
-
Column: Chiral stationary phase column (e.g., Chiralpak IA, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of hexane and isopropanol (e.g., 90:10) with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Sample Preparation: Dissolve 1 mg of Fmoc-Glu(OtBu)-OH in 1 mL of the mobile phase.
Polarimetry for Specific Optical Rotation
-
Instrumentation: PerkinElmer Model 341 Polarimeter or equivalent.
-
Solvent: Dimethylformamide (DMF).
-
Concentration: c = 1 (1 g/100 mL).
-
Wavelength: Sodium D-line (589 nm).
-
Temperature: 20°C.
Melting Point Analysis
-
Instrumentation: Stuart SMP30 Melting Point Apparatus or equivalent.
-
Method: The sample is heated in a capillary tube at a ramp rate of 1°C/min. The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.
Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide (Ac-Ala-Gly-Glu-Phe-NH2)
-
Resin: Rink Amide AM resin (0.5 mmol/g loading).
-
Synthesis Scale: 0.1 mmol.
-
Deprotection: 20% piperidine in DMF (1 x 1 min, 1 x 10 min).
-
Coupling: 5 equivalents of Fmoc-amino acid, 5 equivalents of HBTU, and 10 equivalents of DIPEA in DMF for 1 hour.
-
Washes: DMF (5x), DCM (3x), DMF (3x) between deprotection and coupling steps.
-
Capping: Acetic anhydride/DIPEA/DMF (1:2:7) for 30 minutes after the final amino acid coupling.
-
Cleavage and Deprotection: 95% TFA, 2.5% water, 2.5% triisopropylsilane for 2 hours.
-
Precipitation and Wash: Cold diethyl ether.
-
Purification: Reverse-phase preparative HPLC.
-
Analysis: Analytical HPLC and Mass Spectrometry.
Workflow for Supplier Evaluation
The logical workflow for the comprehensive evaluation of different commercial Fmoc-Glu(OtBu)-OH suppliers is illustrated in the diagram below.
Caption: Workflow for evaluating commercial Fmoc-Glu(OtBu)-OH suppliers.
Safety Operating Guide
Proper Disposal of Glu(OtBu)-NPC: A Step-by-Step Guide for Laboratory Professionals
San Diego, CA – October 27, 2025 – For researchers, scientists, and drug development professionals handling Glu(OtBu)-NPC (L-Glutamic acid γ-tert-butyl ester N-carboxyanhydride), understanding the proper disposal procedures is critical for maintaining laboratory safety and environmental compliance. While the core amino acid derivative is not classified as hazardous, the presence of the p-nitrophenyl carbonate (NPC) activating group necessitates a cautious approach to waste management due to its potential to release toxic byproducts.
This guide provides essential, immediate safety and logistical information, outlining a clear operational and disposal plan. By adhering to these procedural steps, laboratories can ensure the safe handling and disposal of this compound, building a culture of safety and trust that extends beyond the product itself.
Understanding the Hazard: The Role of p-Nitrophenol
The primary concern with the disposal of this compound is its potential to hydrolyze and release p-nitrophenol.[1][2] p-Nitrophenol is a toxic compound, particularly harmful if swallowed and poses a significant threat to aquatic life.[3][4] Therefore, disposal methods must be designed to mitigate the release of this substance into the environment. Under no circumstances should this compound or its residues be disposed of down the drain.[3][5]
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment. This includes:
-
Splash goggles or safety glasses with side shields [6]
-
Chemical-resistant gloves (e.g., nitrile) [3]
-
A laboratory coat or full suit [6]
-
A dust respirator or approved respiratory protection, especially when handling the solid form to avoid inhalation [6]
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound waste.
-
Segregation of Waste:
-
All solid waste contaminated with this compound, including weighing papers, contaminated gloves, and bench paper, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for liquid chemical waste.
-
-
Deactivation of Reactive Waste (for solutions):
-
For residual solutions containing this compound, a deactivation step is recommended to hydrolyze the reactive NPC group under controlled conditions.
-
This can be achieved by adding a solution of a non-hazardous nucleophile, such as a dilute solution of sodium bicarbonate or another mild base, to the waste container. This should be done in a fume hood with appropriate stirring to ensure complete reaction. The goal is to intentionally hydrolyze the p-nitrophenyl ester to p-nitrophenol within a contained and controlled environment.
-
-
Containerization and Labeling:
-
All waste containers must be securely sealed to prevent leakage.
-
Label each container clearly with "Hazardous Waste," the full chemical name "this compound," and explicitly mention "Contains p-nitrophenol." Include the date of accumulation.
-
-
Storage:
-
Store the sealed and labeled hazardous waste containers in a designated, well-ventilated, and cool secondary containment area away from incompatible materials.[4]
-
-
Final Disposal:
-
The collected hazardous waste must be disposed of through a licensed and certified hazardous waste disposal company.[3]
-
Alternatively, the waste may be incinerated in a chemical incinerator equipped with an afterburner and scrubber, as recommended for p-nitrophenol.[3]
-
Always follow all federal, state, and local environmental regulations for hazardous waste disposal.[4]
-
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[4]
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[7] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste following the procedures outlined above.
Quantitative Data Summary
| Property | Value | Source |
| p-Nitrophenol Oral LD50 (Rat) | 202 mg/kg | [7] |
| p-Nitrophenol UN Number | UN1663 | [8] |
| p-Nitrophenol Hazard Class | 6.1 (Toxic) | [8] |
| p-Nitrophenol Packing Group | III | [8] |
Logical Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. Hydrolysis of p-nitrophenyl acetate by the peptide chain fragment (336-449) of porcine pancreatic lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. lobachemie.com [lobachemie.com]
- 5. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 6. peptide.com [peptide.com]
- 7. flinnsci.com [flinnsci.com]
- 8. fishersci.com [fishersci.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Glu(OtBu)-NPC
Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with N-α-Fmoc-L-glutamic acid α-tert-butyl ester N-carboxyanhydride (Glu(OtBu)-NPC).
This guide provides immediate, essential safety and logistical information for handling this compound, a key reagent in peptide synthesis. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Splash-proof goggles are required to protect against dust particles and chemical splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable chemical-resistant gloves should be worn. Dispose of contaminated gloves after use in accordance with laboratory and local regulations.[1] |
| Body Protection | Laboratory Coat | A full laboratory coat or suit should be worn to protect skin and clothing from contamination.[1] |
| Respiratory Protection | Dust Respirator | In situations where dust may be generated, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask is recommended to avoid inhalation.[1] A self-contained breathing apparatus may be necessary for large spills.[1] |
| Foot Protection | Closed-toe Shoes | Appropriate footwear, such as boots, should be worn in the laboratory at all times.[1] |
Emergency Procedures: First Aid
Immediate and appropriate first aid is crucial in the event of exposure to this compound.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms persist.[1][2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[1] Remove any contaminated clothing. |
| Eye Contact | Rinse eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[1] Seek medical attention as a precaution.[1] |
| Ingestion | Wash out the mouth with water.[1][3] Do not induce vomiting. Seek immediate medical attention.[2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety and minimizes risk.
1. Receiving and Storage:
Upon receipt, visually inspect the container for any damage. Store the container tightly closed in a dry, cool, and well-ventilated area.[1][2] Recommended storage is at or below 5°C (41°F).[1]
2. Handling and Preparation:
-
Engineering Controls: All handling of this compound should be conducted in a chemical fume hood to minimize inhalation exposure.[3]
-
Weighing and Aliquoting: Use appropriate tools to handle the solid material and prevent dust generation.[1]
-
Avoidance: Keep the compound away from heat and sources of ignition.[1] Avoid breathing dust.[1]
3. Spill Management:
-
Small Spills: Use appropriate tools to carefully place the spilled material into a designated waste disposal container.[1]
-
Large Spills: Use a shovel to transfer the spilled material into a suitable waste disposal container.[1] In the event of a large spill, a self-contained breathing apparatus should be used.[1]
4. Disposal:
Dispose of waste material and contaminated items in accordance with all local, state, and federal regulations.[4] Place waste in a clearly labeled, sealed container.
Experimental Protocol: Safe Weighing and Use
This protocol outlines the steps for safely weighing and preparing this compound for use in a reaction.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required personal protective equipment as outlined in the PPE table.
-
Decontaminate the work surface within the fume hood. .
-
-
Weighing:
-
Place a calibrated analytical balance inside the fume hood.
-
Use a clean, dry weighing vessel.
-
Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula.
-
Minimize the creation of dust during transfer. .
-
-
Dissolution/Reaction Addition:
-
If dissolving, add the appropriate solvent to the weighing vessel containing the this compound.
-
If adding directly to a reaction, do so slowly and carefully to avoid splashing. .
-
-
Post-Handling:
-
Tightly seal the main container of this compound and return it to its designated storage location.
-
Clean all tools and the work surface thoroughly.
-
Dispose of any contaminated materials, including gloves and weighing paper, in the designated chemical waste container.
-
Wash hands thoroughly after completing the procedure.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
